4-Methylchalcone
描述
Structure
3D Structure
属性
IUPAC Name |
3-(4-methylphenyl)-1-phenylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O/c1-13-7-9-14(10-8-13)11-12-16(17)15-5-3-2-4-6-15/h2-12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNLFHCPVTULKIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701316716 | |
| Record name | 4-Methylchalcone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701316716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4224-87-7 | |
| Record name | 4-Methylchalcone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4224-87-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methylchalcone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701316716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Methylchalcone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Methylchalcone: IUPAC Name, Structure, and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Methylchalcone, a derivative of the chalcone family, is a naturally occurring and synthetically accessible compound with a core 1,3-diphenyl-2-propen-1-one structure. Chalcones are recognized as significant precursors in the biosynthesis of flavonoids and have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities. This technical guide provides a comprehensive overview of this compound, detailing its chemical identity, physicochemical properties, a robust synthesis protocol, and an exploration of its biological activities. Particular focus is given to its role as a selective inhibitor of cyclooxygenase-2 (COX-2), a key enzyme in inflammatory pathways. This document is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development.
Chemical Identity and Structure
The nomenclature and structural details of this compound are fundamental to its study and application in research.
IUPAC Name: (E)-3-(4-methylphenyl)-1-phenylprop-2-en-1-one[1]
Synonyms:
-
This compound[1]
-
Phenyl p-methylstyryl ketone[1]
-
(4-Methylbenzylidene)acetophenone[1]
-
p-Methylchalcone[1]
-
1-Phenyl-3-(p-tolyl)-propenone[1]
Chemical Structure:
Figure 1. Chemical structure of (E)-3-(4-methylphenyl)-1-phenylprop-2-en-1-one.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic data for this compound is provided below. This information is crucial for its characterization and handling in a laboratory setting.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₄O | [1] |
| Molecular Weight | 222.28 g/mol | [1] |
| Melting Point | 90-94 °C | [2] |
| Appearance | Yellow to orange solid | [3] |
| Solubility | Soluble in organic solvents like ethanol and acetone; less soluble in water. | [3] |
Spectroscopic Data
The following tables summarize the characteristic spectroscopic data for this compound, which are essential for its structural elucidation and purity assessment.
Table 2.1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Reference |
| ~7.95-8.05 | m | 2H | Aromatic H (ortho to C=O) | [4] |
| ~7.75 | d | 1H | Vinylic H (α to C=O) | [4] |
| ~7.40-7.60 | m | 4H | Aromatic H & Vinylic H (β to C=O) | [4] |
| ~7.20 | d | 2H | Aromatic H (ortho to CH₃) | [4] |
| 2.39 | s | 3H | -CH₃ | [4] |
Table 2.2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ ppm) | Assignment | Reference |
| ~190.5 | C=O | [4] |
| ~145.0 | Vinylic C (β to C=O) | [4] |
| ~141.0 | Aromatic C (para to vinyl, with CH₃) | [4] |
| ~138.3 | Aromatic C (ipso to C=O) | [4] |
| ~132.6 | Aromatic C (para to C=O) | [4] |
| ~132.1 | Aromatic C (ipso to vinyl) | [4] |
| ~129.7 | Aromatic C (meta to CH₃) | [4] |
| ~128.6 | Aromatic C (meta to C=O) | [4] |
| ~128.4 | Aromatic C (ortho to C=O) | [4] |
| ~121.1 | Vinylic C (α to C=O) | [4] |
| ~21.5 | -CH₃ | [4] |
Table 2.3: Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3060 | Medium | Aromatic C-H stretch |
| ~1660 | Strong | C=O stretch (α,β-unsaturated ketone) |
| ~1600 | Medium | C=C stretch (aromatic) |
| ~980 | Strong | C-H bend (trans-alkene) |
Table 2.4: Mass Spectrometry Data
| m/z | Interpretation |
| 222 | [M]⁺ (Molecular ion) |
| 207 | [M - CH₃]⁺ |
| 145 | [M - C₆H₅CO]⁺ |
| 115 | [C₉H₇]⁺ |
| 105 | [C₆H₅CO]⁺ |
| 77 | [C₆H₅]⁺ |
Experimental Protocols
Synthesis of this compound via Claisen-Schmidt Condensation
The most common and efficient method for the synthesis of this compound is the Claisen-Schmidt condensation, which is a base-catalyzed crossed aldol condensation between an aromatic aldehyde and a ketone.
Materials:
-
4-Methylbenzaldehyde
-
Acetophenone
-
Sodium hydroxide (NaOH)
-
Ethanol (95%)
-
Deionized water
-
Hydrochloric acid (HCl), dilute solution
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Beakers
-
Büchner funnel and filter paper
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve 10 mmol of acetophenone and 10 mmol of 4-methylbenzaldehyde in 20-30 mL of 95% ethanol.
-
Catalyst Addition: While stirring the solution at room temperature, slowly add an aqueous solution of sodium hydroxide (20 mmol in 5-10 mL of water).
-
Reaction: Continue to stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). A precipitate of this compound should form over time. The reaction is typically complete within 12-24 hours.
-
Work-up: Pour the reaction mixture into a beaker containing approximately 200 g of crushed ice.
-
Neutralization: Acidify the mixture with dilute hydrochloric acid to a neutral pH to neutralize any remaining NaOH.
-
Isolation of Crude Product: Collect the precipitated solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove any inorganic impurities and allow it to air dry.
-
Purification: Recrystallize the crude product from hot ethanol to obtain pure, crystalline this compound.
Biological Activities and Signaling Pathways
Chalcones as a class are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, antioxidant, and anticancer effects. The specific activity of this compound is an area of ongoing research.
Anti-inflammatory Activity: COX-2 Inhibition
While direct studies on this compound are limited, research on a closely related derivative, (E)-1-(4-methanesulfonamidophenyl)-3-(4-methylphenyl)prop-2-en-1-one, has identified it as a selective cyclooxygenase-2 (COX-2) inhibitor with an IC₅₀ value of 1.0 µM.[5] COX-2 is an enzyme that is often upregulated at sites of inflammation and is responsible for the production of prostaglandins, which are key mediators of inflammation and pain. The selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation with a lower risk of the gastrointestinal side effects associated with non-selective COX inhibitors.
The proposed mechanism involves the binding of the chalcone derivative to the active site of the COX-2 enzyme, thereby preventing the conversion of arachidonic acid to prostaglandin H₂.
Other Potential Biological Activities
-
Antimicrobial Activity: Chalcones, in general, have demonstrated activity against a range of bacteria and fungi. While specific data for this compound is not extensively documented, derivatives have shown promising results. For instance, imidazole-containing chalcones have been effective against Aspergillus fumigatus.[6]
-
Antioxidant Activity: The antioxidant properties of chalcones are often attributed to their ability to scavenge free radicals. The presence of hydroxyl groups typically enhances this activity. While this compound lacks a hydroxyl group, it may still contribute to antioxidant effects through other mechanisms.
-
Anticancer Activity: Numerous chalcone derivatives have been investigated for their cytotoxic effects on various cancer cell lines. The mechanisms often involve the induction of apoptosis and cell cycle arrest. The specific anticancer potential of this compound warrants further investigation.
Conclusion
This compound is a structurally simple yet versatile molecule with significant potential for further research and development in medicinal chemistry. Its straightforward synthesis via the Claisen-Schmidt condensation makes it an accessible scaffold for the generation of diverse derivatives. While the biological activities of this compound itself are not as extensively studied as some of its hydroxylated or methoxylated counterparts, the demonstrated COX-2 inhibitory activity of a close derivative highlights a promising avenue for the development of novel anti-inflammatory agents. Further investigation into its specific molecular targets and signaling pathway modulation is crucial to fully elucidate its therapeutic potential. This technical guide provides a solid foundation of its chemical and physical properties to aid researchers in these future endeavors.
References
- 1. hrpub.org [hrpub.org]
- 2. researchgate.net [researchgate.net]
- 3. CAS 22252-14-8: (2E)-3-(4-methylphenyl)-1-phenylprop-2-en-… [cymitquimica.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological evaluation of 1,3-diphenylprop-2-en-1-ones possessing a methanesulfonamido or an azido pharmacophore as cyclooxygenase-1/-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Comprehensive Technical Guide to 4-Methylchalcone: Physicochemical Properties, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Methylchalcone is an aromatic ketone and a member of the chalcone family, which are precursors to flavonoids and exhibit a wide array of pharmacological properties. This technical guide provides an in-depth overview of the core physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis of its biological activity, and a review of its known mechanisms of action, particularly focusing on its anti-inflammatory and anticancer effects. All quantitative data is summarized in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams.
Physicochemical Properties
This compound, with the IUPAC name (E)-3-(4-methylphenyl)-1-phenylprop-2-en-1-one, is a solid compound at room temperature.[1][2] Its core chemical and physical properties are summarized in the tables below.
Table 1: General and Chemical Properties
| Property | Value | Source |
| IUPAC Name | (E)-3-(4-methylphenyl)-1-phenylprop-2-en-1-one | [1] |
| Synonyms | This compound, Phenyl p-methylstyryl ketone | [1] |
| Molecular Formula | C₁₆H₁₄O | [1][2] |
| Molecular Weight | 222.28 g/mol | [1][2] |
| CAS Number | 4224-87-7 | [1] |
| Physical Description | Pale-yellow crystals | [3] |
Table 2: Structural and Crystallographic Data
| Property | Value | Source |
| Crystal System | Monoclinic | [3] |
| Space Group | P2/n | [3] |
| Unit Cell Dimensions | a = 5.8601(6) Å, b = 16.732(2) Å, c = 12.5363(16) Å, β = 93.522(9)° | [3] |
| Melting Point | 367.0–369.3 K (93.9-96.2 °C) | [3] |
Table 3: Spectroscopic Data
| Spectroscopy | Key Peaks and Observations | Source |
| ¹H NMR | A doublet around 8.06 ppm is observed, corresponding to a hydrogen in the compound's structure. | [4] |
| ¹³C NMR | Spectra available for analysis. | [1][4] |
| Mass Spectrometry | Major fragments observed at m/z 222, 221, 207. | [1] |
| Infrared (IR) | KBr wafer technique used for analysis. | [5] |
Experimental Protocols
Synthesis of this compound via Claisen-Schmidt Condensation
The most common method for synthesizing chalcones is the Claisen-Schmidt condensation, a base-catalyzed reaction between an aromatic aldehyde and an aromatic ketone.[6][7][8]
Reaction Principle: The reaction involves the condensation of 4-methylbenzaldehyde with acetophenone in the presence of a base, typically sodium hydroxide (NaOH), in an alcoholic solvent. The base abstracts an α-hydrogen from acetophenone to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of 4-methylbenzaldehyde. The resulting aldol adduct readily dehydrates to yield the stable α,β-unsaturated ketone, this compound.
Materials and Equipment:
-
Reactants: 4-Methylbenzaldehyde, Acetophenone
-
Catalyst: Sodium hydroxide (NaOH)
-
Solvent: 95% Ethanol
-
Reagents for work-up: Deionized water, Dilute Hydrochloric acid (HCl)
-
Glassware: Round-bottom flask, beakers, graduated cylinders, Büchner funnel, vacuum flask
-
Equipment: Magnetic stirrer and stir bar, vacuum filtration apparatus, recrystallization apparatus
Procedure (Solvent-Based Method):
-
In a round-bottom flask, dissolve equimolar amounts of 4-methylbenzaldehyde and acetophenone in 95% ethanol.
-
While stirring at room temperature, slowly add an aqueous solution of sodium hydroxide (2 equivalents).
-
Continue stirring the mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl to a neutral pH.
-
Collect the precipitated crude product by vacuum filtration and wash the solid with cold water to remove any residual catalyst and salts.
-
Purify the crude product by recrystallization from hot 95% ethanol.
-
Dry the purified crystals, weigh them, and calculate the percentage yield.
Workflow for Claisen-Schmidt Condensation:
In Vitro Anti-Inflammatory Activity Assessment
The anti-inflammatory properties of this compound can be evaluated by its ability to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW264.7).
Protocol: Inhibition of Nitric Oxide (NO) Production
-
Cell Culture: Culture RAW264.7 macrophages in appropriate media until they reach 80-90% confluency.
-
Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells (except for the negative control) and incubate for 24 hours.
-
Griess Assay:
-
Collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration from a standard curve.
-
Biological Activity and Signaling Pathways
Chalcones are known for their broad spectrum of biological activities, including anti-inflammatory and anticancer effects.
Anti-Inflammatory Activity
This compound and its derivatives have demonstrated significant anti-inflammatory properties. The primary mechanism involves the modulation of key signaling pathways that regulate the inflammatory response.
NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In response to inflammatory stimuli like LPS, the inhibitor of κB (IκBα) is phosphorylated and degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus. In the nucleus, p65 initiates the transcription of pro-inflammatory genes, including those for cytokines (TNF-α, IL-6) and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Chalcones can inhibit this pathway by preventing the degradation of IκBα, thereby blocking the nuclear translocation of p65.[9]
MAPK Signaling Pathway: Mitogen-activated protein kinases (MAPKs), including p38 and JNK, are also activated by LPS and contribute to the expression of pro-inflammatory genes.[10] Chalcones have been shown to inhibit the phosphorylation of these MAPKs, further reducing the inflammatory response.[10]
Anticancer Activity
Derivatives of this compound have demonstrated cytotoxic effects against various cancer cell lines.[11] The mechanisms underlying their anticancer activity include the induction of apoptosis and cell cycle arrest.
Cell Cycle Arrest: Studies on related chalcones have shown that they can induce cell cycle arrest at the G2/M phase in cancer cells, such as the MCF-7 human breast cancer cell line.[2] This prevents the cells from progressing through mitosis and ultimately leads to cell death.
Induction of Apoptosis: Chalcones can induce apoptosis (programmed cell death) in cancer cells. This is often mediated by an increase in the expression of pro-apoptotic proteins like Bax and a decrease in anti-apoptotic proteins like Bcl-2, leading to the release of cytochrome c from the mitochondria and the activation of caspases.
Inhibition of Nrf2/ARE Pathway: In some cancer cells, the Nrf2/ARE pathway, which protects cells from oxidative stress, is overactive, contributing to drug resistance. Certain chalcones have been found to inhibit this pathway, thereby increasing the generation of reactive oxygen species and enhancing the cytotoxicity of chemotherapeutic drugs like cisplatin.[3]
Conclusion
This compound is a versatile compound with well-defined physicochemical properties and a straightforward synthetic route. Its significant anti-inflammatory and potential anticancer activities, mediated through the modulation of key signaling pathways such as NF-κB and MAPK, make it a compound of high interest for further research and development in the pharmaceutical industry. The detailed protocols and data presented in this guide provide a solid foundation for researchers and scientists working on the therapeutic applications of chalcones.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. 4-methoxychalcone enhances cisplatin-induced oxidative stress and cytotoxicity by inhibiting the Nrf2/ARE-mediated defense mechanism in A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Solved This is the H-NMR and C13-NMR of this compound. | Chegg.com [chegg.com]
- 5. spectrabase.com [spectrabase.com]
- 6. Synthesis and anti-inflammatory effect of chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Anti-Melanogenic and Anti-Inflammatory Effects of 2′-Hydroxy-4′,6′-dimethoxychalcone in B16F10 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemimpex.com [chemimpex.com]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Natural Sources and Isolation of Chalcone Derivatives
Introduction
Chalcones (1,3-diaryl-2-propen-1-ones) are a significant class of polyphenolic compounds belonging to the flavonoid family.[1][2] They serve as open-chain precursors for the biosynthesis of flavonoids and isoflavonoids in a multitude of plant species.[3] These natural products are widely distributed in edible plants, including fruits, vegetables, spices, and tea.[1] The core chemical structure of chalcones, featuring two aromatic rings linked by an α,β-unsaturated carbonyl system, allows for extensive structural diversity and a broad spectrum of pharmacological activities.[4][5]
Chalcone derivatives have garnered substantial interest in medicinal chemistry and drug development due to their well-documented biological activities, including anti-inflammatory, anticancer, antioxidant, antimicrobial, and antiviral properties.[6][7] Their therapeutic potential is linked to their ability to modulate various cellular signaling pathways.[8][9] This technical guide provides a comprehensive overview of the primary natural sources of chalcone derivatives, detailed methodologies for their isolation and purification, quantitative data on their occurrence, and insights into their mechanisms of action.
Natural Sources of Chalcone Derivatives
Chalcones are abundantly found throughout the plant kingdom. The largest number of natural chalcones has been isolated from species belonging to the Leguminosae (Fabaceae), Asteraceae, and Moraceae families.[1][6][10] These compounds are present in various plant parts, including roots, leaves, bark, flowers, and fruits.[11]
Key examples of plants rich in specific chalcone derivatives include:
-
Licorice (Glycyrrhiza spp.): The roots of licorice are a prominent source of several chalcones, most notably Isoliquiritigenin , Licochalcone A, and Licochalcone C.[3][12]
-
Hops (Humulus lupulus): Female inflorescences of hops are the primary natural source of Xanthohumol , a prenylated chalcone.[13][14]
-
Tomatoes (Solanum lycopersicum): The skin of tomatoes is a significant source of Naringenin chalcone .[3]
-
Apples (Malus domestica): Apple leaves, in particular, contain high concentrations of the dihydrochalcone glucoside Phloridzin and its aglycone, Phloretin .[2][15]
-
Varnish Tree (Rhus verniciflua): The bark and stems of this tree are a source of Butein .[7][16]
-
Kava (Piper methysticum): The roots of the kava plant contain the chalcone Flavokawain A .[9]
-
Other Sources: Chalcones are also found in various other edible plants such as fingerroot, ashitaba leaves, and certain spices.[1][3]
Isolation and Purification of Chalcone Derivatives
The isolation of chalcone derivatives from plant matrices is a multi-step process involving extraction, separation, and purification. The selection of a specific protocol depends on the physicochemical properties of the target chalcone and the nature of the plant material.
General Isolation Workflow
The typical workflow for isolating chalcones from a natural source involves sample preparation, extraction of crude metabolites, and chromatographic purification to obtain the pure compound.
Experimental Protocols
Protocol 1: General Extraction from Plant Material
This protocol describes a standard method for obtaining a crude chalcone-containing extract.
-
Sample Preparation: Air-dry the plant material (e.g., 100 g of powdered licorice root) to reduce moisture content.[17] Grind the dried material into a fine powder to increase the surface area for extraction.[17]
-
Maceration/Soxhlet Extraction:
-
Maceration: Soak the powdered plant material in a suitable solvent (e.g., 80% methanol or ethanol) at room temperature for 24-48 hours with occasional stirring.[3] Repeat the process 2-3 times with fresh solvent.
-
Soxhlet Extraction: For a more efficient extraction, place the powdered material in a thimble and extract continuously with methanol or ethanol in a Soxhlet apparatus for 6-8 hours.[17]
-
-
Concentration: Combine the solvent extracts and filter to remove solid plant debris. Evaporate the solvent under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude extract.[17][18]
-
Liquid-Liquid Partitioning (Optional): Dissolve the crude extract in water and perform sequential liquid-liquid partitioning with solvents of increasing polarity (e.g., petroleum ether, chloroform, ethyl acetate, and n-butanol) to achieve a preliminary separation of compounds based on polarity.[17] Chalcones are typically found in the ethyl acetate and chloroform fractions.
Protocol 2: Column Chromatography for Purification
This protocol outlines the separation of individual chalcones from the crude extract.
-
Stationary Phase Preparation: Prepare a column with silica gel (60-120 mesh) as the stationary phase, using a non-polar solvent like hexane as the slurry.
-
Sample Loading: Adsorb the crude extract (e.g., 5 g) onto a small amount of silica gel, allow the solvent to evaporate, and carefully load the dried powder onto the top of the prepared column.
-
Elution: Elute the column with a solvent gradient of increasing polarity.[19] A common gradient starts with 100% hexane, gradually increasing the proportion of ethyl acetate (e.g., hexane:ethyl acetate from 9:1 to 1:1), followed by ethyl acetate:methanol mixtures.[19]
-
Fraction Collection: Collect the eluate in fractions of a fixed volume (e.g., 20 mL).
-
Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) on silica gel plates, typically using a hexane:ethyl acetate mobile phase.[20] Visualize the spots under UV light (254 nm and 365 nm) or by spraying with a suitable reagent (e.g., 5% H2SO4 in ethanol followed by heating).[19]
-
Pooling and Concentration: Combine the fractions containing the target chalcone (as identified by TLC) and evaporate the solvent to yield a purified fraction.
Protocol 3: High-Performance Liquid Chromatography (HPLC) Analysis
This protocol is for the analytical quantification or final purification of chalcones.
-
Instrumentation: Use a liquid chromatograph equipped with a UV-Vis or Diode Array Detector (DAD).[16][21]
-
Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) is commonly used.[16][21]
-
Mobile Phase: A gradient elution using a binary solvent system is typical. For example, Solvent A: Water with 0.1% formic acid; Solvent B: Acetonitrile or methanol.[21] The gradient can run from 10% B to 90% B over 30-40 minutes.
-
Flow Rate: A typical flow rate is 1.0 mL/min.[16]
-
Detection: Monitor the eluate at the characteristic absorption maxima for chalcones, which are typically in the range of 340-390 nm (Band I) and 220-270 nm (Band II).[21]
-
Quantification: For quantitative analysis, create a calibration curve using a pure standard of the target chalcone.[22]
Quantitative Data of Natural Chalcones
The concentration of chalcone derivatives varies significantly depending on the plant species, cultivar, geographical location, harvesting time, and extraction method. The following tables summarize representative yields of prominent chalcones from their natural sources and their biological activities.
Table 1: Yield of Selected Chalcone Derivatives from Natural Sources
| Chalcone Derivative | Natural Source | Plant Part | Yield / Content | Reference(s) |
| Naringenin Chalcone | Solanum lycopersicum (Cherry Tomato) | Fruit | 15.26 mg/100g (fresh weight); 57.8 mg/kg (fresh weight) | [1][3][23] |
| Xanthohumol | Humulus lupulus (Hops) | Inflorescence | 0.1 - 1.0% (dry weight) | [8][13][14] |
| Isoliquiritigenin | Glycyrrhiza uralensis (Licorice) | Root | ~0.045% (raw material); up to 0.834% with conversion from glycosides | [24][25] |
| Phloretin | Malus domestica (Apple) | Leaves | 292 - 726 µg/g (dry weight) | [2] |
| Phloridzin | Malus domestica (Apple) | Leaves | 11.5 - 31.6 mg/g (dry weight); up to 126.9 mg/g with optimized extraction | [2][26] |
| Butein | Rhus verniciflua (Varnish Tree) | Bark | 0.47 mg/g (in water extract) |
Table 2: Biological Activity of Selected Natural Chalcones
| Chalcone Derivative | Biological Target / Assay | Activity (IC₅₀) | Reference(s) |
| Isoliquiritigenin | Carbamylcholine-induced contraction (mouse jejunum) | 4.96 ± 1.97 µM | [11] |
| Flavokawain A | Human breast cancer cell growth (MDA-MB-231) | Not specified in abstract | [9] |
| Synthetic Chalcones | α-amylase inhibition | 1.25 - 2.40 µM | [15][23] |
| Synthetic Chalcones | Acetylcholinesterase (AChE) inhibition | 22 - 37.6 µM | |
| Butein | Cytokine-treated pancreatic INS-1 cell viability | Effective at 15-30 µM | [7] |
Biological Activity and Key Signaling Pathways
Chalcones exert their diverse pharmacological effects by interacting with a wide array of molecular targets and modulating key intracellular signaling pathways.[2][8][26] Their anti-inflammatory and anticancer activities are particularly well-studied.
Anti-inflammatory Activity via NF-κB Pathway
A primary mechanism for the anti-inflammatory effects of many chalcone derivatives is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[8][13][24] NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[8]
In an unstimulated cell, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Inflammatory stimuli, such as lipopolysaccharide (LPS), lead to the activation of the IκB kinase (IKK) complex, which then phosphorylates IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome, freeing NF-κB to translocate to the nucleus and initiate the transcription of inflammatory genes. Chalcones can interfere with this pathway at multiple points, such as by inhibiting IKK activation or preventing NF-κB translocation.[13]
Other Modulated Pathways
Beyond NF-κB, chalcones influence a range of other critical signaling pathways:
-
MAPK/JNK Pathways: Chalcones can suppress the mitogen-activated protein kinase (MAPK) and c-Jun N-terminal kinases (JNK) pathways, which are also involved in inflammation and cellular stress responses.[24]
-
Nrf2/HO-1 Pathway: Some chalcones can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, leading to the upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1), thereby protecting cells from oxidative stress.
-
Cancer-Related Pathways: In oncology research, chalcones have been shown to target the p53 tumor suppressor pathway, inhibit angiogenesis (new blood vessel formation), and interfere with signaling cascades like PI3K/Akt/mTOR that are crucial for cancer cell proliferation and survival.[2][8]
Conclusion
Chalcone derivatives represent a vast and structurally diverse family of natural products with significant therapeutic potential. Their widespread availability in common plants, coupled with well-established methods for their isolation and purification, makes them attractive candidates for drug discovery and development. The ability of chalcones to modulate key signaling pathways, particularly the NF-κB pathway, provides a mechanistic basis for their potent anti-inflammatory and anticancer activities. This guide provides foundational knowledge for researchers aiming to explore, isolate, and characterize these promising bioactive compounds for applications in pharmaceuticals and nutraceuticals. Further research into optimizing extraction yields and elucidating the full spectrum of their molecular targets will continue to advance the development of chalcone-based therapeutics.
References
- 1. econtent.hogrefe.com [econtent.hogrefe.com]
- 2. mdpi.com [mdpi.com]
- 3. Content of chalconaringenin and chlorogenic acid in cherry tomatoes is strongly reduced during postharvest ripening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioavailability of naringenin chalcone in humans after ingestion of cherry tomatoes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The chalcone butein from Rhus verniciflua Stokes inhibits clonogenic growth of human breast cancer cells co-cultured with fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Butein from Rhus verniciflua protects pancreatic β cells against cytokine-induced toxicity mediated by inhibition of nitric oxide formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bioactivetech.pl [bioactivetech.pl]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. Isoliquiritigenin, one of the antispasmodic principles of Glycyrrhiza ularensis roots, acts in the lower part of intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chalcone Scaffolds, Bioprecursors of Flavonoids: Chemistry, Bioactivities, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. xanthohumol.com.pl [xanthohumol.com.pl]
- 14. Pharmacological Profile of Xanthohumol, a Prenylated Flavonoid from Hops (Humulus lupulus) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cabidigitallibrary.org [cabidigitallibrary.org]
- 16. Butein - Wikipedia [en.wikipedia.org]
- 17. Anthocyanin - Wikipedia [en.wikipedia.org]
- 18. CN101328115B - Method for extracting isoliquirtigenin from licorice - Google Patents [patents.google.com]
- 19. researchgate.net [researchgate.net]
- 20. ovid.com [ovid.com]
- 21. researchgate.net [researchgate.net]
- 22. Optimization of Phlorizin Extraction from Annurca Apple Tree Leaves Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Optimization of Phlorizin Extraction from Annurca Apple Tree Leaves Using Response Surface Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. The chalcone butein from Rhus verniciflua shows antifibrogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. nootropicsdepot.com [nootropicsdepot.com]
An In-depth Technical Guide to the Claisen-Schmidt Condensation for 4-Methylchalcone Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Claisen-Schmidt condensation for the synthesis of 4-Methylchalcone, a valuable compound in medicinal chemistry and materials science. This document details the reaction mechanism, experimental protocols for both conventional and green synthesis approaches, and quantitative data to aid in reaction optimization.
Introduction to the Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a crossed aldol condensation reaction between an aromatic aldehyde (in this case, benzaldehyde) and a ketone containing α-hydrogens (4'-methylacetophenone), typically catalyzed by a base.[1] This reaction is a cornerstone of organic synthesis for the formation of α,β-unsaturated ketones, known as chalcones. This compound, a derivative of the chalcone scaffold, has garnered significant interest due to its potential pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The synthesis proceeds through the formation of an enolate from the ketone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration of the aldol addition product yields the stable α,β-unsaturated ketone, this compound.
Reaction Mechanism
The base-catalyzed Claisen-Schmidt condensation for the synthesis of this compound proceeds through the following steps:
-
Enolate Formation: A strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), abstracts an acidic α-hydrogen from 4'-methylacetophenone to form a resonance-stabilized enolate ion.
-
Nucleophilic Attack: The enolate ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of benzaldehyde, forming a tetrahedral intermediate.
-
Protonation: The resulting alkoxide intermediate is protonated by a proton source, typically the solvent (e.g., ethanol or water), to yield a β-hydroxy ketone (aldol addition product).
-
Dehydration: The β-hydroxy ketone readily undergoes base-catalyzed dehydration to form the more thermodynamically stable α,β-unsaturated ketone, this compound, which is often driven by the formation of an extended conjugated system.
Quantitative Data Summary
The yield of this compound is influenced by the choice of catalyst, solvent, and reaction conditions. The following table summarizes quantitative data from various studies.
| Catalyst | Solvent | Reaction Conditions | Yield (%) | Reference |
| NaOH | Ethanol | Stirring at room temperature | ~54% | [3] |
| KOH | Ethanol | 40 °C, Ultrasound | Varies (generally higher than NaOH) | [2][4] |
| NaOH | Solvent-free (Grinding) | Room temperature, 15-30 min | 67-96% | [5][6] |
| Ba(OH)₂ | Not specified | Not specified | 88-98% | [6] |
| Mg(HSO₄)₂ | Solvent-free | 50 °C, Mechanical stirring | ~92% (for similar chalcone) | [7] |
Note: Yields can vary based on the specific experimental setup and purification methods.
Experimental Protocols
Two primary methods for the synthesis of this compound are presented below: a conventional solvent-based method and a green, solvent-free grinding method.
This method utilizes an alcoholic solvent and is a widely practiced procedure for Claisen-Schmidt condensations.[8]
Materials:
-
4'-Methylacetophenone
-
Benzaldehyde
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Ethanol (95%)
-
Distilled Water
-
Dilute Hydrochloric Acid (HCl)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Beakers
-
Büchner funnel and filter paper
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of 4'-methylacetophenone and benzaldehyde in a minimal amount of 95% ethanol.
-
Catalyst Addition: While stirring the solution at room temperature, slowly add an aqueous solution of NaOH or KOH (typically 1.5-2 equivalents).
-
Reaction: Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight. A precipitate of this compound should form.
-
Work-up: Once the reaction is complete, pour the mixture into a beaker containing crushed ice.
-
Neutralization: Acidify the mixture with dilute HCl to a neutral pH to precipitate any remaining product and neutralize the excess base.
-
Isolation of Crude Product: Collect the precipitated solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold water until the filtrate is neutral.
-
Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound crystals.[9]
-
Drying and Characterization: Dry the purified product, then determine its weight, calculate the percentage yield, and characterize it using techniques such as melting point determination, IR, and NMR spectroscopy.
This environmentally friendly method avoids the use of organic solvents during the reaction.[5]
Materials:
-
4'-Methylacetophenone
-
Benzaldehyde
-
Sodium Hydroxide (NaOH), solid
-
Distilled Water
-
Dilute Hydrochloric Acid (HCl)
-
Mortar and pestle
-
Beakers
-
Büchner funnel and filter paper
Procedure:
-
Reactant Mixture: Place equimolar amounts of 4'-methylacetophenone, benzaldehyde, and solid NaOH in a mortar.
-
Grinding: Grind the mixture vigorously with a pestle at room temperature for 15-30 minutes. The mixture will typically become a paste and may solidify. The progress of the reaction can be monitored by TLC.[6]
-
Work-up: After the reaction is complete, add cold water to the mortar and triturate the solid.
-
Isolation of Crude Product: Transfer the slurry to a beaker, neutralize with dilute HCl, and collect the solid product by vacuum filtration.
-
Purification: Wash the solid with cold water, dry it, and then recrystallize from a suitable solvent like ethanol.[9]
-
Drying and Characterization: Dry the purified crystals and determine the final weight, yield, and melting point.
Experimental Workflow and Purification
The general workflow for the synthesis and purification of this compound is depicted below.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pharmaceuticaljournal.net [pharmaceuticaljournal.net]
- 3. wisdomlib.org [wisdomlib.org]
- 4. mdpi.com [mdpi.com]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. scitepress.org [scitepress.org]
- 7. Solvent-free synthesis of chalcones using Mg(HSO 4 ) 2 - RSC Sustainability (RSC Publishing) DOI:10.1039/D3SU00003F [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
The Multifaceted Therapeutic Potential of Chalcones: A Technical Guide to Their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chalcones, belonging to the flavonoid family, are naturally occurring compounds characterized by an open-chain structure of 1,3-diphenyl-2-propen-1-one.[1] This core structure, consisting of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system, serves as a versatile scaffold for a wide array of biological activities.[1] Found in numerous plants, chalcones are precursors in the biosynthesis of all flavonoids.[1][2] Their straightforward chemistry, often involving a one-step Claisen-Schmidt condensation, makes them attractive targets for synthetic modification, leading to the development of novel derivatives with enhanced potency and specificity.[3] This guide provides an in-depth exploration of the primary biological activities of chalcones, detailed experimental protocols for their evaluation, and a focus on the key signaling pathways they modulate, offering a comprehensive resource for researchers in drug discovery and development.
Core Biological Activities of Chalcones
Chalcones and their derivatives exhibit a broad spectrum of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[2][4][5] The presence of the α,β-unsaturated carbonyl group is a key structural feature responsible for many of these activities, often acting as a Michael acceptor in reactions with biological nucleophiles.[6]
Anticancer Activity
Chalcones have demonstrated significant potential as anticancer agents, acting on various molecular targets to inhibit cancer cell growth, induce apoptosis, and prevent metastasis.[3][7] Their mechanisms of action are diverse and often involve the modulation of critical signaling pathways.
Mechanisms of Action:
-
Induction of Apoptosis: Chalcones can trigger programmed cell death through both intrinsic (mitochondrial) and extrinsic pathways. They have been shown to upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins such as Bcl-2, leading to the release of cytochrome c from mitochondria and subsequent activation of caspases.[8][9][10]
-
Cell Cycle Arrest: Many chalcone derivatives can halt the cell cycle at various phases, most commonly the G2/M phase, thereby preventing cancer cell proliferation.[2][11] This is often linked to their ability to inhibit tubulin polymerization, disrupting microtubule dynamics essential for mitosis.
-
Inhibition of Signaling Pathways: Chalcones are known to interfere with key signaling cascades that are often dysregulated in cancer, including the NF-κB, PI3K/Akt, and MAPK pathways.[6][7][11]
Quantitative Data: Anticancer Activity
The following table summarizes the cytotoxic activity (IC50 values) of various chalcone derivatives against different human cancer cell lines.
| Chalcone Derivative Name/Structure | Target Cell Line | Activity (IC50 in µM) | Reference |
| Panduratin A (PA) | MCF-7 (Breast) | 11.5 (at 48h) | [2] |
| Panduratin A (PA) | T47D (Breast) | 14.5 (at 48h) | [2] |
| Licochalcone A | A549 (Lung) | Induces G2/M arrest | [2] |
| Xanthohumol | A549 (Lung) | Induces G1 arrest | [2] |
| (2E)-3-(acridin-9-yl)-1-(2,6-dimethoxyphenyl)prop-2-en-1-one | HCT116 (Colorectal) | 4.1 | [11] |
| Diaryl ether-containing chalcone (Compound 25) | MCF-7 (Breast) | 3.44 | [12] |
| Diaryl ether-containing chalcone (Compound 25) | HepG2 (Liver) | 4.64 | [12] |
| α-phthalimido-trimethoxy-chalcone (Compound 61) | HepG2 (Liver) | 1.62 | [12] |
| α-phthalimido-trimethoxy-chalcone (Compound 61) | MCF-7 (Breast) | 1.88 | [12] |
| Chalcone-pyrazole hybrid | Hub7 (Liver) | 0.4 - 3.4 | [2] |
| Chalcone-tetrazole hybrid | HCT116 (Colon) | 0.6 - 3.7 (µg/mL) | [13] |
Signaling Pathway Visualization: Chalcone-Induced Apoptosis
The diagram below illustrates a simplified model of how chalcones can induce apoptosis through the intrinsic mitochondrial pathway.
Caption: Chalcone-induced intrinsic apoptosis pathway.
Anti-inflammatory Activity
Chronic inflammation is a key driver of many diseases, including cancer and autoimmune disorders. Chalcones exhibit potent anti-inflammatory properties by targeting key mediators and signaling pathways in the inflammatory response.[5][14]
Mechanisms of Action:
-
Inhibition of Pro-inflammatory Mediators: Chalcones can suppress the production of pro-inflammatory molecules such as nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[4][14]
-
Enzyme Inhibition: They are known to inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[4][7]
-
Signaling Pathway Modulation: The primary anti-inflammatory mechanism involves the inhibition of the NF-κB (nuclear factor kappa B) signaling pathway.[6] Chalcones can prevent the degradation of the inhibitory protein IκB, which in turn blocks the translocation of the active NF-κB dimer into the nucleus, preventing the transcription of pro-inflammatory genes.[6][12] They also modulate MAPK signaling pathways.[14]
Quantitative Data: Anti-inflammatory Activity
| Chalcone Derivative | Target/Assay | Activity (IC50) | Reference |
| Chromen-chalcone hybrid (33a) | COX-2 Inhibition | 0.39 µM | [15] |
| Benzo[f]chromen-chalcone hybrid (33b) | COX-2 Inhibition | 0.43 µM | [15] |
| 2',5'-dihydroxychalcone derivative (1) | β-glucuronidase release | 1.6 µM | [10] |
| 2',5'-dialkoxychalcone derivative (11) | Nitric Oxide (NO) formation | 0.7 µM | [10] |
| Resveratrol-chalcone hybrid (42) | NO production (RAW264.7) | 4.13 µM | [15] |
Signaling Pathway Visualization: NF-κB Inhibition by Chalcones
This diagram illustrates how chalcones interfere with the canonical NF-κB activation pathway.
Caption: Chalcone-mediated inhibition of the NF-κB pathway.
Antimicrobial Activity
The rise of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Chalcones have emerged as promising candidates with activity against a range of bacteria and fungi.[1][8]
Mechanisms of Action:
The exact mechanisms are varied, but the α,β-unsaturated carbonyl system is crucial. It is believed that chalcones can interfere with microbial growth by inhibiting essential enzymes or disrupting cell membrane integrity. Some chalcone derivatives have also been shown to inhibit bacterial efflux pumps, which are a major cause of antibiotic resistance.[8]
Quantitative Data: Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values for several chalcone derivatives against various microbial strains.
| Chalcone Derivative Name/Structure | Target Microorganism | Activity (MIC in µg/mL) | Reference |
| (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one | Bacillus subtilis | 62.5 | [16] |
| (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one | Staphylococcus aureus | 125 | [16] |
| (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one | Escherichia coli | 250 | [16] |
| Chalcone-Thiazole Hybrid (7a) | VISA (Vancomycin-intermediate S. aureus) | 31.5 | [1] |
| Synthetic Chalcone (10) | S. aureus | 8 | [17] |
| Synthetic Chalcone (10) | E. coli | 128 | [17] |
| Chalcone-Triazole Hybrid | Various Bacteria | 7.81 - 250 | [18] |
Antioxidant Activity
Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is implicated in numerous diseases. Chalcones possess significant antioxidant properties, acting through various mechanisms to neutralize free radicals.[5]
Mechanisms of Action:
-
Direct Radical Scavenging: The phenolic hydroxyl groups often present on the aromatic rings of chalcones can donate a hydrogen atom to free radicals, effectively neutralizing them.[5]
-
Metal Chelating: Some chalcones can chelate metal ions like iron and copper, which prevents them from participating in reactions that generate ROS.[5]
-
Enzyme Modulation: Chalcones can enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase and catalase. They can also activate the Nrf2-ARE pathway, which upregulates the expression of a suite of antioxidant and detoxification genes.[5]
Quantitative Data: Antioxidant Activity
| Chalcone Derivative Name/Structure | Assay | Activity (IC50 in µg/mL) | Reference |
| (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one | DPPH | 3.39 | [19] |
| (E)-1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | DPPH | 6.89 | [19] |
| (E)-1-(2-hydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one | DPPH | 8.22 | [19] |
| Broussochalcone A | Lipid Peroxidation Inhibition | 0.63 µM | [1] |
| Sulfonamide-based chalcone (5) | DPPH & ABTS | Highest antiradical effect in series | [20] |
Key Experimental Protocols
This section provides detailed methodologies for common in vitro assays used to evaluate the biological activities of chalcone derivatives.
MTT Assay for Cytotoxicity
Objective: To determine the concentration at which a chalcone derivative inhibits the growth of a cancer cell line by 50% (IC50), based on the metabolic activity of the cells.
Principle: The assay measures the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in viable cells.[21][22] The amount of formazan produced is proportional to the number of living cells.[21]
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) into a 96-well plate at a density of 1.5 x 10³ to 5 x 10³ cells/well in 100 µL of complete culture medium.[23] Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of the chalcone derivative in a suitable solvent (e.g., DMSO). Create a series of dilutions in culture medium to achieve the desired final concentrations (e.g., 25, 50, 100, 200, 400 µg/mL).[23] Replace the medium in the wells with 200 µL of the medium containing the different chalcone concentrations. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[21]
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[21] Incubate for an additional 3-4 hours at 37°C.[21]
-
Formazan Solubilization: Carefully remove the medium. Add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the purple formazan crystals.[21] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm (or 490 nm) using a microplate reader.[21] A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve (viability % vs. log concentration) to determine the IC50 value.
Caption: Experimental workflow for the MTT cytotoxicity assay.
DPPH Radical Scavenging Assay for Antioxidant Activity
Objective: To measure the ability of a chalcone derivative to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).
Principle: DPPH is a stable free radical with a deep violet color, showing a maximum absorbance around 517 nm.[24] When it accepts an electron or hydrogen radical from an antioxidant compound, it becomes reduced to the pale yellow diphenylpicrylhydrazine, causing a decrease in absorbance.[20] The degree of discoloration is proportional to the scavenging activity of the compound.
Methodology:
-
Solution Preparation:
-
DPPH Solution: Prepare a 0.1 mM solution of DPPH in a suitable solvent like methanol or ethanol.[25] Keep the solution protected from light.
-
Test Samples: Prepare a stock solution of the chalcone derivative and create a series of dilutions (e.g., 10, 20, 40, 80, 100 µg/mL) in the same solvent.[25]
-
Positive Control: Prepare a similar dilution series of a standard antioxidant like ascorbic acid.[25]
-
-
Reaction Setup: In a 96-well plate or test tubes, add a specific volume of the test sample or standard (e.g., 0.5 mL).[25]
-
DPPH Addition: Add an equal volume of the DPPH working solution (e.g., 0.5 mL) to each well/tube and mix thoroughly.[24][25] Prepare a blank containing only the solvent and a control containing the solvent and DPPH solution.
-
Incubation: Incubate the reactions in the dark at room temperature for a set period (typically 30 minutes).[25]
-
Absorbance Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer or microplate reader.[24]
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula:
-
% Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Plot the % scavenging against the sample concentration to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
-
Broth Microdilution Assay for Antimicrobial Activity (MIC Determination)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of a chalcone derivative, which is the lowest concentration that completely inhibits the visible growth of a microorganism.
Principle: This method involves challenging a standardized inoculum of a microorganism with serial dilutions of the antimicrobial agent in a liquid growth medium. Growth is assessed by visual inspection for turbidity after a defined incubation period.[26]
Methodology:
-
Preparation of Reagents:
-
Medium: Use a suitable sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, Tryptic Soy Broth for fungi).[16][18]
-
Inoculum: Prepare a standardized microbial suspension (e.g., to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL) and then dilute it to the final desired inoculum concentration (typically 5 x 10⁵ CFU/mL in the well).[27]
-
Chalcone Stock: Prepare a stock solution of the chalcone in a solvent like DMSO.
-
-
Serial Dilution:
-
Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.[26]
-
Add 100 µL of the chalcone stock solution (at 2x the highest desired concentration) to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to column 10. Discard 100 µL from column 10.[26]
-
This creates a range of concentrations, typically from 1000 to 7.82 µg/mL.[16] Column 11 serves as a growth control (broth + inoculum, no drug), and column 12 serves as a sterility control (broth only).[26]
-
-
Inoculation: Add 5 µL of the standardized microbial inoculum to each well from columns 1 to 11.[26] Do not add inoculum to column 12.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[26]
-
MIC Determination: After incubation, visually inspect the wells for turbidity (a sign of microbial growth). The MIC is the lowest concentration of the chalcone derivative at which no visible growth is observed.[28] The result can also be read using a plate reader.[26]
Conclusion and Future Perspectives
Chalcones represent a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[19] Their efficacy against cancer, inflammation, microbial infections, and oxidative stress is well-documented and mechanistically diverse. The ease of their synthesis and the potential for structural modification allow for the fine-tuning of their pharmacological profiles, improving potency, selectivity, and pharmacokinetic properties. Future research will likely focus on the development of novel chalcone hybrids, combining the chalcone core with other pharmacophores to create multi-target agents, particularly for complex diseases like cancer.[3] Further elucidation of their molecular targets and continued investigation through preclinical and clinical trials will be crucial to fully realize the therapeutic potential of this versatile class of compounds.
References
- 1. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Chalcone hybrids as potential anticancer agents: Current development, mechanism of action, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structure-activity relationship studies of chalcone leading to 3-hydroxy-4,3',4',5'-tetramethoxychalcone and its analogues as potent nuclear factor kappaB inhibitors and their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Chalcone Derivatives: Anti-inflammatory Potential and Molecular Targets Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular Mechanisms of Antiproliferative Effects of Natural Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mitochondrial Role in Intrinsic Apoptosis Induced by a New Synthesized Chalcone in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Synthesis of Chalcone Derivatives: Inducing Apoptosis of HepG2 Cells via Regulating Reactive Oxygen Species and Mitochondrial Pathway [frontiersin.org]
- 11. New chalcone derivative exhibits antiproliferative potential by inducing G2/M cell cycle arrest, mitochondrial-mediated apoptosis and modulation of MAPK signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ijcea.org [ijcea.org]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. gsconlinepress.com [gsconlinepress.com]
- 17. researchgate.net [researchgate.net]
- 18. acgpubs.org [acgpubs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Bot Verification [rasayanjournal.co.in]
- 21. benchchem.com [benchchem.com]
- 22. broadpharm.com [broadpharm.com]
- 23. anjs.edu.iq [anjs.edu.iq]
- 24. acmeresearchlabs.in [acmeresearchlabs.in]
- 25. researchgate.net [researchgate.net]
- 26. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 27. rr-asia.woah.org [rr-asia.woah.org]
- 28. m.youtube.com [m.youtube.com]
A Technical Guide to the Synthesis of Substituted Chalcones: A Literature Review
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth review of the synthesis of substituted chalcones, a class of organic compounds with significant interest in medicinal chemistry due to their broad spectrum of biological activities. Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, serve as versatile precursors for the synthesis of various heterocyclic compounds and exhibit pharmacological properties including anticancer, anti-inflammatory, antioxidant, and antimicrobial effects.[1][2][3] This document details key synthetic methodologies, presents quantitative data for comparative analysis, and outlines experimental protocols for their preparation.
Synthetic Methodologies
The synthesis of chalcones is predominantly achieved through the Claisen-Schmidt condensation, a base- or acid-catalyzed reaction between an aromatic aldehyde and an acetophenone derivative.[2][4] Over the years, several modifications and alternative methods have been developed to improve yields, reduce reaction times, and employ more environmentally friendly conditions.
Claisen-Schmidt Condensation
The Claisen-Schmidt condensation remains the most common and versatile method for chalcone synthesis.[2][4] The reaction involves the condensation of an enolizable ketone with a non-enolizable aromatic aldehyde in the presence of a base or acid catalyst.
Mechanism of Base-Catalyzed Claisen-Schmidt Condensation:
The reaction proceeds through a three-step mechanism:
-
Enolate Formation: A strong base abstracts an α-hydrogen from the acetophenone, forming a resonance-stabilized enolate ion.[5][6]
-
Nucleophilic Attack: The enolate ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the benzaldehyde, forming a tetrahedral intermediate.[5][6]
-
Dehydration: The intermediate is protonated by the solvent (e.g., ethanol) and subsequently undergoes dehydration to form the stable α,β-unsaturated ketone, or chalcone.[4][7]
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods.[8][9][10] This method has been successfully applied to the synthesis of chalcones, providing a more efficient and greener alternative.[9][11]
Green Chemistry Approaches
In recent years, there has been a growing emphasis on developing environmentally benign synthetic methods. For chalcone synthesis, this has led to the exploration of solvent-free reactions and the use of eco-friendly catalysts.[12][13][14] Grinding the reactants with a solid base catalyst, such as sodium hydroxide, in a mortar and pestle is a simple and effective solvent-free method.[12][15]
Experimental Protocols
This section provides detailed experimental protocols for the synthesis of substituted chalcones using the methodologies discussed above.
Protocol 1: Conventional Claisen-Schmidt Condensation
This protocol describes a general procedure for the synthesis of chalcones using a base catalyst in an alcohol solvent.[16][17]
Materials:
-
Substituted acetophenone (1.0 eq)
-
Substituted benzaldehyde (1.0 eq)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol or Methanol
-
Distilled water
-
Dilute Hydrochloric acid (HCl)
Procedure:
-
Dissolve the substituted acetophenone and substituted benzaldehyde in ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Slowly add an aqueous solution of NaOH or KOH to the stirred mixture. The concentration of the base can range from 10% to 40% depending on the substrates.[10][18]
-
Stir the reaction mixture at room temperature. The reaction time can vary from a few hours to 24 hours, and the progress can be monitored by Thin Layer Chromatography (TLC).[16][17]
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Acidify the mixture with dilute HCl to precipitate the crude chalcone.
-
Collect the solid product by vacuum filtration and wash with cold water until the filtrate is neutral.
-
Purify the crude chalcone by recrystallization from a suitable solvent, such as ethanol.[16]
Protocol 2: Microwave-Assisted Synthesis
This protocol outlines a general procedure for the microwave-assisted synthesis of chalcones.[8][11]
Materials:
-
Substituted acetophenone (1.0 eq)
-
Substituted benzaldehyde (1.0 eq)
-
Base catalyst (e.g., Piperidine, KOH)
-
Ethanol
-
Microwave reactor
Procedure:
-
In a microwave reaction vessel, dissolve the substituted acetophenone and substituted benzaldehyde in ethanol.
-
Add the base catalyst to the solution.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a specified power and temperature for a short duration (typically 1-5 minutes).[9][11]
-
After cooling, the product can be isolated by filtration or by pouring the mixture into cold water and then filtering the precipitate.
-
Purify the product by recrystallization.
Protocol 3: Solvent-Free Synthesis (Grinding Method)
This protocol describes an environmentally friendly, solvent-free method for chalcone synthesis.[12][15]
Materials:
-
Substituted acetophenone (1.0 eq)
-
Substituted benzaldehyde (1.0 eq)
-
Solid Sodium hydroxide (NaOH)
-
Mortar and Pestle
Procedure:
-
Place the substituted acetophenone, substituted benzaldehyde, and solid NaOH in a mortar.
-
Grind the mixture with a pestle for 5-10 minutes. The mixture will typically turn into a paste or solid.[12]
-
Add water to the mortar and continue to grind to break up the solid.
-
Collect the crude product by vacuum filtration and wash thoroughly with water.
-
Recrystallize the product from ethanol to obtain the pure chalcone.
Quantitative Data Summary
The choice of synthetic method significantly impacts the reaction time and yield. The following tables summarize quantitative data from the literature for different synthetic approaches.
Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of Chalcones [19][20]
| Entry | Substituents (Acetophenone, Benzaldehyde) | Method | Catalyst | Solvent | Time | Yield (%) | Reference |
| 1 | H, H | Conventional | KOH (10%) | Ethanol | 24 h | 50-65 | [19] |
| 2 | H, H | Microwave | KOH (10%) | Ethanol | 15-30 s | 90-100 | [19] |
| 3 | 4-Br, H | Conventional | NaOH (10%) | Ethanol | 3 h | 75 | [11] |
| 4 | 4-Br, H | Microwave | NaOH (10%) | Ethanol | 45 s | 88 | [11] |
| 5 | 4-Morpholino, 4-Cl | Conventional | NaOH (40%) | - | 12 h | 78 | [18] |
| 6 | 4-Morpholino, 4-Cl | Microwave | NaOH (5%) | Ethanol | 1-2 min | 92 | [18] |
Table 2: Green Synthesis of Chalcones under Solvent-Free Conditions [12][13][21][22]
| Entry | Substituents (Acetophenone, Benzaldehyde) | Catalyst | Temperature | Time | Yield (%) | Reference |
| 1 | H, 4-Cl | NaOH | Room Temp. | 10 min | 95 | [12] |
| 2 | H, 4-Br | NaOH | Room Temp. | 10 min | 96 | [12] |
| 3 | H, 3-Br | NaOH | Room Temp. | 10 min | 94 | [12] |
| 4 | H, H | BiCl₃ | 140 °C | 20 min | 92 | [13] |
| 5 | 4-Me, H | p-TSA | 50-60 °C | 15 min | 94 | [21] |
| 6 | 4-SMe, 2,4-diCl | Mg(HSO₄)₂ | 50 °C | 30 min | 82 | [22] |
Biological Activities and Signaling Pathways
Substituted chalcones have been shown to modulate various signaling pathways implicated in diseases such as cancer and inflammation. The α,β-unsaturated ketone moiety is a key pharmacophore that can act as a Michael acceptor, enabling covalent interactions with biological nucleophiles like cysteine residues in proteins.[23]
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation and cell survival. Aberrant NF-κB signaling is associated with numerous inflammatory diseases and cancers. Several chalcone derivatives have been reported to inhibit the NF-κB pathway by preventing the degradation of the inhibitory protein IκBα, thereby blocking the nuclear translocation of NF-κB.[24][25][26][27]
Modulation of the PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of many cancers. Certain chalcone derivatives have been shown to inhibit the PI3K/Akt pathway, leading to apoptosis in cancer cells.[28][29][30]
Conclusion
The synthesis of substituted chalcones offers a rich field of study for medicinal chemists and drug development professionals. The versatility of the Claisen-Schmidt condensation, coupled with modern synthetic techniques like microwave-assisted synthesis and green chemistry approaches, allows for the efficient generation of diverse chalcone libraries. The quantitative data presented in this guide highlights the significant improvements in reaction times and yields achievable with these newer methods. Furthermore, the ability of chalcones to modulate key signaling pathways such as NF-κB and PI3K/Akt underscores their potential as therapeutic agents. This guide provides a foundational resource for researchers to design and execute the synthesis of novel chalcone derivatives for further biological evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. byjus.com [byjus.com]
- 3. Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. praxilabs.com [praxilabs.com]
- 5. Claisen Condensation Mechanism: Steps, Example & Tips [vedantu.com]
- 6. Claisen condensation - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Microwave-Assisted Synthesis of Near-Infrared Chalcone Dyes: a Systematic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The green chemistry of chalcones: Valuable sources of privileged core structures for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bot Verification [rasayanjournal.co.in]
- 11. jurnal.uns.ac.id [jurnal.uns.ac.id]
- 12. rsc.org [rsc.org]
- 13. tandfonline.com [tandfonline.com]
- 14. gctlc.org [gctlc.org]
- 15. jetir.org [jetir.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. benchchem.com [benchchem.com]
- 18. mdpi.com [mdpi.com]
- 19. asianpubs.org [asianpubs.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Solvent-free synthesis of chalcones using Mg(HSO 4 ) 2 - RSC Sustainability (RSC Publishing) DOI:10.1039/D3SU00003F [pubs.rsc.org]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 28. Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 29. pubs.acs.org [pubs.acs.org]
- 30. researchgate.net [researchgate.net]
4-Methylchalcone: A Comprehensive Technical Guide to Safety, Handling, and Toxicity
For Researchers, Scientists, and Drug Development Professionals
December 13, 2025
This technical guide provides an in-depth overview of the safety, handling, and toxicity of 4-Methylchalcone. The information is compiled from Safety Data Sheets (SDS), toxicological databases, and scientific literature on chalcones and related compounds. This document is intended to be a comprehensive resource for professionals working with this compound in research and development settings.
Chemical and Physical Properties
This compound, also known as 3-(4-methylphenyl)-1-phenylprop-2-en-1-one, is a solid, pale-yellow crystalline powder.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 4224-87-7 | |
| Molecular Formula | C₁₆H₁₄O | [2] |
| Molecular Weight | 222.28 g/mol | [2] |
| Melting Point | 57°C | [1] |
| Boiling Point | 363.60 °C (estimated) | The Good Scents Company |
| logP (o/w) | 4.234 | |
| Water Solubility | 8.585 mg/L @ 25 °C (estimated) | The Good Scents Company |
Hazard Identification and GHS Classification
This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazards:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[2][3]
-
Hazardous to the aquatic environment, long-term (Chronic) (Category 4): May cause long lasting harmful effects to aquatic life.[2][3]
Hazard Statements:
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P273: Avoid release to the environment.
-
P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.
-
P501: Dispose of contents/container to an approved waste disposal plant.
Toxicological Data
The available toxicological data for this compound is limited. Much of the specific data for endpoints other than acute oral toxicity is not available for this compound itself, but some information can be inferred from studies on structurally related chalcones.
Quantitative Toxicity Data
| Endpoint | Test Species | Route | Value | Source |
| LD₅₀ | - | Oral | 500.1 mg/kg | Sigma-Aldrich |
| LD₅₀ | Mouse | Oral | > 1000 mg/kg | The Good Scents Company |
| LD₅₀ | Mouse | Intraperitoneal | > 75 mg/kg | The Good Scents Company |
Note: The oral LD₅₀ value of 500.1 mg/kg is cited in the Sigma-Aldrich Safety Data Sheet and is the basis for the GHS Category 4 classification.
Qualitative Toxicological Information
-
Acute Dermal Toxicity: Data not available. One supplier classifies it as Category 4, "Harmful in contact with skin" (H312), though primary data is not provided.[4]
-
Acute Inhalation Toxicity: Data not available. One supplier classifies it as Category 4, "Harmful if inhaled" (H332), though primary data is not provided.[4]
-
Skin Corrosion/Irritation: No primary data available for this compound. One source states that it is not thought to produce adverse health effects or skin irritation following contact, based on animal models.[4] A standardized acute dermal irritation/corrosion study (OECD 404) would be required for a definitive classification.[5][6]
-
Serious Eye Damage/Irritation: No primary data available for this compound. One source suggests that direct contact may cause transient discomfort.[4] Standardized in vitro or in vivo tests (e.g., OECD TG 496) would be necessary to determine its eye irritation potential.[7][8]
-
Respiratory or Skin Sensitization: No data available.
-
Germ Cell Mutagenicity: No data available for this compound. However, studies on other chalcone derivatives in the Ames test have generally shown a lack of mutagenic activity.[9]
-
Carcinogenicity: No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC, ACGIH, NTP, or OSHA.
-
Reproductive Toxicity: No data available.
-
Specific Target Organ Toxicity (Single and Repeated Exposure): No data available.
Handling and Safety Precautions
Proper handling of this compound is essential to minimize exposure and ensure a safe working environment.
Engineering Controls
-
Work in a well-ventilated area.[4] Use a local exhaust ventilation system to control dust levels.
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear tightly fitting safety goggles.[3]
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact.[3][4]
-
Respiratory Protection: If dust is generated, a NIOSH-approved respirator for dusts should be worn.[1]
Safe Handling Practices
-
Avoid formation and inhalation of dust.[3]
-
Avoid contact with skin and eyes.[4]
-
Do not eat, drink, or smoke when using this product.
-
Wash hands thoroughly after handling.
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]
-
Keep away from strong oxidizing agents.
First Aid Measures
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
-
Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor/physician if you feel unwell.[3]
Accidental Release Measures
-
Personal Precautions: Wear appropriate personal protective equipment. Avoid breathing dust. Evacuate personnel to safe areas.[3]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[3]
-
Methods for Cleaning Up: Sweep up and shovel. Keep in suitable, closed containers for disposal. Avoid generating dust.[4]
Potential Metabolic Pathways and Reactive Metabolites
General Chalcone Metabolism
Chalcones can undergo several biotransformations, including:
-
Reduction of the α,β-double bond.
-
Hydroxylation of the aromatic rings.
-
O-demethylation (if methoxy groups are present).
-
Glucuronidation and sulfation of hydroxyl groups to form water-soluble conjugates for excretion.
The α,β-unsaturated carbonyl system in chalcones makes them Michael acceptors, which can lead to the formation of adducts with nucleophilic molecules like glutathione (GSH). This is a common detoxification pathway.
Potential for Reactive Metabolite Formation
The formation of reactive metabolites is a key concern in drug development as they can lead to idiosyncratic drug toxicities. The α,β-unsaturated ketone of chalcones could potentially be a structural alert, as Michael addition of cellular nucleophiles (such as proteins) could occur. However, this reactivity is also linked to the therapeutic effects of some chalcones. Further investigation into the specific metabolic profile of this compound is required to fully assess this risk.
Potential Signaling Pathways and Mechanisms of Action
Chalcones are known to interact with various cellular signaling pathways, which underlies their diverse biological activities, including anti-inflammatory and anticancer effects. While the specific targets of this compound have not been fully elucidated, studies on related chalcones provide insights into potential mechanisms.
-
Keap1-Nrf2 Pathway: Chalcones can react with cysteine residues in Keap1, leading to the dissociation and nuclear translocation of Nrf2. Nrf2 then binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding antioxidant and detoxifying enzymes, leading to their upregulation. This is a key mechanism for cellular protection against oxidative stress.
-
NF-κB Pathway: Some chalcones have been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation. This can occur through the inhibition of IKK, which prevents the phosphorylation and subsequent degradation of IκBα. This, in turn, sequesters NF-κB in the cytoplasm, preventing the transcription of pro-inflammatory genes.
Experimental Protocols
Detailed experimental protocols for the toxicological assessment of this compound are not available in the public domain. However, standardized protocols for key toxicological endpoints are provided below as a reference for researchers.
Generic Acute Oral Toxicity Study (Up-and-Down Procedure - OECD 425)
-
Test Animals: Typically, female rats are used. They are acclimatized to laboratory conditions and fasted before dosing.
-
Dose Administration: A single animal is dosed with the test substance at a specific starting dose level.
-
Observation: The animal is observed for signs of toxicity and mortality over 48 hours.
-
Dose Adjustment: If the animal dies, the next animal is dosed at a lower level. If it survives, the next animal is dosed at a higher level. This continues until the reversal criteria are met.
-
Main Study: A small number of additional animals are dosed at the level that is most likely to be the LD₅₀.
-
Long-term Observation: All surviving animals are observed for a total of 14 days for clinical signs of toxicity and changes in body weight.
-
Necropsy: At the end of the observation period, all animals are euthanized and subjected to a gross necropsy.
-
LD₅₀ Calculation: The LD₅₀ is calculated using a maximum likelihood method.
Generic Bacterial Reverse Mutation Test (Ames Test - OECD 471)
-
Test Strains: Histidine-dependent strains of Salmonella typhimurium (and often Escherichia coli) are used.
-
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix from rat liver) to detect mutagens that require metabolic activation.
-
Exposure: The test substance, at various concentrations, is mixed with the bacterial culture and either buffer or S9 mix.
-
Plating: The mixture is added to a molten top agar and poured onto minimal glucose agar plates.
-
Incubation: The plates are incubated at 37°C for 48-72 hours.
-
Scoring: Only bacteria that have undergone a reverse mutation to histidine independence will grow and form colonies. These revertant colonies are counted.
-
Data Analysis: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control, and this increase is statistically significant.[10][11][12]
Conclusion
This compound is a compound with moderate acute oral toxicity. It is also classified as being potentially harmful to aquatic life with long-lasting effects. While data on other toxicological endpoints such as skin/eye irritation and genotoxicity are lacking for this specific compound, the general literature on chalcones suggests a low potential for mutagenicity. The α,β-unsaturated ketone moiety is a potential structural alert for the formation of reactive metabolites, but also a key feature for its potential biological activities, which may involve modulation of the Keap1-Nrf2 and NF-κB signaling pathways. Researchers and drug development professionals should handle this compound with appropriate engineering controls and personal protective equipment to minimize exposure. Further toxicological studies are warranted to fully characterize its safety profile.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. This compound | C16H14O | CID 5375849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. oecd.org [oecd.org]
- 6. oecd.org [oecd.org]
- 7. Development of a defined approach for eye irritation or serious eye damage for liquids, neat and in dilution, based on cosmetics Europe analysis of in vitro STE and BCOP test methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. x-cellr8.com [x-cellr8.com]
- 9. researchgate.net [researchgate.net]
- 10. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 12. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
4-Methylchalcone: A Comprehensive Technical Guide for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 4-Methylchalcone, a prominent member of the chalcone family of compounds. Chalcones, characterized by a three-carbon α,β-unsaturated carbonyl system linking two aromatic rings, are precursors in flavonoid biosynthesis and have garnered significant attention for their diverse pharmacological activities.[1][2][3] This document details the physicochemical properties, synthesis, biological activities, and mechanisms of action of this compound and its derivatives, offering a valuable resource for researchers in medicinal chemistry and drug development.
Physicochemical Properties of this compound
The fundamental physicochemical properties of this compound are summarized in the table below. It is important to note that different isomers of methylchalcone exist, each with a unique CAS number. This guide focuses on this compound, with data for its 4'-isomer also provided for comparative purposes.
| Property | Value | Reference(s) |
| IUPAC Name | (E)-3-(4-methylphenyl)-1-phenylprop-2-en-1-one | [4] |
| Molecular Formula | C₁₆H₁₄O | [4] |
| Molecular Weight | 222.28 g/mol | [4] |
| CAS Number | 4224-87-7, 22252-14-8 | [4][5] |
| Synonyms | Phenyl p-methylstyryl ketone, (4-Methylbenzylidene)acetophenone | [4] |
| Isomer: 4'-Methylchalcone | ||
| IUPAC Name | (E)-1-(4-methylphenyl)-3-phenylprop-2-en-1-one | |
| CAS Number | 4224-96-8 |
Synthesis of this compound
The most common and efficient method for synthesizing this compound is the Claisen-Schmidt condensation, a base-catalyzed reaction between an acetophenone and a benzaldehyde.[1][3]
Experimental Protocol: Claisen-Schmidt Condensation
This protocol outlines a conventional solvent-based synthesis of this compound.
Materials:
-
4-Methylbenzaldehyde
-
Acetophenone
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol (95%)
-
Distilled water
-
Dilute Hydrochloric acid (HCl)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Beakers
-
Büchner funnel and filter paper
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve 10 mmol of acetophenone and 10 mmol of 4-methylbenzaldehyde in 20-30 mL of ethanol.
-
Catalyst Addition: While stirring the solution at room temperature, slowly add an aqueous solution of sodium hydroxide (20 mmol in 5-10 mL of water).
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction's progress using TLC.
-
Work-up: Once the reaction is complete, pour the mixture into a beaker containing approximately 200 g of crushed ice.
-
Neutralization: Acidify the mixture with dilute hydrochloric acid to a neutral pH.
-
Isolation of Crude Product: Collect the precipitated solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold water and allow it to dry.
-
Purification: Recrystallize the crude product from hot ethanol to obtain pure this compound.[6]
Caption: Experimental workflow for the synthesis of this compound.
Biological Activities and Therapeutic Potential
Chalcone derivatives exhibit a wide range of biological activities, making them attractive candidates for drug development.[3][7] The therapeutic potential of this compound and its analogs is highlighted by their anticancer, anti-inflammatory, and other pharmacological properties.
Anticancer Activity
Derivatives of this compound have demonstrated significant cytotoxicity against various human cancer cell lines.[8] The anticancer effects are often attributed to the induction of apoptosis and cell cycle arrest.[8][9]
| Chalcone Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference(s) |
| 4-Methoxychalcone derivative | MCF-7 (Breast) | 3.44 ± 0.19 | [9][10] |
| 4-Methoxychalcone derivative | HepG2 (Liver) | 4.64 ± 0.23 | [9][10] |
| 4-Methoxychalcone derivative | HCT116 (Colon) | 6.31 ± 0.27 | [9][10] |
| 2'-amino-4-methylchalcone | - | 31-38 | [11] |
One of the mechanisms underlying the anticancer activity of some chalcones is the inhibition of topoisomerase IIA, an essential enzyme in DNA replication.[11] Specifically, 2'-amino-4-methylchalcone has been shown to inhibit the transcription of the TOP2A and TP53 genes.[11]
Anti-inflammatory Activity
Chalcones are recognized for their anti-inflammatory properties, which are often linked to their ability to modulate key inflammatory signaling pathways.[9][12] Derivatives of 4-methoxychalcone have been shown to exert anti-inflammatory effects by activating Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and by counteracting the effects of Tumor Necrosis Factor-alpha (TNF-α).[12] Furthermore, some chalcone analogs inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.[13][14]
Mechanisms of Action and Signaling Pathways
The diverse biological activities of this compound and its derivatives stem from their interaction with multiple cellular signaling pathways.
Keap1-Nrf2 Antioxidant Pathway
Chalcones, including 4-Methoxychalcone, can activate the Keap1-Nrf2 pathway, a critical regulator of the cellular antioxidant response.[15] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Upon exposure to inducers like certain chalcones, Nrf2 is released, translocates to the nucleus, and initiates the transcription of antioxidant response element (ARE)-dependent genes.[15]
References
- 1. Synthesis and biological evaluation of chalcone derivatives (mini review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journaljabb.com [journaljabb.com]
- 4. This compound | C16H14O | CID 5375849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-methyl chalcone, 4224-87-7 [thegoodscentscompany.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. selleckchem.com [selleckchem.com]
- 13. The Antioxidant, Anti-Inflammatory, and Neuroprotective Properties of the Synthetic Chalcone Derivative AN07 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocol for the Synthesis of 4-Methylchalcone via Grinding Method
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 4-methylchalcone using a solvent-free grinding method. This mechanochemical approach offers a green, efficient, and rapid alternative to traditional solvent-based Claisen-Schmidt condensation reactions. The protocol is simple, requires minimal equipment, and generally results in high yields of the desired product. These application notes are intended to guide researchers in academic and industrial settings in the facile synthesis of this and similar chalcone derivatives, which are valuable intermediates in the synthesis of various heterocyclic compounds of physiological importance.[1][2]
Introduction
Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of organic compounds that serve as key precursors in the synthesis of a wide array of flavonoids and other heterocyclic compounds.[1][2] Due to the presence of an enone functionality, chalcones and their derivatives exhibit a broad spectrum of biological activities, including antibacterial, antifungal, antitumor, and anti-inflammatory properties.[1] The Claisen-Schmidt condensation is the most common method for chalcone synthesis, traditionally carried out in the presence of acidic or basic catalysts in a solvent.[3]
In recent years, green chemistry principles have driven the development of solvent-free synthetic methods to reduce environmental impact.[4][5][6] Mechanochemical synthesis, or "grindstone chemistry," has emerged as a powerful technique that involves the grinding of solid reactants, often with a catalytic amount of a solid base, to initiate a chemical reaction.[1][4][7] This method is characterized by its operational simplicity, reduced reaction times, high yields, and minimization of solvent waste.[1][7] This protocol details the synthesis of this compound from 4-methylbenzaldehyde and acetophenone using a solid-state grinding method with sodium hydroxide as the catalyst.
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of chalcones via the grinding method, based on literature reports for similar derivatives.
| Parameter | Value/Range | Reference |
| Reactants | 4-Methylbenzaldehyde, Acetophenone | General Chalcone Synthesis |
| Catalyst | Solid Sodium Hydroxide (NaOH) | [1][2][8] |
| Reactant:Catalyst Ratio | ~1:1:1 molar ratio of aldehyde:ketone:base | [2] |
| Reaction Time | 5 - 30 minutes | [1][8] |
| Yield | 75% - 94% | [1][7] |
| Melting Point of this compound | 94.0 - 96.3 °C (367.0–369.3 K) | [9] |
| Purification Method | Recrystallization from ethanol | [1][8] |
Experimental Protocol
This protocol describes the synthesis of this compound via a solvent-free grinding method.
Materials:
-
4-Methylbenzaldehyde
-
Acetophenone
-
Sodium hydroxide (NaOH), solid pellets or powder
-
Mortar and pestle
-
Spatula
-
Distilled water, cold
-
Ethanol
-
Buchner funnel and filter paper
-
Beakers
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Reactant Mixture: In a clean and dry mortar, place 10 mmol of acetophenone, 10 mmol of 4-methylbenzaldehyde, and 10 mmol of solid sodium hydroxide.[2]
-
Grinding: Grind the mixture of solids vigorously with a pestle at room temperature for 5-10 minutes.[1] The reaction mixture will likely become a paste and may change color.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the grinding is complete, add about 20 mL of cold distilled water to the mortar and triturate the solid product with the pestle.
-
Isolation of Crude Product: Collect the precipitated crude this compound by vacuum filtration using a Buchner funnel. Wash the solid with several portions of cold water to remove the sodium hydroxide and any unreacted starting materials.[1] Allow the solid to air dry.
-
Purification: Recrystallize the crude product from hot ethanol to obtain pure, pale-yellow crystals of this compound.[9]
-
Characterization: The final product can be characterized by determining its melting point and using spectroscopic methods such as ¹H-NMR and ¹³C-NMR.
Visualizations
Experimental Workflow for this compound Synthesis
Caption: Workflow for the synthesis of this compound via the grinding method.
Claisen-Schmidt Condensation Pathway
Caption: Simplified signaling pathway of the Claisen-Schmidt condensation for this compound synthesis.
References
- 1. rjpn.org [rjpn.org]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solvent-free synthesis of chalcones using Mg(HSO 4 ) 2 - RSC Sustainability (RSC Publishing) DOI:10.1039/D3SU00003F [pubs.rsc.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. gkyj-aes-20963246.com [gkyj-aes-20963246.com]
- 7. researchgate.net [researchgate.net]
- 8. scitepress.org [scitepress.org]
- 9. researchgate.net [researchgate.net]
Application of 4-Methylchalcone as an Anti-inflammatory Agent: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chalcones, belonging to the flavonoid family, are aromatic ketones known for their diverse pharmacological activities, including anti-inflammatory properties.[1][2] 4-Methylchalcone, a derivative of the basic chalcone structure, has emerged as a compound of interest for its potential in modulating inflammatory responses. This document provides detailed application notes on the anti-inflammatory properties of this compound, its mechanism of action, and comprehensive protocols for its evaluation in a research setting. While direct quantitative data for this compound is limited in publicly available literature, this document leverages data from closely related chalcone derivatives to provide illustrative examples of its potential efficacy.
Mechanism of Action
This compound is hypothesized to exert its anti-inflammatory effects through the modulation of key signaling pathways and the inhibition of pro-inflammatory mediators. The primary mechanisms include:
-
Inhibition of Pro-inflammatory Mediators: Like other chalcone derivatives, this compound is expected to inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2), key mediators of inflammation. This is achieved by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3][4]
-
Modulation of NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation.[2][5] Chalcones have been shown to inhibit the activation of NF-κB by preventing the degradation of its inhibitory subunit, IκBα.[1][2] This prevents the translocation of NF-κB into the nucleus, thereby downregulating the expression of various pro-inflammatory genes, including those for TNF-α, IL-1β, and IL-6.[2][5]
-
Modulation of MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, is another crucial signaling cascade in the inflammatory process.[6][7] Chalcone derivatives have been demonstrated to interfere with the phosphorylation and activation of these kinases, further contributing to the suppression of inflammatory responses.[7][8]
Data Presentation: Anti-inflammatory Activity of Chalcone Derivatives
The following tables summarize the quantitative data on the anti-inflammatory effects of various chalcone derivatives, providing a reference for the expected potency of this compound.
Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages by Chalcone Derivatives
| Compound | IC50 (µM) | Reference |
| 2'-Methoxy-3,4-dichlorochalcone | 7.1 - 9.6 | [3] |
| 2'-Hydroxy-6'-methoxychalcone | 7.1 - 9.6 | [3] |
| 2'-Hydroxy-3-bromo-6'-methoxychalcone | 7.1 - 9.6 | [3] |
| 2'-Hydroxy-4',6'-dimethoxychalcone | 7.1 - 9.6 | [3] |
Table 2: Inhibition of Myeloperoxidase (MPO) by a this compound Derivative
| Compound | IC50 (µM) | Reference |
| 4'-Amino-4-methylchalcone | 0.250 ± 0.012 | [9] |
Table 3: Inhibition of Pro-inflammatory Cytokines by Chalcone Derivatives
| Compound | Cytokine Inhibited | Cell Line | Comments | Reference |
| 4'-Hydroxychalcone | TNF-α | Leukemia cells | Inhibits TNFα-induced NF-κB activation | [1] |
| Various Chalcones | TNF-α, IL-1β, IL-6 | RAW 264.7 cells | Downregulation of cytokine mRNA expression | [10] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Proposed mechanism of this compound's anti-inflammatory action.
Caption: Experimental workflow for evaluating this compound.
Experimental Protocols
Cell Culture and Treatment
This protocol describes the culture of RAW 264.7 macrophages and their treatment with this compound and Lipopolysaccharide (LPS).
-
Cell Line: Murine macrophage cell line RAW 264.7.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Procedure:
-
Seed RAW 264.7 cells in 96-well plates at a density of 1.5 x 10⁵ cells/well.[11]
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
After incubation, replace the medium with fresh medium containing various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) dissolved in DMSO. Ensure the final DMSO concentration is below 0.1%. A vehicle control (DMSO only) must be included.
-
Pre-incubate the cells with this compound for 2 hours.[11]
-
Following pre-treatment, stimulate the cells by adding LPS to a final concentration of 1 µg/mL.[12] A negative control group without LPS stimulation should be maintained.
-
Incubate the plates for an additional 24 hours at 37°C and 5% CO₂.[12]
-
After the final incubation, collect the cell culture supernatant for nitric oxide and cytokine assays. The remaining cells can be lysed for Western blot analysis.
-
Nitric Oxide (NO) Production Assay (Griess Assay)
This protocol outlines the steps for quantifying nitrite, a stable product of NO, in the collected cell culture supernatants using the Griess reagent.[12]
-
Reagents:
-
Griess Reagent: A mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water. Commercial kits are available.
-
Nitrite Standard: Sodium nitrite (NaNO₂) solution for generating a standard curve.
-
-
Procedure:
-
Prepare a standard curve of sodium nitrite in culture medium (e.g., 0-100 µM).
-
In a new 96-well plate, add 100 µL of each collected cell culture supernatant and 100 µL of each nitrite standard.[12]
-
Add 100 µL of Griess Reagent to each well.[12]
-
Incubate the plate at room temperature for 10-15 minutes, protected from light.[12]
-
Measure the absorbance at 540 nm using a microplate reader.
-
Determine the nitrite concentration in the samples by comparing their absorbance values to the standard curve.
-
Cytokine Quantification by ELISA
This protocol describes the measurement of pro-inflammatory cytokines (TNF-α and IL-6) in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).[13][14]
-
Materials:
-
Commercially available ELISA kits for mouse TNF-α and IL-6.
-
Microplate reader.
-
-
Procedure:
-
Follow the manufacturer's instructions provided with the ELISA kit.
-
Briefly, the wells of a 96-well plate are coated with a capture antibody specific for the cytokine of interest.
-
Add the collected cell culture supernatants and standards to the wells.
-
After incubation and washing, a biotin-conjugated detection antibody is added.
-
Streptavidin-horseradish peroxidase (HRP) conjugate is then added, followed by a substrate solution.
-
The reaction is stopped, and the absorbance is measured at the appropriate wavelength (typically 450 nm).[14]
-
The concentration of the cytokine in the samples is determined from the standard curve.
-
Western Blot Analysis for iNOS and COX-2 Expression
This protocol is for determining the protein levels of iNOS and COX-2 in the cell lysates.[15][16]
-
Reagents:
-
Lysis Buffer (e.g., RIPA buffer) with protease inhibitors.
-
Primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
-
Procedure:
-
After collecting the supernatant, wash the remaining cells with ice-cold PBS.
-
Lyse the cells with lysis buffer and collect the total protein.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Separate equal amounts of protein (e.g., 30 µg) from each sample by SDS-PAGE.[15]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
Conclusion
This compound presents a promising scaffold for the development of novel anti-inflammatory agents. The protocols outlined in this document provide a comprehensive framework for researchers to investigate its efficacy and mechanism of action. By evaluating its effects on key inflammatory mediators and signaling pathways, a thorough understanding of its therapeutic potential can be achieved. Further studies, including in vivo models, are warranted to fully elucidate the anti-inflammatory profile of this compound.
References
- 1. The aromatic ketone 4'-hydroxychalcone inhibits TNFα-induced NF-κB activation via proteasome inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory activity of the synthetic chalcone derivatives: inhibition of inducible nitric oxide synthase-catalyzed nitric oxide production from lipopolysaccharide-treated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of inducible nitric oxide synthase and cyclooxygenase-2 in lipopolysaccharide-stimulated RAW264.7 cells by carboxybutyrylated glucosamine takes place via down-regulation of mitogen-activated protein kinase-mediated nuclear factor-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting STAT3 and NF-κB Signaling Pathways in Cancer Prevention and Treatment: The Role of Chalcones | MDPI [mdpi.com]
- 6. A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Insights of MAP4K4 Signaling in Inflammatory and Malignant Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tumor Necrosis Factor-α induces expression and release of interleukin-6 by human urothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4'-Aminochalcones as novel inhibitors of the chlorinating activity of myeloperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Modulation of IL-1beta, IL-6 and TNF-alpha secretion and mRNA expression by the trichothecene vomitoxin in the RAW 264.7 murine macrophage cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]
- 12. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. researchgate.net [researchgate.net]
- 16. Inhibition of LPS-Induced Oxidative Damages and Potential Anti-Inflammatory Effects of Phyllanthus emblica Extract via Down-Regulating NF-κB, COX-2, and iNOS in RAW 264.7 Cells [mdpi.com]
Application Notes: In Vitro Assay Protocols for 4-Methylchalcone Activity
Introduction
Chalcones are a class of natural and synthetic compounds belonging to the flavonoid family, recognized for their diverse pharmacological properties. 4-Methylchalcone, a synthetic derivative, has garnered interest for its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] The α,β-unsaturated ketone moiety is a key structural feature responsible for many of its biological actions. These application notes provide detailed in vitro protocols for evaluating the biological activities of this compound, methodologies for determining key quantitative metrics, and a summary of its known activity to support researchers, scientists, and drug development professionals.
Anticancer Activity
This compound and its derivatives have demonstrated cytotoxic and anti-proliferative effects against various human cancer cell lines.[2][4] The primary assays to determine this activity focus on cell viability, cytotoxicity, and the induction of apoptosis.
Data Presentation: Anticancer Activity of 4'-Methylchalcone
The following table summarizes the available quantitative data on the anticancer activity of 4'-Methylchalcone, focusing on the GI50 value (concentration for 50% growth inhibition).
| Compound | Cell Line | Assay | GI50 (µM) | Reference |
| 2'-methylchalcone (isomer) | A2780 (Ovarian) | SRB | ~20 | [2][4] |
| 2'-methylchalcone (isomer) | MCF-7 (Breast) | SRB | ~27 | [2] |
| 2'-methylchalcone (isomer) | K562 (Leukemia) | SRB | ~30 | [2] |
| 2'-methylchalcone (isomer) | U373MG (Glioblastoma) | SRB | >100 | [2] |
| 2'-methylchalcone (isomer) | HepG2 (Hepatoma) | SRB | ~39 | [2][4] |
Note: Data for the isomeric 2'-methylchalcone is presented due to the limited availability of public data for this compound specifically in these standardized assays. The protocols remain directly applicable.
Experimental Protocols
Protocol 1: Cell Viability - MTT Assay
Principle: This colorimetric assay measures cell viability based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product.[5][6] The amount of formazan is directly proportional to the number of viable cells.[6]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HT-29)[7]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)[7]
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)[8]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl)[5][7]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[8]
-
Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Treat the cells with these various concentrations (e.g., 0.1 to 100 µM) and include a vehicle control (DMSO).[8] Incubate for a specified period (e.g., 24, 48, or 72 hours).[9]
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.[5][7]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[6][7]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using a dose-response curve.[7]
Protocol 2: Cell Viability - Sulforhodamine B (SRB) Assay
Principle: The SRB assay is a colorimetric method that estimates cell number by staining total cellular protein with the sulforhodamine B dye.[2][5] This assay is independent of cell metabolic activity.
Materials:
-
Trichloroacetic acid (TCA), cold (10% w/v)[5]
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)[5]
-
Acetic acid (1% v/v)[5]
-
Tris base solution (10 mM, pH 10.5)[5]
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Cell Fixation: After compound incubation, gently add 100 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.[5]
-
Washing: Remove the TCA and wash the plates five times with 1% acetic acid.[5] Air-dry the plates completely.
-
SRB Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[5]
-
Removal of Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove unbound dye.[5] Air-dry the plates.
-
Protein Solubilization: Add 200 µL of 10 mM Tris base solution to each well.
-
Absorbance Measurement: Shake the plate for 10 minutes and measure the absorbance at 510 nm.
-
Data Analysis: Calculate the percentage of growth inhibition and determine the GI50 value.[2]
Protocol 3: Apoptosis Analysis - Annexin V-FITC/PI Staining
Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[10] During early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic/necrotic cells).[8][11]
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit[7]
-
Binding Buffer[7]
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer[7]
Procedure:
-
Cell Treatment: Treat cells with this compound at its IC₅₀ concentration for 24-48 hours.[7]
-
Cell Harvesting: Collect both floating and adherent cells. Wash them twice with cold PBS.[7][10]
-
Staining: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[10] Transfer 100 µL of the cell suspension to a flow cytometry tube.[10]
-
Dye Addition: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[10]
-
Incubation: Gently vortex and incubate the tubes for 15 minutes at room temperature in the dark.[8][10]
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately using a flow cytometer.[10] Delineate cell populations: Viable (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), and Late Apoptotic/Necrotic (Annexin V+/PI+).[11]
Visualizations: Workflows and Pathways
Anti-inflammatory Activity
Chalcone derivatives have been shown to possess significant anti-inflammatory properties, primarily by inhibiting the production of key inflammatory mediators like nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines through modulation of signaling pathways like NF-κB.[12][13][14]
Data Presentation: Anti-inflammatory Activity of Chalcone Derivatives
This table summarizes the inhibitory effects of various chalcone derivatives on inflammatory markers in LPS-stimulated RAW 264.7 macrophage cells.
| Compound | Target/Parameter | Result | Reference |
| 2'-hydroxy-4',6'-dimethoxychalcone | NO Production | Significant Mitigation | [9] |
| 2'-hydroxy-4',6'-dimethoxychalcone | PGE2 Production | Significant Mitigation | [9] |
| Chalcone Analogues (general) | TNF-α, IL-1β, IL-6 | Dose-dependent Inhibition | [13] |
| 2'-hydroxy-4',6'-dimethoxychalcone | iNOS & COX-2 Expression | Concentration-dependent Suppression | [15] |
Experimental Protocols
Protocol 4: Nitric Oxide (NO) Production - Griess Assay
Principle: The anti-inflammatory potential is evaluated by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7).[16] NO production is determined by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[12]
Materials:
-
RAW 264.7 murine macrophage cells[12]
-
Complete culture medium
-
Lipopolysaccharide (LPS)[12]
-
This compound
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)[12]
-
Sodium nitrite standard
-
96-well plate and microplate reader
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM with 10% FBS. Seed cells in a 96-well plate and allow them to adhere.[12]
-
Compound Treatment: Pre-treat cells with various concentrations of this compound for 1 hour.[12]
-
Inflammation Induction: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.[12][16]
-
Supernatant Collection: Collect 100 µL of the cell culture supernatant from each well.
-
Griess Reaction: Mix the supernatant with 100 µL of Griess reagent.[12]
-
Absorbance Measurement: Measure the absorbance of the resulting color at 540 nm using a microplate reader.[12]
-
Data Analysis: Calculate the nitrite concentration from a sodium nitrite standard curve and determine the percentage of NO inhibition compared to the LPS-only control.[16]
Protocol 5: Western Blot for iNOS and COX-2
Principle: To investigate the molecular mechanisms, the expression levels of key pro-inflammatory proteins like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) are assessed by Western blot analysis.[12]
Materials:
-
RIPA buffer with protease/phosphatase inhibitors[12]
-
BCA protein assay kit[12]
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane
-
Primary antibodies (anti-iNOS, anti-COX-2, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis: After treatment with this compound and/or LPS, wash cells with ice-cold PBS and lyse them in RIPA buffer.[12]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[8]
-
Gel Electrophoresis: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensity relative to a loading control (e.g., β-actin) to determine changes in protein expression.[15]
Visualization: Inflammatory Pathway
Antimicrobial Activity
Chalcones are known to possess activity against a range of pathogenic bacteria and fungi.[1][3] Their lipophilic nature is thought to contribute to the disruption of bacterial cell membranes.[1] Key metrics for antimicrobial activity are the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Data Presentation: Antimicrobial Activity of 4'-Methylchalcone Derivatives
The following table summarizes the MIC values for 4'-methylchalcone derivatives against various microorganisms.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 4-methoxy-4′-methylchalcone | Staphylococcus aureus NCIM5021 | 0.248 µM | [3] |
| 4-methoxy-4′-methylchalcone | Microsporum canis C112 | 3.0 | [3] |
| 4-methoxy-4′-methylchalcone | Epidermophyton floccosum C114 | 0.5 | [3] |
Experimental Protocols
Protocol 6: Minimum Inhibitory Concentration (MIC) - Broth Microdilution
Principle: This method determines the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism in a liquid broth medium.[1][17]
Materials:
-
Test microorganism (bacterial or fungal strain)
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)[1]
-
Sterile 96-well microtiter plates[1]
-
This compound stock solution (in DMSO)
-
0.5 McFarland standard
-
Incubator
Procedure:
-
Inoculum Preparation: Select 3-5 isolated colonies of the test bacterium and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard.[1] Dilute this suspension further in broth to the final required inoculum density (e.g., 5 x 10⁵ CFU/mL).
-
Serial Dilution: Add 100 µL of sterile broth to all wells of a 96-well plate. Add 100 µL of the this compound stock solution to the first well and perform a two-fold serial dilution across the plate.[1]
-
Inoculation: Add 100 µL of the diluted bacterial suspension to each well.[1] Include a positive control (bacteria without compound) and a negative control (broth only).[1]
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[1]
-
MIC Determination: The MIC is the lowest concentration of this compound that shows no visible bacterial growth (no turbidity).[1]
Protocol 7: Minimum Bactericidal Concentration (MBC)
Principle: The MBC is a subsequent step to the MIC assay that determines the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[1]
Procedure:
-
Aliquot Plating: Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth.[1]
-
Spreading: Spread the aliquot evenly onto a nutrient agar plate.[1]
-
Incubation: Incubate the agar plates at 37°C for 18-24 hours.[1]
-
MBC Determination: The MBC is the lowest concentration that results in no more than 0.1% of the original inoculum surviving (i.e., no colony growth on the agar plate).[1]
Visualization: Antimicrobial Assay Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. sapub.org [sapub.org]
- 3. Microbial transformations of 4′-methylchalcones as an efficient method of obtaining novel alcohol and dihydrochalcone derivatives with antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. broadpharm.com [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. scispace.com [scispace.com]
- 12. benchchem.com [benchchem.com]
- 13. Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Anti-Melanogenic and Anti-Inflammatory Effects of 2′-Hydroxy-4′,6′-dimethoxychalcone in B16F10 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Application Notes and Protocols for 4-Methylchalcone in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of 4-Methylchalcone in cell culture-based assays. The information is intended to guide researchers in accurately preparing solutions and conducting experiments to assess the biological activity of this compound.
Compound Information
| Compound Name | IUPAC Name | Molecular Formula | Molecular Weight | CAS Number |
| This compound | (E)-3-(4-methylphenyl)-1-phenylprop-2-en-1-one | C₁₆H₁₄O | 222.28 g/mol | 768-50-3 |
Solubility and Stock Solution Preparation
Proper dissolution and storage of this compound are critical for obtaining reproducible results in cell culture experiments. Due to its hydrophobic nature, this compound is poorly soluble in aqueous media. Organic solvents are therefore required to prepare a concentrated stock solution.
Table 1: Solubility of this compound
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | High | Recommended for preparing high-concentration stock solutions.[1] |
| Ethanol | Soluble | Can also be used for stock solution preparation.[1] |
| Water | Insoluble | Not suitable for preparing stock solutions. |
Protocol for Preparing a 10 mM Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: Accurately weigh out 2.22 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Dissolution: Add 1 mL of sterile, anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Solubilization: Vortex the tube vigorously for 1-2 minutes to dissolve the compound. If complete dissolution is not achieved, sonicate the solution for 5-10 minutes or gently warm it in a 37°C water bath.[1]
-
Sterilization: Filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube to ensure sterility for cell culture use.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage.
Important Considerations:
-
The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5% (v/v), as higher concentrations can be toxic to cells.[1]
-
Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent on cell viability or function.[1]
Experimental Protocol: Cell Viability Assay (MTT Assay)
This protocol describes a common method to assess the effect of this compound on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cells of interest (e.g., cancer cell line)
-
Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)
-
96-well flat-bottom cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)[2]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). Remember to account for the final volume in the well.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.
-
Include wells with vehicle control (medium with DMSO at the highest concentration used for the compound dilutions) and untreated control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[5]
-
Gently pipette up and down to ensure complete dissolution. The plate can be placed on an orbital shaker for 5-10 minutes to aid solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[2]
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control (considered 100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Visualizations
Experimental Workflow
Signaling Pathway: PPARγ Activation by this compound
References
- 1. Integrated physiology and systems biology of PPARα - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Signaling Pathways that Regulate Cell Division - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Licochalcone C Inhibits the Growth of Human Colorectal Cancer HCT116 Cells Resistant to Oxaliplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulators of Cell Cycle Progression - The Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Antimicrobial Testing of 4-Methylchalcone
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chalcones are a class of organic compounds belonging to the flavonoid family, characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1][2] These compounds are precursors in the biosynthesis of flavonoids and are abundant in many edible plants.[3] 4-Methylchalcone, a derivative of this class, has garnered interest for its potential biological activities, including antimicrobial properties.[4] Chalcones have demonstrated efficacy against a range of pathogens, including Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli.[2][4][5] Their mechanism of action can be complex, with some studies on related compounds suggesting they may dissipate the bacterial membrane potential and inhibit essential enzymes like DNA topoisomerase IV.[6]
This document provides detailed protocols for evaluating the antimicrobial efficacy of this compound, focusing on standardized methods for determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Objective
To provide researchers with standardized, step-by-step protocols for the systematic evaluation of the antimicrobial properties of this compound against common bacterial pathogens. These guidelines are designed to ensure reproducible and comparable results in a laboratory setting.
Experimental Protocols
Materials and Reagents
-
This compound (powder form)
-
Dimethyl sulfoxide (DMSO, sterile)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Mueller-Hinton Agar (MHA)
-
Sterile 96-well microtiter plates
-
Sterile petri dishes
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Positive control antibiotic (e.g., Ciprofloxacin, Vancomycin)[2][7]
-
0.5 McFarland turbidity standard
-
Sterile saline solution (0.85% NaCl)
-
Spectrophotometer
-
Incubator (35 ± 2°C)
-
Micropipettes and sterile tips
-
Laminar flow hood
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) document M07.[8][9]
3.2.1 Preparation of this compound Stock Solution
-
Prepare a stock solution of this compound at a high concentration (e.g., 1280 µg/mL) in sterile DMSO. Ensure the compound is fully dissolved.
-
Further dilutions should be made in CAMHB to minimize the final DMSO concentration in the assay wells (ideally ≤1%).
3.2.2 Preparation of Bacterial Inoculum
-
From a fresh (18-24 hour) culture on an MHA plate, select 3-5 well-isolated colonies of the test bacterium.
-
Transfer the colonies to a tube containing sterile saline.
-
Vortex gently to create a smooth suspension.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This is equivalent to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL.
-
Within 15 minutes of standardization, dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.[10]
3.2.3 Broth Microdilution Procedure
-
Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate.
-
Add 100 µL of the this compound stock solution to the first well of a row and mix well by pipetting up and down.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate to create a range of concentrations (e.g., 64, 32, 16, 8, 4, 2, 1, 0.5 µg/mL). Discard 100 µL from the last well.
-
Set up control wells:
-
Growth Control: 100 µL CAMHB + 100 µL of the diluted bacterial inoculum.
-
Sterility Control: 200 µL of uninoculated CAMHB.
-
Positive Control: A row with a standard antibiotic (e.g., Ciprofloxacin) prepared similarly to the test compound.
-
-
Add 100 µL of the standardized bacterial inoculum (prepared in step 3.2.2) to each well (except the sterility control), bringing the final volume to 200 µL.[11]
-
Seal the plate and incubate at 35 ± 2°C for 16-20 hours under aerobic conditions.[11]
3.2.4 MIC Determination
-
After incubation, examine the plate visually for turbidity.
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism.[12]
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
The MBC test is performed as a subsequent step to the MIC assay to determine if the compound is bactericidal or bacteriostatic.
3.3.1 MBC Procedure
-
From each well of the MIC plate that shows no visible growth, take a 10 µL aliquot.
-
Spot-plate the aliquot onto a sterile MHA plate.
-
Also, plate an aliquot from the growth control well to ensure the viability of the inoculum.
-
Incubate the MHA plates at 35 ± 2°C for 18-24 hours.
3.3.2 MBC Determination
-
After incubation, count the number of colonies on each spot.
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in CFU from the initial inoculum count.
-
The MBC/MIC ratio is calculated to classify the compound's activity.[11]
-
Bactericidal: MBC/MIC ≤ 4
-
Bacteriostatic: MBC/MIC > 4
-
Data Presentation and Interpretation
Quantitative data from MIC and MBC assays should be systematically recorded to allow for clear interpretation and comparison.
Table 1: MIC and MBC of this compound against Test Bacteria
| Microorganism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation (Bactericidal/Bacteriostatic) |
| S. aureus ATCC 29213 | ||||
| E. coli ATCC 25922 | ||||
| Methicillin-Resistant S. aureus (MRSA) | ||||
| Positive Control (e.g., Ciprofloxacin) |
Visualizations
Experimental Workflow
The following diagram illustrates the sequential workflow for determining the MIC and MBC of this compound.
References
- 1. Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nveo.org [nveo.org]
- 3. ir.uitm.edu.my [ir.uitm.edu.my]
- 4. Microbial transformations of 4′-methylchalcones as an efficient method of obtaining novel alcohol and dihydrochalcone derivatives with antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and Antibacterial Activity of Some Heterocyclic Chalcone Analogues Alone and in Combination with Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 9. Clinical & Laboratory Standards Institute | CLSI [clsi.org]
- 10. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]
- 12. idexx.dk [idexx.dk]
Application Notes and Protocols for Cell Viability (MTT) Assay of 4-Methylchalcone
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for assessing the cytotoxic effects of 4-Methylchalcone on cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) cell viability assay. Chalcones are a class of compounds with a characteristic α,β-unsaturated carbonyl system that have garnered significant interest for their potential therapeutic properties, including anticancer activities.[1][2] this compound, a derivative of the chalcone scaffold, has been investigated for its biological activities.[3] The MTT assay is a widely used colorimetric method to evaluate cell viability, proliferation, and cytotoxicity.[4][5]
The principle of the MTT assay is based on the reduction of the yellow, water-soluble tetrazolium salt MTT to a purple, insoluble formazan product by mitochondrial succinate dehydrogenase in metabolically active cells.[6] The amount of formazan produced is directly proportional to the number of viable cells.[7] The formazan crystals are then solubilized, and the absorbance is measured spectrophotometrically to determine cell viability.[5]
Key Experimental Parameters
A summary of the key quantitative parameters for performing an MTT assay with this compound is provided in the table below. These values are recommendations and may require optimization depending on the cell line and specific experimental conditions.
| Parameter | Recommended Value | Notes |
| Cell Seeding Density | 1 x 10³ to 1 x 10⁵ cells/well | Optimal density should be determined to ensure cells are in the logarithmic growth phase during the experiment.[8] |
| This compound Conc. | 5 µg/mL to 100 µg/mL | A wide range of concentrations should be tested to determine the IC50 value.[1] |
| Incubation Time | 24 to 72 hours | The incubation time with this compound will depend on the cell line's doubling time and the compound's mechanism of action. |
| MTT Reagent Conc. | 0.5 mg/mL | The final concentration of MTT in the well.[4] |
| MTT Incubation Time | 2 to 4 hours | Incubation should be sufficient for the formation of visible purple formazan crystals. |
| Solubilization Agent | Dimethyl sulfoxide (DMSO) | Other agents like isopropanol with HCl can also be used.[9] |
| Absorbance Wavelength | 570 nm | A reference wavelength of 630 nm can be used to reduce background noise. |
Experimental Protocol
This protocol outlines the steps for determining the cytotoxic effects of this compound on a selected cancer cell line.
Materials and Reagents
-
This compound
-
Selected cancer cell line (e.g., A549, Hep-2, B-16)[1]
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[10]
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure
1. Preparation of Solutions
-
This compound Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO. For example, a 10 mg/mL stock solution. Store at -20°C.
-
MTT Solution: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Mix well by vortexing and filter-sterilize. Protect the solution from light and store it at 4°C for up to a month or at -20°C for longer-term storage.
-
Working Solutions of this compound: On the day of the experiment, prepare serial dilutions of the this compound stock solution in a complete cell culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity.[10]
2. Cell Seeding
-
Culture the selected cancer cell line until it reaches 70-80% confluency.
-
Wash the cells with sterile PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with a complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in a fresh complete medium and perform a cell count.
-
Seed the cells into a 96-well plate at the predetermined optimal density (e.g., 5 x 10³ cells/well in 100 µL of medium).[11]
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow the cells to attach.
3. Treatment with this compound
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared working solutions of this compound at various concentrations to the respective wells in triplicate.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a negative control (cells with medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
4. MTT Assay
-
Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[4]
-
Incubate the plate for 2 to 4 hours at 37°C in a humidified 5% CO₂ incubator. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
After the MTT incubation, carefully remove the medium containing MTT from the wells.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization of the formazan.
5. Data Acquisition and Analysis
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.
-
From the dose-response curve, determine the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%.[12][13] This can be calculated using non-linear regression analysis in software like GraphPad Prism or by using a linear equation derived from the linear portion of the curve.[14][15]
Experimental Workflow and Signaling Pathway
The following diagrams illustrate the experimental workflow for the MTT assay and a potential signaling pathway affected by chalcones, leading to a reduction in cell viability.
Caption: A flowchart illustrating the major steps of the MTT assay for determining the cytotoxicity of this compound.
Chalcones have been shown to induce apoptosis and inhibit cell proliferation through various signaling pathways.[16][17] One such pathway involves the induction of oxidative stress, leading to the activation of MAPK (mitogen-activated protein kinase) signaling cascades like p38 and JNK, which in turn can trigger apoptosis.[11]
Caption: A simplified diagram showing a potential mechanism of this compound inducing cytotoxicity via ROS and MAPK signaling.
References
- 1. Cytotoxic activity evaluation of chalcones on human and mouse cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. MTT assay overview | Abcam [abcam.com]
- 7. MTT assay - Wikipedia [en.wikipedia.org]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. Design and Synthesis of Novel α-Methylchalcone Derivatives, Anti-Cervical Cancer Activity, and Reversal of Drug Resistance in HeLa/DDP Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Molecular Mechanisms of Antiproliferative Effects of Natural Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Measurement of Antioxidant Activity of 4-Methylchalcone using DPPH Radical Scavenging Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chalcones are a class of organic compounds belonging to the flavonoid family, characterized by a 1,3-diphenyl-2-propen-1-one backbone.[1] These compounds, found in many plants, and their synthetic analogues have garnered significant interest due to their diverse pharmacological properties, including antioxidant, anti-inflammatory, antimicrobial, and anticancer activities.[2] The antioxidant potential of chalcones is a key area of investigation, as oxidative stress from free radicals is implicated in numerous diseases.[1]
This application note provides a detailed protocol for measuring the antioxidant activity of 4-Methylchalcone using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. The DPPH assay is a common, rapid, and reliable method for evaluating the ability of compounds to act as free radical scavengers.[3] The principle is based on the reduction of the stable DPPH free radical, which is deep purple in color, by an antioxidant compound.[3][4] This reduction results in the formation of colorless or pale yellow hydrazine, and the change in absorbance, measured spectrophotometrically at approximately 517 nm, is proportional to the radical scavenging activity of the compound.[5][6]
Materials and Reagents
-
This compound (Test Compound)
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Ascorbic acid (Standard Antioxidant)
-
Methanol or Ethanol (Spectrophotometric grade)
-
96-well microplate or 1 mL cuvettes
-
Microplate reader or UV-Vis Spectrophotometer
-
Pipettes
-
Volumetric flasks
-
Aluminum foil
Experimental Protocol
This protocol outlines the step-by-step procedure for determining the DPPH radical scavenging activity of this compound.
3.1. Preparation of Solutions
-
DPPH Stock Solution (1 mM): Dissolve 3.94 mg of DPPH in 10 mL of methanol or ethanol.
-
DPPH Working Solution (0.1 mM): Dilute the DPPH stock solution with the same solvent to achieve a final concentration of 0.1 mM.[7] For example, dilute 1 mL of the stock solution with 9 mL of solvent. The working solution should be freshly prepared and kept in a light-protected container (e.g., wrapped in aluminum foil) as DPPH is light-sensitive.[3][5] The absorbance of this solution at 517 nm should be approximately 1.0 ± 0.2.[5]
-
Test Compound Stock Solution (e.g., 1 mg/mL): Dissolve 10 mg of this compound in 10 mL of methanol or ethanol.
-
Standard (Ascorbic Acid) Stock Solution (1 mg/mL): Dissolve 10 mg of ascorbic acid in 10 mL of methanol or ethanol.
-
Serial Dilutions: From the stock solutions of the test compound and the standard, prepare a series of dilutions to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[8]
3.2. Assay Procedure
-
Reaction Setup: In a 96-well plate or test tubes, add a specific volume of the test compound or standard dilutions. For example, add 100 µL of each concentration to separate wells.[9]
-
Control Preparation:
-
Reaction Initiation: Add an equal volume of the DPPH working solution (e.g., 100 µL) to all wells/tubes containing the samples, standard, and negative control. Mix thoroughly.[3][7]
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for a defined period, typically 30 minutes.[4][9]
-
Absorbance Measurement: After incubation, measure the absorbance of all samples at 517 nm using a spectrophotometer or microplate reader.[4][5] The blank should be used to zero the instrument.
Data Analysis
The antioxidant activity is expressed as the percentage of DPPH radical scavenging.
4.1. Calculation of Scavenging Activity The percentage of radical scavenging activity (% RSA) is calculated using the following formula:
% RSA = [ (Acontrol - Asample) / Acontrol ] x 100[10]
Where:
-
Acontrol is the absorbance of the negative control (DPPH solution + solvent).
-
Asample is the absorbance of the test sample (DPPH solution + test compound/standard).
4.2. Determination of IC₅₀ Value The IC₅₀ value is the concentration of the antioxidant required to scavenge 50% of the DPPH free radicals.[11] It is determined by plotting the % RSA against the corresponding concentrations of the test compound. The IC₅₀ value is then interpolated from this graph. A lower IC₅₀ value indicates a higher antioxidant potency.
Data Presentation
The following tables present representative data for the DPPH scavenging activity of this compound compared to the standard, ascorbic acid.
Table 1: Representative DPPH Radical Scavenging Activity Data
| Compound | Concentration (µg/mL) | Absorbance (517 nm) | % Scavenging Activity |
|---|---|---|---|
| Control (DPPH only) | - | 0.985 | 0% |
| This compound | 10 | 0.812 | 17.56% |
| 25 | 0.645 | 34.52% | |
| 50 | 0.488 | 50.46% | |
| 75 | 0.331 | 66.39% | |
| 100 | 0.215 | 78.17% | |
| Ascorbic Acid | 1 | 0.758 | 23.05% |
| 2.5 | 0.512 | 48.02% | |
| 5 | 0.289 | 70.66% | |
| 7.5 | 0.145 | 85.28% |
| | 10 | 0.082 | 91.68% |
Table 2: Summary of IC₅₀ Values
| Compound | IC₅₀ Value (µg/mL) |
|---|---|
| This compound | ~ 49.5 |
| Ascorbic Acid (Standard) | ~ 2.6 |
Note: The data presented is for illustrative purposes and represents typical results obtained for chalcone derivatives.
Visualizations
The following diagram illustrates the experimental workflow for the DPPH assay.
Caption: Experimental workflow for the DPPH radical scavenging assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, characterization and evaluation of antioxidant activities of some novel chalcones analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acmeresearchlabs.in [acmeresearchlabs.in]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. ijcea.org [ijcea.org]
- 7. benchchem.com [benchchem.com]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Wound Healing Assay Using 4-Methylchalcone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The wound healing or scratch assay is a fundamental and widely utilized method in cell biology to study cell migration in vitro. This technique mimics aspects of in vivo wound healing, making it a valuable tool for research in cancer biology, tissue regeneration, and drug discovery. The assay involves creating a "scratch" or cell-free gap in a confluent monolayer of cells and monitoring the rate at which the cells migrate to close the gap. This application note provides a detailed protocol for performing a wound healing assay to evaluate the effect of 4-Methylchalcone, a derivative of chalcone with potential modulatory effects on cell migration.
Chalcones are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Understanding the effect of specific chalcone derivatives, such as this compound, on cell migration is crucial for elucidating their therapeutic potential. This document outlines the experimental procedure, data analysis, and potential signaling pathways involved.
Data Presentation
Table 1: Effect of 4'-amino-4-methyl-1-naphthyl-chalcone (D15) on Osteosarcoma Cell Migration (U2OS cell line) [1]
| Treatment Concentration (µM) | Cell Migration Inhibition (%) |
| 0 (Control) | 0 |
| 18 | >70 |
| 36 | >70 |
| 72 | >70 |
| 108 | >70 |
Note: This data is for 4'-amino-4-methyl-1-naphthyl-chalcone (D15) and serves as an illustrative example. Researchers should generate their own data for this compound.
Experimental Protocols
This section provides a detailed step-by-step protocol for conducting a wound healing assay to assess the impact of this compound on cell migration.
Materials
-
Cell line of interest (e.g., fibroblasts, endothelial cells, or cancer cell lines)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
24-well or 96-well cell culture plates
-
Sterile p200 or p10 pipette tips
-
Microscope with a camera for image acquisition
-
Image analysis software (e.g., ImageJ or similar)
-
Cell culture incubator (37°C, 5% CO₂)
Protocol
-
Cell Seeding:
-
Seed the cells into a 24-well or 96-well plate at a density that will form a confluent monolayer within 24-48 hours. The optimal seeding density should be determined empirically for each cell line.
-
Incubate the plate at 37°C in a 5% CO₂ incubator.
-
-
Creating the Scratch:
-
Once the cells have reached approximately 90-100% confluency, carefully aspirate the culture medium.
-
Using a sterile p200 or p10 pipette tip, create a straight scratch down the center of each well. Apply consistent pressure to ensure a uniform width of the cell-free gap. A ruler or a guiding line can be used to ensure straight and consistent scratches.
-
-
Washing:
-
Gently wash the wells twice with sterile PBS to remove any detached cells and debris. Be careful not to disturb the cells at the edge of the scratch.
-
-
Treatment with this compound:
-
After washing, replace the PBS with a fresh culture medium containing the desired concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO, used to dissolve the this compound) and a negative control (medium only).
-
It is recommended to use a range of concentrations to determine a dose-dependent effect.
-
-
Image Acquisition:
-
Immediately after adding the treatment, capture the first set of images of the scratches in each well. This will serve as the 0-hour time point.
-
Use a microscope with a camera to acquire images. It is crucial to mark the plate or use a stage with position memory to ensure that the same field of view is imaged at each time point.
-
Return the plate to the incubator.
-
Acquire subsequent images at regular intervals (e.g., 6, 12, 24, and 48 hours) depending on the migration rate of the cell line.
-
-
Data Analysis:
-
Use image analysis software (e.g., ImageJ) to measure the area or the width of the scratch at each time point for all treatment groups.
-
The percentage of wound closure can be calculated using the following formula: % Wound Closure = [ (Initial Wound Area - Wound Area at Time T) / Initial Wound Area ] x 100
-
Plot the percentage of wound closure against time for each concentration of this compound and the controls.
-
Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the observed differences between the treated and control groups.
-
Visualization of Methodologies and Pathways
To facilitate a clearer understanding of the experimental workflow and the potential underlying molecular mechanisms, the following diagrams are provided.
Experimental Workflow
The following diagram illustrates the key steps involved in the wound healing assay.
Potential Signaling Pathway
Cell migration is a complex process regulated by a network of interconnected signaling pathways. Chalcones have been shown to modulate several of these pathways. The diagram below depicts a plausible signaling cascade that could be influenced by this compound, leading to an effect on cell migration. This pathway integrates key signaling nodes known to be involved in wound healing and cell motility, such as the PI3K/Akt, MAPK/ERK, and NF-κB pathways.
This diagram illustrates that growth factors can activate Receptor Tyrosine Kinases (RTKs), initiating downstream signaling cascades like the PI3K/Akt and MAPK/ERK pathways, which promote cell proliferation and migration. This compound may exert its effect by potentially inhibiting RTK activation or by interfering with other key signaling molecules like IKK in the NF-κB pathway, which is also crucial for cell migration. The ultimate cellular response is an alteration in the rate of cell migration and proliferation, which is what is measured in the wound healing assay. Further experiments, such as western blotting for key phosphorylated proteins in these pathways, would be necessary to confirm the exact mechanism of action of this compound.
References
Application Notes and Protocols for the Isolation of 4-Methylchalcone from Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Methylchalcone, a derivative of the chalcone family, has garnered interest for its potential pharmacological activities. While many chalcones are isolated from plant sources, this compound is more commonly investigated through synthetic routes. This document provides a generalized protocol for the isolation of chalcones from plant extracts, which can be adapted for this compound should a natural source be identified. Furthermore, it includes data on synthetic yields and detailed experimental protocols for purification and characterization. Additionally, a proposed signaling pathway modulation by chalcones is presented to guide further research into the biological activities of this compound.
Introduction
Chalcones are a group of aromatic ketones that serve as precursors for flavonoids and exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antioxidant properties. This compound, characterized by a methyl group on one of its aromatic rings, is a subject of ongoing research. Although specific plant sources rich in this compound are not extensively documented in current literature, the general methodologies for isolating chalcones from plant matrices are well-established. This guide offers a comprehensive overview of these techniques.
Generalized Isolation of Chalcones from Plant Material
The following protocols are generalized procedures for the extraction and purification of chalcones from plant material. Optimization will be required depending on the specific plant matrix and the target chalcone.
Extraction
2.1.1. Maceration
Maceration is a simple and widely used technique for extracting phytochemicals.
-
Protocol:
-
Air-dry or freeze-dry the plant material to remove moisture.
-
Grind the dried material into a fine powder to increase the surface area for extraction.
-
Soak the powdered plant material in a suitable solvent (e.g., methanol, ethanol, or a mixture with water) at room temperature for 24-72 hours with occasional agitation.
-
Filter the extract to remove solid plant debris.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude extract.
-
2.1.2. Soxhlet Extraction
Soxhlet extraction is a more exhaustive method suitable for continuous extraction.
-
Protocol:
-
Place the powdered plant material in a thimble.
-
Position the thimble in a Soxhlet apparatus.
-
Continuously extract the material with a suitable solvent (e.g., methanol or ethanol) by heating the solvent in the flask. The solvent vapor travels to the condenser, liquefies, and drips back onto the thimble, extracting the compounds.
-
Once the extraction is complete (indicated by the color of the solvent in the siphon arm), concentrate the extract using a rotary evaporator.
-
Purification
2.2.1. Liquid-Liquid Partitioning
This step separates compounds based on their polarity.
-
Protocol:
-
Suspend the crude extract in water.
-
Sequentially partition the aqueous suspension with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.
-
Chalcones are typically found in the ethyl acetate fraction. Collect and concentrate this fraction.
-
2.2.2. Column Chromatography
Column chromatography is a primary method for purifying individual compounds from a complex mixture.[1]
-
Protocol:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., n-hexane).
-
Pack a glass column with the silica gel slurry.
-
Dissolve the concentrated ethyl acetate fraction in a minimal amount of a suitable solvent and load it onto the column.
-
Elute the column with a gradient of solvents, starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding ethyl acetate.
-
Collect the eluate in fractions and monitor them by Thin Layer Chromatography (TLC).
-
Combine the fractions containing the pure compound and evaporate the solvent.
-
2.2.3. Recrystallization
Recrystallization is a final purification step to obtain highly pure crystals.
-
Protocol:
-
Dissolve the semi-pure compound in a minimal amount of a suitable hot solvent (e.g., ethanol).
-
If the solution is colored, add a small amount of activated charcoal and heat to boiling.
-
Perform a hot filtration to remove the charcoal and any other insoluble impurities.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration and wash them with a small amount of ice-cold solvent.
-
Dry the purified crystals.
-
Quantitative Data from Synthesis
As natural sources of this compound are not well-documented, the following tables summarize yields from synthetic protocols. This data can serve as a reference for expected recovery rates during purification.
| Product | Starting Materials | Catalyst | Yield (%) | Reference |
| 4-hydroxy-3-methylchalcone | 4-hydroxy-3-methylbenzaldehyde and acetophenone | NaOH | 40 | [1] |
| 4-hydroxy-4′-methoxychalcone | 4-hydroxybenzaldehyde and 4-methoxy acetophenone | NaOH | 32.5 | [2] |
| 2-hydroxy-4′-methylchalcone | 2-hydroxybenzaldehyde and 4'-methylacetophenone | NaOH | 33.3 | [3] |
| 4-hydroxy-4′-methylchalcone | 4-hydroxybenzaldehyde and 4'-methylacetophenone | NaOH | 43.7 | [3] |
Characterization Techniques
The structure and purity of the isolated this compound should be confirmed using various spectroscopic and analytical techniques.
| Technique | Purpose |
| Thin Layer Chromatography (TLC) | To monitor the progress of the reaction and the purity of the fractions. |
| High-Performance Liquid Chromatography (HPLC) | For quantitative analysis and purity assessment. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the functional groups present in the molecule. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To elucidate the detailed structure of the compound. |
| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern of the molecule. |
Experimental Workflow and Signaling Pathway Diagrams
Generalized Experimental Workflow for Chalcone Isolation
Caption: A generalized workflow for the isolation and purification of chalcones.
Proposed Modulation of the NF-κB Signaling Pathway by Chalcones
Chalcones have been reported to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[4]
Caption: Proposed inhibitory mechanism of this compound on the NF-κB pathway.
Conclusion
While the isolation of this compound directly from plant sources remains an area for further investigation, the established methodologies for chalcone extraction and purification provide a solid foundation for such endeavors. The protocols and data presented herein offer a valuable resource for researchers aiming to isolate and characterize this compound and to explore its biological activities and therapeutic potential. The provided diagrams offer a visual representation of the experimental workflow and a potential mechanism of action, which can guide future studies in this field.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing 4-Methylchalcone Synthesis
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Methylchalcone. It includes frequently asked questions, a detailed troubleshooting guide, and optimized experimental protocols to streamline your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing this compound? A1: this compound is synthesized via a Claisen-Schmidt condensation, which is a base-catalyzed crossed aldol condensation. The reaction involves an aromatic aldehyde (4-methylbenzaldehyde) and an aromatic ketone (acetophenone). The base abstracts a proton from the α-carbon of acetophenone to form an enolate, which then attacks the carbonyl carbon of 4-methylbenzaldehyde. A subsequent dehydration step yields the final α,β-unsaturated ketone product, this compound.
Q2: Which type of catalyst is most effective for this synthesis? A2: Strong bases are the most effective and commonly used catalysts for the Claisen-Schmidt condensation, as they generally provide high yields.[1] Sodium hydroxide (NaOH) and potassium hydroxide (KOH) are frequently employed.[1][2] While acid catalysts can be used, they typically result in lower yields (10-40%) and a higher likelihood of side reactions.[1][2]
Q3: What are the most common solvents used for this reaction? A3: Ethanol is a widely used solvent for the Claisen-Schmidt condensation as it effectively dissolves the reactants and facilitates the reaction.[3][4]
Q4: Is a solvent-free synthesis of this compound possible? A4: Yes, a solvent-free or "green" synthesis approach is highly effective. This method involves grinding the solid reactants (4-methylbenzaldehyde and acetophenone) with a solid base catalyst (like NaOH) in a mortar and pestle.[1][3] This technique is environmentally friendly, often reduces reaction times, and can produce high yields.[1][5]
Q5: How can the progress of the reaction be monitored effectively? A5: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction's progress.[3][6] By spotting small aliquots of the reaction mixture on a TLC plate over time, one can observe the consumption of the starting materials and the formation of the this compound product.[6]
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Inactive or Impure Catalyst | The base catalyst (e.g., NaOH, KOH) may be old or degraded. Use a fresh, high-purity catalyst for the reaction.[4] |
| Incomplete Reaction | The reaction may not have reached completion. Monitor progress using TLC. If starting materials are still present, consider extending the reaction time.[4] |
| Suboptimal Temperature | Room temperature is often optimal for this synthesis.[7][8] If the reaction is too slow, gentle heating (40-50°C) can be applied, but this may increase side product formation.[4] Conversely, if side reactions are prevalent, running the reaction at a lower temperature may improve the yield of the desired product.[4] |
| Incorrect Stoichiometry | The reactant ratio significantly impacts yield. Studies on similar chalcones show that a 1:1 molar ratio of the aldehyde to the ketone often provides the best results.[7][8] |
| Product Loss During Workup | The chalcone product can be lost during washing or recrystallization. Use ice-cold water to wash the crude solid and a minimal amount of cold solvent to wash the recrystallized product to minimize dissolution.[4] |
Issue 2: Formation of Side Products (Multiple Spots on TLC)
| Potential Cause | Recommended Solution |
| Cannizzaro Reaction | The aldehyde (4-methylbenzaldehyde) can undergo disproportionation in the presence of a strong base. Use a milder base or a lower concentration of the strong base. Running the reaction at a lower temperature can also disfavor this side reaction.[1][6] |
| Self-Condensation of Ketone | The enolate of acetophenone can react with another molecule of acetophenone. To minimize this, add the base catalyst slowly to the mixture of the aldehyde and ketone to favor the desired cross-condensation.[1] |
| Michael Addition | The enolate of acetophenone can add to the α,β-unsaturated ketone product (this compound). Using a 1:1 stoichiometry of reactants helps to prevent an excess of the enolate, which can drive this side reaction.[1] |
Issue 3: Difficult Product Purification
| Potential Cause | Recommended Solution |
| Oily or Gummy Product | The product fails to solidify upon precipitation. This can be due to impurities. Ensure the reaction has gone to completion via TLC. If the product remains oily, attempt to triturate it with a non-polar solvent like hexane to induce crystallization. |
| Co-precipitation of Impurities | Unreacted starting materials or side products crystallize along with the desired product, leading to a low melting point and broad melting range.[9] Recrystallization from a suitable solvent, such as ethanol, is the primary method for purification.[3][9] Ensure the crude product is washed thoroughly with cold water before recrystallization to remove any residual base.[1] |
| Poor Chromatographic Separation | Impurities have similar polarity to the product, making separation by column chromatography difficult. Optimize the solvent system using TLC to achieve a product Rf value of 0.25-0.35 with clear separation from impurities. A gradient elution may be necessary.[9] |
Data Presentation
Table 1: Comparison of Catalysts in Claisen-Schmidt Condensation for Chalcone Synthesis (General)
| Catalyst | Typical Yield Range (%) | Reference(s) |
| NaOH | 90 - 98% | [1][2] |
| KOH | 88 - 94% | [1][2] |
| Ba(OH)₂ | 88 - 98% | [2] |
| Acid Catalysts (HCl, BF₃) | 10 - 40% | [1][2] |
Table 2: Influence of Reaction Conditions on a Representative Chalcone Yield (4-Methoxychalcone)
| Aldehyde:Ketone Ratio | Temperature | Catalyst | Solvent | Yield (%) | Reference(s) |
| 1:1 | Room Temperature | NaOH (5%) | Water/Ethanol | 42.1% | [7][8] |
| 1:2 | Room Temperature | NaOH (5%) | Water/Ethanol | < 42.1% | [7] |
| 1:1 | 45°C | NaOH (5%) | Water/Ethanol | < 42.1% | [7] |
| 1:2 | 45°C | NaOH (5%) | Water/Ethanol | < 42.1% | [7] |
Experimental Protocols
Protocol 1: Conventional Synthesis of this compound in Solution
-
Materials: 4-methylbenzaldehyde, acetophenone, sodium hydroxide (NaOH), ethanol (95%), distilled water, dilute hydrochloric acid (HCl), standard laboratory glassware, magnetic stirrer, TLC plates.
-
Procedure:
-
In a round-bottom flask, dissolve 4-methylbenzaldehyde (1 equivalent) and acetophenone (1 equivalent) in a minimal amount of 95% ethanol with stirring.
-
Prepare a solution of NaOH (2 equivalents) in water and add it dropwise to the stirred reactant solution at room temperature.[1]
-
Continue stirring the reaction mixture at room temperature for 4-6 hours. Monitor the reaction's completion by TLC, observing the disappearance of the starting material spots.[1]
-
Once complete, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl until the pH is neutral.[1]
-
Collect the precipitated crude this compound by vacuum filtration and wash the solid with ample cold water.[1]
-
Purify the crude product by recrystallization from hot ethanol to obtain pure crystals.[3][9]
-
Dry the purified crystals, determine the yield, and characterize (e.g., melting point, NMR).
-
Protocol 2: Solvent-Free Synthesis of this compound by Grinding
-
Materials: 4-methylbenzaldehyde, acetophenone, solid sodium hydroxide (NaOH), mortar and pestle, distilled water, dilute hydrochloric acid (HCl).
-
Procedure:
-
Place 4-methylbenzaldehyde (1 equivalent), acetophenone (1 equivalent), and solid NaOH (1-2 equivalents) into a mortar.[1][3]
-
Grind the mixture vigorously with the pestle at room temperature for 15-30 minutes. The mixture will typically form a paste and may solidify.[1]
-
Monitor the reaction progress by taking a small sample for TLC analysis.
-
Once the reaction is complete, add cold water to the mortar and triturate the solid.[1]
-
Transfer the resulting slurry to a beaker and neutralize with dilute HCl.[1]
-
Collect the crude product by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude solid from ethanol to obtain pure this compound.[3][9]
-
Dry the purified product, calculate the yield, and perform characterization.
-
Visualizations
Caption: Reaction pathway for the Claisen-Schmidt synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. scitepress.org [scitepress.org]
- 3. rsc.org [rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Solvent-free synthesis of chalcones using Mg(HSO 4 ) 2 - RSC Sustainability (RSC Publishing) DOI:10.1039/D3SU00003F [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. journal.uinjkt.ac.id [journal.uinjkt.ac.id]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Low Yield in 4-Methylchalcone Synthesis
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for the synthesis of 4-Methylchalcone. The information is presented in a question-and-answer format to directly address common issues encountered during the Claisen-Schmidt condensation, the primary method for this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the Claisen-Schmidt condensation and why is it used for this compound synthesis?
A1: The Claisen-Schmidt condensation is a base-catalyzed crossed aldol reaction between an aromatic aldehyde (in this case, 4-methylbenzaldehyde) and a ketone with α-hydrogens (such as acetophenone).[1] This reaction is highly effective for synthesizing chalcones, which are α,β-unsaturated ketones.[2][3] The base deprotonates the α-carbon of the ketone, forming an enolate that acts as a nucleophile, attacking the aldehyde's carbonyl carbon. A subsequent dehydration step yields the stable chalcone product.[1][4]
Q2: What are the most common reasons for a low yield of this compound?
A2: Low yields in this compound synthesis can typically be attributed to one or more of the following factors:
-
Inactive Catalyst: The base catalyst (e.g., NaOH, KOH) has degraded.[1]
-
Incomplete Reaction: The reaction has not been allowed to run to completion.[5]
-
Suboptimal Reaction Conditions: Incorrect temperature or stoichiometry can hinder the reaction.[1][5]
-
Side Reactions: Competing reactions such as the Cannizzaro reaction, Michael addition, or self-condensation of the ketone can consume starting materials and reduce the desired product yield.[1]
-
Product Loss During Workup: Significant product can be lost during neutralization, filtration, and washing steps.[6]
-
Difficult Purification: Issues like the product "oiling out" instead of crystallizing can lead to recovery problems.
Q3: How can I monitor the reaction to ensure it goes to completion?
A3: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the progress of the reaction.[1][2][6] By taking small samples from the reaction mixture at various time points and spotting them on a TLC plate alongside the starting materials, you can visually track the consumption of the reactants and the formation of the this compound product. The reaction is considered complete when the starting material spots have disappeared or are significantly diminished.[1][5]
Q4: What are the typical catalysts and solvents used, and which are preferred?
A4: Strong bases like sodium hydroxide (NaOH) and potassium hydroxide (KOH) are the most common and preferred catalysts for this synthesis, as they generally provide higher yields compared to acid catalysts.[1][6] Ethanol is a widely used solvent because it effectively dissolves the reactants.[6][7] However, "green" solvent-free methods, which involve grinding the solid reactants with a solid base catalyst, are also effective and environmentally friendly.[1][2][8]
Troubleshooting Guide: Specific Issues and Solutions
Problem 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Inactive Catalyst | The base catalyst (NaOH, KOH) may be old or deactivated by atmospheric CO₂ and moisture. Use a fresh, high-purity catalyst for the reaction and ensure all glassware is thoroughly dried.[1] |
| Incomplete Reaction | The reaction may not have reached completion. Monitor progress using TLC.[1] If starting materials are still present, consider extending the reaction time. Gentle heating (e.g., 40-50°C) can sometimes drive the reaction, but must be monitored to avoid side products.[1] |
| Suboptimal Temperature | Low temperatures can make the reaction too slow, while high temperatures can promote side reactions.[1] Room temperature is often the optimal starting point.[1] |
| Incorrect Stoichiometry | The ratio of reactants can significantly impact yield. An optimization study found that a 1:1 molar ratio of aldehyde to ketone provided the best yield.[9] |
| Poor Reagent Quality | Impurities in the starting materials can inhibit the reaction. Use high-purity reagents. If necessary, distill the aldehyde before use.[5] |
Problem 2: Formation of Multiple Side Products (Observed on TLC)
| Side Reaction | How to Minimize |
| Cannizzaro Reaction | This disproportionation of the aldehyde occurs in the presence of a strong base.[1] Use a milder or lower concentration of the base. Running the reaction at a lower temperature can also reduce the likelihood of this side reaction.[1] |
| Michael Addition | The ketone enolate can add to the newly formed chalcone product.[1] To minimize this, use a strict 1:1 stoichiometry of reactants and add the base catalyst slowly to the mixture of the aldehyde and ketone.[1] |
| Self-Condensation of Ketone | The ketone enolate can react with another molecule of the ketone.[1] This can be minimized by the slow addition of the base, which keeps the enolate concentration low at any given time.[1] |
Problem 3: Difficult Product Purification and Isolation
| Issue | Recommended Solution |
| Product "Oils Out" | If the product forms an oil instead of crystals during recrystallization, try scratching the inside of the flask with a glass rod or adding a seed crystal to induce crystallization. If this fails, purification by column chromatography may be necessary. |
| Product Loss During Workup | To minimize product loss, use ice-cold water to wash the crude solid after filtration.[6][7] Ensure the mixture is neutralized to the correct pH before filtering to prevent the product from remaining dissolved in the aqueous layer. |
| Impure Final Product | If the product is still impure after one recrystallization, a second recrystallization may be necessary. Ensure you are using a minimal amount of hot solvent to dissolve the crude product to maximize recovery upon cooling. |
Quantitative Data Summary
Table 1: Comparison of Catalyst Types and Typical Yields for Chalcone Synthesis
| Catalyst Type | Catalyst Examples | Typical Yield Range (%) | Reference(s) |
| Strong Base | NaOH, KOH, Ba(OH)₂ | 88 - 98% | [2][6][10] |
| Acid | HCl, BF₃ | 10 - 40% | [1][2][10] |
Experimental Protocols
Protocol 1: Conventional Solvent-Based Synthesis
This method is a standard procedure for the Claisen-Schmidt condensation.[6]
-
Reactant Preparation: In a round-bottom flask, dissolve 4-methylbenzaldehyde (1 equivalent) and acetophenone (1 equivalent) in a minimal amount of 95% ethanol.[7]
-
Catalyst Addition: While stirring the solution at room temperature, slowly add a freshly prepared aqueous solution of sodium hydroxide (2 equivalents).[1][6]
-
Reaction: Continue to stir the mixture at room temperature for 4-6 hours. Monitor the reaction's progress using TLC.[1]
-
Work-up: Once the reaction is complete, pour the mixture into a beaker containing crushed ice.[6]
-
Neutralization: Slowly acidify the mixture with dilute hydrochloric acid until a neutral pH is reached.[1][6]
-
Isolation: Collect the precipitated solid product by vacuum filtration. Wash the solid thoroughly with cold water and allow it to air dry.[1][6]
-
Purification: Recrystallize the crude product from hot ethanol to obtain pure this compound.[6][7]
Protocol 2: Solvent-Free (Grinding) Synthesis
This environmentally friendly "green" method avoids the use of organic solvents during the reaction.[1][2]
-
Reactant Mixture: Place 4-methylbenzaldehyde (1 equivalent), acetophenone (1 equivalent), and solid sodium hydroxide (1-2 equivalents) in a mortar.[1]
-
Reaction: Grind the mixture vigorously with a pestle at room temperature for 15-30 minutes. The mixture will likely form a paste and may solidify.[1]
-
Monitoring: Periodically check the reaction's progress by analyzing a small sample by TLC.[1][2]
-
Work-up: Once complete, add cold water to the mortar and break up the solid with a spatula (trituration).[1]
-
Neutralization & Isolation: Transfer the resulting slurry to a beaker, neutralize with dilute HCl, and collect the crude product by vacuum filtration, washing with cold water.[1][2]
-
Purification: Recrystallize the crude solid from ethanol.[2]
Visualizations
Caption: Reaction pathway for the Claisen-Schmidt condensation.
Caption: Troubleshooting workflow for improving this compound yield.
Caption: General experimental workflow for this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. scitepress.org [scitepress.org]
- 3. scispace.com [scispace.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Solvent-free synthesis of chalcones using Mg(HSO 4 ) 2 - RSC Sustainability (RSC Publishing) DOI:10.1039/D3SU00003F [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. scitepress.org [scitepress.org]
Technical Support Center: Purification of Crude 4-Methylchalcone by Recrystallization
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of crude 4-Methylchalcone via recrystallization. Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to address common challenges and ensure a high-purity final product.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for recrystallizing this compound?
A1: Ethanol (95%) is a commonly reported and effective solvent for the recrystallization of many chalcones, including this compound.[1][2] It generally offers a good balance of high solubility at elevated temperatures and low solubility at cooler temperatures, which is ideal for achieving high-purity crystals upon cooling.[1]
Q2: How do I select an appropriate solvent if ethanol is not effective for my crude sample?
A2: The principle of "like dissolves like" is a good starting point. This compound has a moderately polar character. A systematic approach to solvent selection is recommended:
-
Initial Screening: Test the solubility of a small amount of your crude this compound in various common laboratory solvents at both room temperature and upon heating. Ideal solvents will exhibit poor solubility at room temperature but high solubility at their boiling point.[1]
-
Solvent Polarity: Chalcones are often soluble in polar aprotic solvents.[1]
-
Mixed Solvent Systems: If a single solvent does not provide the desired solubility profile, a mixed solvent system (e.g., ethanol-water) can be employed. In this case, the compound is dissolved in a "good" solvent (in which it is highly soluble) at an elevated temperature, followed by the slow addition of a "poor" solvent (in which it is less soluble) until turbidity is observed. Gentle heating to redissolve the precipitate, followed by slow cooling, can induce crystallization.[1]
Q3: My this compound is "oiling out" instead of forming crystals. What should I do?
A3: "Oiling out," the separation of the solute as a liquid instead of a solid, is a common issue in recrystallization. This can occur if the boiling point of the solvent is higher than the melting point of the compound or if the solution is highly supersaturated. To address this:
-
Gradual Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can promote oiling.
-
Solvent Choice: Consider using a solvent with a lower boiling point.[1]
-
Induce Crystallization:
-
Seeding: Add a small, pure crystal of this compound to the cooling solution to provide a nucleation site.
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus of the solution to create nucleation points.
-
Q4: The yield of my recrystallized this compound is very low. What are the possible causes and how can I improve it?
A4: Low recovery is a frequent challenge in recrystallization. Common causes and their solutions include:
-
Excessive Solvent: Using too much solvent is the most common reason for low yield, as a significant amount of the compound will remain dissolved even at low temperatures. To remedy this, you can carefully evaporate some of the solvent to concentrate the solution and then attempt recrystallization again.
-
Premature Crystallization: If performing a hot filtration to remove insoluble impurities, the solution may cool and crystals may form prematurely on the filter paper. To prevent this, use a pre-heated funnel and filter the solution quickly.[1]
-
Incomplete Crystallization: Ensure the solution has been cooled for a sufficient amount of time to allow for maximum crystal formation. An ice bath is recommended after the initial slow cooling to room temperature.
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₄O | [3][4] |
| Molecular Weight | 222.28 g/mol | [3] |
| Melting Point | 90-94 °C | [4] |
| Appearance | White to orange to green powder to crystal | [5] |
Table 2: Qualitative Solubility of this compound in Common Laboratory Solvents
| Solvent | Polarity | Solubility (at Room Temp.) | Solubility (Hot) | Notes |
| Water | High | Insoluble | Insoluble | Not a suitable recrystallization solvent. |
| Ethanol | High | Sparingly Soluble | Soluble | A commonly recommended solvent for chalcone recrystallization.[1][2] |
| Methanol | High | Sparingly Soluble | Soluble | Similar to ethanol, can be a good choice. |
| Acetone | Medium | Soluble | Very Soluble | May be too good of a solvent, leading to low recovery. |
| Ethyl Acetate | Medium | Soluble | Very Soluble | Similar to acetone, may result in poor yield. |
| Dichloromethane | Medium | Soluble | Very Soluble | Lower boiling point may be advantageous if oiling out is an issue. |
| Toluene | Low | Sparingly Soluble | Soluble | May be a suitable solvent. |
| Hexane | Low | Insoluble | Sparingly Soluble | Can be used as an anti-solvent in a mixed solvent system. |
Note: This table is based on general principles of solubility and available data for chalcones. Experimental verification is highly recommended.
Experimental Protocols
Protocol 1: Determining the Solubility of this compound
This protocol outlines a gravimetric method to determine the solubility of this compound in a chosen solvent at a specific temperature.
Materials:
-
Crude this compound
-
Selected solvent
-
Analytical balance
-
Thermostatically controlled water bath or hot plate with a temperature probe
-
Magnetic stirrer and stir bar
-
Glass vials with screw caps
-
Syringe with a filter attachment
-
Pre-weighed evaporation dish
Procedure:
-
Add a known volume of the selected solvent to a glass vial containing a magnetic stir bar.
-
Place the vial in the thermostatically controlled bath at the desired temperature.
-
Add an excess of crude this compound to the solvent to create a saturated solution.
-
Stir the mixture vigorously for several hours to ensure equilibrium is reached.
-
Turn off the stirrer and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using the syringe with a filter to avoid transferring any solid particles.
-
Transfer the filtered, saturated solution to the pre-weighed evaporation dish.
-
Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the solvent's boiling point until the solid is completely dry.
-
Weigh the evaporation dish with the dried this compound.
-
Calculate the solubility in g/100 mL by subtracting the initial weight of the dish from the final weight and adjusting for the volume of the supernatant taken.
Protocol 2: Recrystallization of Crude this compound using Ethanol
This protocol provides a detailed procedure for the purification of crude this compound using ethanol as the solvent.[6]
Materials:
-
Crude this compound
-
95% Ethanol
-
Erlenmeyer flasks
-
Hot plate
-
Boiling chips
-
Gravity filtration setup (funnel, filter paper, beaker) - if needed
-
Vacuum filtration setup (Büchner funnel, filter paper, filter flask)
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a boiling chip. Add a minimal amount of 95% ethanol and gently heat the mixture on a hot plate while swirling. Continue to add small portions of hot ethanol until the solid is completely dissolved. Avoid adding a large excess of solvent.[1][6]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. To do this, preheat a funnel and a receiving Erlenmeyer flask. Place a fluted filter paper in the funnel and quickly pour the hot solution through it. This step should be done rapidly to prevent premature crystallization in the funnel.[1]
-
Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask during this cooling period. Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold 95% ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove any residual solvent.
-
Characterization: Determine the melting point of the recrystallized this compound and compare it to the literature value to assess its purity.
Mandatory Visualization
Caption: Troubleshooting workflow for the recrystallization of this compound.
Caption: Workflow for selecting a suitable recrystallization solvent.
References
Technical Support Center: Column Chromatography Protocol for Purifying 4-Methylchalcone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive protocol and troubleshooting advice for the purification of 4-Methylchalcone using column chromatography. The information is presented in a question-and-answer format to directly address common issues and queries that may arise during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of purifying this compound with column chromatography?
Column chromatography is a purification technique that separates components of a mixture based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase (the eluent). For this compound, which is a moderately polar compound, a non-polar solvent mixture is used to pass the crude product through a column packed with polar silica gel. Less polar impurities travel through the column faster, while more polar impurities adhere more strongly to the silica. By gradually increasing the polarity of the eluent, the this compound is selectively washed off the silica gel and collected as a purified fraction.[1][2]
Q2: How do I select the optimal solvent system (eluent) for the separation?
The selection of the eluent is critical and should be determined using Thin-Layer Chromatography (TLC) before packing the column.[1]
-
Initial Testing: Start by testing various ratios of a non-polar solvent (e.g., hexane) and a moderately polar solvent (e.g., ethyl acetate).[3][4] A good starting point for TLC analysis is a 9:1 hexane to ethyl acetate ratio.[5]
-
Optimal Rf Value: The ideal solvent system is one that gives the this compound spot an Rf (retention factor) value between 0.25 and 0.35.[1][6] This Rf range ensures that the compound does not elute too quickly (poor separation) or too slowly (band broadening and excessive solvent use).[1][3]
-
Separation: The chosen system should also show clear separation between the this compound spot and any impurity spots visible under UV light.[1][7]
Q3: What are the key parameters I should summarize before starting the column?
To ensure a successful and reproducible purification, it is essential to define and record the key experimental parameters. These are summarized in the table below.
Data Presentation: Key Chromatographic Parameters
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard polar adsorbent for chalcone purification.[3][8] |
| Recommended Eluent | Hexane/Ethyl Acetate | A common solvent system that offers good selectivity for chalcones.[3][4] |
| Optimal Rf Value (from TLC) | 0.25 - 0.35 | Provides the best balance between separation efficiency and elution time.[1][6] |
| Sample-to-Adsorbent Ratio | 1:30 to 1:50 (by weight) | Prevents column overloading, which leads to broad bands and poor separation.[1][6] |
Detailed Experimental Protocol
Q4: How do I prepare for the chromatography experiment?
A4: Proper preparation is crucial for a successful outcome.
-
TLC Analysis: First, perform TLC on your crude this compound to determine the optimal eluent system as described in Q2.[5]
-
Materials: Gather all necessary glassware, including a chromatography column of appropriate size, flasks for fraction collection (e.g., test tubes), and beakers. Ensure all glassware is clean and dry.
-
Solvent Preparation: Prepare a sufficient quantity of the starting eluent (the most non-polar solvent mixture determined by your TLC analysis).
Q5: What is the correct procedure for packing the column?
A5: The "slurry packing" method is highly recommended to ensure a uniform and bubble-free stationary phase.[5]
-
Plugging the Column: Place a small plug of cotton or glass wool at the bottom of the column to support the packing material. Add a thin layer (approx. 1 cm) of sand on top of the plug.[3]
-
Preparing the Slurry: In a beaker, mix the required amount of silica gel with the initial non-polar eluent until a consistent, pourable slurry is formed.[1]
-
Packing: Pour the silica gel slurry into the column. Open the stopcock to allow the solvent to drain while continuously tapping the side of the column gently to help the silica settle evenly and remove any trapped air bubbles.[1]
-
Equilibration: Once all the silica has settled, add a final layer of sand (approx. 1 cm) on top to prevent the silica bed from being disturbed during solvent addition.[5] Wash the column with 2-3 column volumes of the initial eluent to ensure it is fully equilibrated. Never let the solvent level drop below the top of the sand layer.
Q6: How should I load my crude this compound onto the column?
A6: There are two primary methods for sample loading: wet loading and dry loading.
-
Wet Loading (for samples soluble in the eluent):
-
Dissolve the crude product in the minimum possible amount of the initial eluent.[9]
-
Carefully use a pipette to add the concentrated sample solution evenly onto the top layer of sand.[5]
-
Open the stopcock and allow the sample to absorb completely into the silica gel until the solvent level just touches the sand.
-
Carefully add a small amount of fresh eluent to wash the sides of the column and repeat the absorption step.
-
-
Dry Loading (recommended for samples poorly soluble in the eluent):
-
Dissolve the crude product in a volatile solvent (like dichloromethane).[7]
-
Add a small amount of silica gel (typically 10-20 times the mass of your crude product) to this solution.[7]
-
Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.[7]
-
Carefully add this powder onto the top of the packed column.[6]
-
Q7: How do I run the column and collect the purified product?
A7: This process involves eluting the column and systematically collecting the output.
-
Elution: Carefully fill the column with the initial, non-polar eluent. Begin collecting the eluate in labeled test tubes or flasks.[5]
-
Gradient Elution: Gradually increase the polarity of the eluent by adding progressively higher proportions of the more polar solvent (e.g., ethyl acetate).[5][8] For example, you might start with 100% hexane, then move to 95:5 hexane:ethyl acetate, then 90:10, and so on. This is known as a stepwise gradient.[6]
-
Fraction Collection: Collect fractions of a consistent volume.
-
Monitoring: Use TLC to analyze the collected fractions. Spot each fraction on a TLC plate to identify which ones contain your pure this compound.[1]
-
Isolation: Combine the fractions that contain only the pure product. Remove the solvent using a rotary evaporator to obtain the purified this compound as a solid.[5]
Workflow Visualization
Caption: Workflow for the purification of this compound by column chromatography.
Troubleshooting Guide
Q: Why is the separation between my this compound and impurities poor?
A: This is a common issue with several potential causes:
-
Cause: The eluent system is not optimal. If it's too polar, all compounds will elute too quickly; if not polar enough, they won't move.[1]
-
Cause: The column was overloaded with the crude sample.[1]
-
Cause: The column was packed improperly, leading to cracks or channels in the silica bed.[1]
-
Solution: Ensure the silica is packed uniformly as a slurry without air bubbles.[5]
-
Q: My purified this compound is an oil, not a solid. What should I do?
A: This can happen due to residual impurities or trapped solvent.[7]
-
Cause: Residual solvent is trapped in the product.
-
Solution: Place the oily product under a high vacuum for several hours to remove any remaining solvent.[7]
-
-
Cause: Minor impurities are preventing crystallization.
Q: I have very low or no recovery of my compound. What went wrong?
A: Several factors could lead to product loss:
-
Cause: The eluent is not polar enough, and the compound is irreversibly adsorbed to the silica.[3]
-
Solution: Gradually increase the polarity of the eluent significantly (e.g., increase the percentage of ethyl acetate) to wash the compound off the column.[3]
-
-
Cause: The compound may have decomposed on the acidic silica gel.[7]
-
Cause: The collected fractions are too dilute to see the compound on TLC.[10]
-
Solution: Try concentrating a few of the later fractions and re-analyzing them by TLC.[10]
-
Q: My compound is streaking or "tailing" in the column and on the TLC plate. How can I fix this?
A: Tailing is often caused by overloading or interactions with the stationary phase.
-
Cause: The sample was too concentrated when loaded, or the crude material is too acidic/basic.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. Microbial transformations of 4′-methylchalcones as an efficient method of obtaining novel alcohol and dihydrochalcone derivatives with antimicrobial a ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04669G [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. Chromatography [chem.rochester.edu]
Identifying and minimizing side reactions in chalcone synthesis
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals engaged in chalcone synthesis. The following sections address common side reactions and offer strategies for their minimization, presented in a user-friendly question-and-answer format.
Troubleshooting Guides & FAQs
Q1: My chalcone synthesis is resulting in a low yield. What are the common causes and how can I improve it?
Low yields in chalcone synthesis, typically performed via the Claisen-Schmidt condensation, can arise from several factors. Key areas to investigate include reaction time, temperature, and catalyst activity.[1] It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time, which can range from a few hours to overnight.[1][2] The reaction is generally complete when the starting material spot is no longer visible on the TLC plate.[1][3]
Temperature plays a critical role; while many syntheses proceed at room temperature, less reactive substrates may require elevated temperatures (40-65 °C) to increase the reaction rate.[1][4][5] However, exceeding 65 °C can lead to side reactions and decomposition of the product, often indicated by a darkening of the reaction mixture.[1] Furthermore, the activity of the base catalyst (commonly NaOH or KOH) is vital. Using a freshly prepared solution is recommended to ensure its efficacy.[1][6]
Q2: The reaction mixture has turned dark brown or black, and I've isolated a gummy or oily product instead of crystals. What went wrong?
A dark-colored reaction mixture and the formation of a non-crystalline product are often indicative of side reactions or product degradation, frequently caused by excessive heat.[1] High temperatures can promote the Cannizzaro reaction, a disproportionation of the aldehyde, especially with prolonged reaction times.[1][2][7] To mitigate this, it is advisable to maintain a controlled temperature and monitor the reaction progress closely to avoid unnecessarily long reaction times.
Q3: I am observing a significant amount of a high-molecular-weight byproduct. What is it and how can I prevent its formation?
The formation of a higher molecular weight byproduct is often due to the Michael addition side reaction.[8][9] In this reaction, an enolate (typically from the starting ketone) attacks the β-carbon of the newly formed chalcone, leading to a 1,4-addition product.[8]
To minimize the Michael addition, consider the following strategies:
-
Temperature Control: Running the reaction at lower temperatures, such as in an ice bath, can significantly reduce the rate of this side reaction.[8][10]
-
Reaction Time: Avoid prolonged reaction times after the chalcone product has formed.[8]
-
Stoichiometry: An excess of the enolizable ketone can increase the concentration of the nucleophilic enolate, promoting the side reaction.[8] Using a molar excess of the aldehyde can be beneficial.[9]
-
Order of Addition: Slowly adding the ketone to the mixture of the aldehyde and base can help maintain a low enolate concentration.[2][9]
-
Choice of Base: Using milder bases or a stoichiometric amount of a strong base can be effective.[8][10]
Q4: My reaction is producing byproducts derived from the self-condensation of the starting ketone. How can I suppress this?
Self-condensation of the enolizable ketone is a common side reaction.[2][10] To favor the desired crossed condensation between the ketone and the aldehyde, the following adjustments can be made:
-
Order of Addition: Slowly add the enolizable ketone to the reaction mixture containing the base and the non-enolizable aldehyde. This helps to keep the concentration of the enolate low, thereby minimizing self-condensation.[2][10]
-
Reactant Choice: Whenever possible, use an aromatic aldehyde that cannot enolize (i.e., lacks α-hydrogens) to prevent its self-condensation as well.[2]
Q5: I am detecting the corresponding alcohol and carboxylic acid of my starting aldehyde in the product mixture. What is this side reaction and how can it be avoided?
This is indicative of the Cannizzaro reaction, where an aldehyde lacking α-hydrogens undergoes base-induced disproportionation to yield a primary alcohol and a carboxylic acid.[9][10][11] This side reaction is more prevalent with strong bases and higher temperatures.[1][2][7] To minimize the Cannizzaro reaction:
-
Use a Milder or Less Concentrated Base: A weaker base or a catalytic amount of a strong base may be sufficient to promote the Claisen-Schmidt condensation without favoring the Cannizzaro reaction.[9][10]
-
Employ a Heterogeneous Catalyst: Solid acid or base catalysts can provide a more controlled reaction environment and may suppress this side reaction.[10]
Q6: Can polymerization be a side reaction in chalcone synthesis?
Yes, chalcones, being α,β-unsaturated ketones, can potentially undergo polymerization, although this is less commonly reported as a major side reaction during the initial synthesis compared to the aforementioned issues. The conditions that might favor polymerization are often more extreme than typical Claisen-Schmidt condensation conditions. However, the reactive nature of the chalcone molecule makes it a precursor for various polymerization reactions to create poly(chalcone)s.[12][13][14][15] To avoid unwanted polymerization during synthesis, it is best to stick to optimized reaction conditions and avoid excessive heat or prolonged reaction times.
Data Presentation
Table 1: Effect of Reaction Conditions on Chalcone Synthesis Yield
| Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |
| NaOH (solid) | None (Grinding) | Ambient | 10 minutes | High | [1] |
| KOH | Ethanol | Reflux | Varies | High (up to 100% conversion) | [1] |
| KOH | Methanol/Water | 70-80 °C | 6-8 hours | ~40-60 | [1] |
| NaOH | Ethanol | Room Temp. | 2-3 hours | 58-89 | [1] |
| Various Bases | Water with Surfactant | Room Temp. | 24 hours | 56-70 | [1] |
| NaOH | Ethanol | Reflux | 8 hours | Not specified | [1] |
| KOH/EtOH | Ethanol | 40 °C | Varies | Generally lower than Wittig | [16] |
| Wittig Reaction | Water | Reflux | Varies | High (e.g., 95%) | [16] |
| KOH | Ethanol (Reflux) | Reflux | Not specified | 9.2 | [5] |
| KOH | None (Grinding) | Ambient | Not specified | 32.6 | [5] |
Table 2: Influence of Base and Surfactant on a Model Chalcone Synthesis
| Base | Surfactant/Solvent | Yield of Chalcone (%) | Formation of Michael Adduct | Reference |
| NaOH | Ethanol | 59 | Yes | [4][17] |
| NaOH | Water | 70 | No | [4][17] |
| NaOH | CTAB (0.033%) | 74 | Yes | [4] |
| NaOH | CTAB (0.16%) | 88 | Yes | [4] |
| NaOH | CTAB (2%) | 75 | Yes | [4] |
| NaOH | SDS | 83 | No | [17] |
| NaOH | Tween 80 | 85 | No | [4] |
| DBU | CTAB (2%) | 80 | Yes | [4] |
| DABCO | CTAB (2%) | 55 | Yes | [4] |
| TEA | CTAB (2%) | 15 | Yes | [4] |
Experimental Protocols
Protocol 1: Conventional Chalcone Synthesis via Claisen-Schmidt Condensation
This protocol is a standard method for synthesizing chalcones.
-
Materials:
-
Substituted benzaldehyde (10 mmol)
-
Substituted acetophenone (10 mmol)
-
Ethanol (20-30 mL)
-
10-50% aqueous solution of Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
-
Procedure:
-
In a round-bottom flask, dissolve the substituted acetophenone (10 mmol) in ethanol (20-30 mL).[2]
-
To this solution, add the aqueous solution of the base.[2] For reactions sensitive to side reactions like the Michael addition, cool the mixture in an ice bath before and during the slow, dropwise addition of the base over 15-20 minutes.[8]
-
Slowly add the aromatic aldehyde (10 mmol) to the reaction mixture with constant stirring.[2]
-
Allow the reaction to stir at the desired temperature (room temperature or heated).[1]
-
Monitor the reaction progress by TLC. The reaction is complete when the spot for the limiting starting material is no longer visible. The product may precipitate out of the solution.[1][2]
-
Once the reaction is complete, pour the mixture into ice-cold water or crushed ice and acidify with dilute HCl to precipitate the crude product.[2][8]
-
Filter the solid product using a Büchner funnel, wash it with cold water until the washings are neutral, and dry.[2][8]
-
The crude product can be further purified by recrystallization from a suitable solvent, such as 95% ethanol.[1][2][8]
-
Protocol 2: Solvent-Free Grinding Method for Chalcone Synthesis
This is an environmentally friendly alternative to solvent-based methods.
-
Materials:
-
Substituted benzaldehyde (5 mmol)
-
Acetophenone (5 mmol, 0.59 mL)
-
Solid NaOH pellets (5 mmol, 0.20 g)
-
-
Procedure:
-
In a mortar, combine the substituted benzaldehyde (5 mmol), acetophenone (5 mmol), and solid NaOH pellets.[18][19]
-
Grind the mixture with a pestle for about 10 minutes, ensuring the NaOH pellets are completely crushed. The mixture should form a thick paste.[18][19]
-
Add distilled water to the mortar and continue to mix to break up the solid.[1][18]
-
Collect the solid product by vacuum filtration using a Büchner funnel.[1][19]
-
Wash the product with water and recrystallize from 95% ethanol for further purification if necessary.[19]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.aip.org [pubs.aip.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 12. Chalcone derivatives as highly versatile photoinitiators for radical, cationic, thiol–ene and IPN polymerization reactions upon exposure to visible light - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 18. books.rsc.org [books.rsc.org]
- 19. jetir.org [jetir.org]
Technical Support Center: 4-Methylchalcone Solubility in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility challenges of 4-Methylchalcone in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
A1: this compound is a chemical compound belonging to the chalcone family, which are precursors to flavonoids and other synthetic bioactive molecules.[1] Its structure, characterized by two aromatic rings and a largely nonpolar carbon framework, makes it inherently hydrophobic, leading to poor solubility in water and aqueous buffers.[2] This low solubility can cause precipitation in experimental setups, leading to inaccurate dosing and unreliable results in biological assays.[3]
Q2: What are the key physicochemical properties of this compound?
A2: Understanding the physicochemical properties of this compound is crucial for addressing its solubility issues. Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₄O | [4] |
| Molecular Weight | 222.28 g/mol | [4] |
| Appearance | Yellow crystalline solid or powder | [5] |
| Predicted Water Solubility | 8.585 mg/L @ 25 °C | [6] |
| XLogP3 | 3.4 | [4] |
Q3: What does the XLogP3 value of 3.4 indicate about this compound's solubility?
A3: XLogP3 is a computed value for the logarithm of the octanol-water partition coefficient (LogP), which is a measure of a compound's lipophilicity (hydrophobicity). A positive LogP value indicates a higher affinity for a lipid-like environment (octanol) over an aqueous one (water).[7] A value of 3.4 suggests that this compound is significantly more soluble in lipids than in water, predicting low aqueous solubility.[7][8]
Q4: What are the recommended solvents for preparing a stock solution of this compound?
A4: Due to its poor aqueous solubility, a high-concentration stock solution of this compound should be prepared in an organic solvent. The most commonly recommended solvent for this purpose is Dimethyl Sulfoxide (DMSO).[2] Other organic solvents like ethanol and acetone can also be used.[5]
Troubleshooting Guide: Overcoming Solubility Issues
This guide addresses common problems encountered when working with this compound in aqueous solutions and provides step-by-step solutions.
Problem 1: My this compound powder is not dissolving in my aqueous buffer.
-
Cause: Direct dissolution of this compound in aqueous solutions is generally not feasible due to its hydrophobic nature.
-
Solution:
-
Prepare a high-concentration stock solution in 100% DMSO.
-
Serially dilute the stock solution into your aqueous buffer to achieve the desired final concentration.
-
Ensure the final concentration of DMSO in your working solution is as low as possible (typically <0.5% v/v) to avoid solvent-induced artifacts in biological assays. Always include a vehicle control (buffer with the same final DMSO concentration) in your experiments.[3]
-
Problem 2: A precipitate forms when I dilute my DMSO stock solution into my aqueous buffer or cell culture medium.
This is a common issue indicating that the aqueous solubility limit of this compound has been exceeded.
-
Workflow for Troubleshooting Precipitation:
Caption: Troubleshooting workflow for this compound precipitation.
Problem 3: I need to work with a higher concentration of this compound in my aqueous system than what is achievable with DMSO alone.
-
Cause: The intrinsic aqueous insolubility of this compound limits the achievable concentration even with a co-solvent.
-
Solution: Advanced formulation strategies can be employed to enhance the aqueous solubility.
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their cavity, thereby increasing their aqueous solubility.[9] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.[9]
-
Nanosuspension Formulation: This technique involves reducing the particle size of the drug to the nanometer range, which increases the surface area and dissolution rate.[10][11]
-
Experimental Protocols
Protocol 1: Kinetic Aqueous Solubility Determination
This protocol provides a general method to estimate the concentration at which this compound begins to precipitate from an aqueous solution.
-
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4)
-
96-well microplate (UV-transparent)
-
Plate reader with turbidity or light scattering detection capabilities
-
-
Procedure:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 20 mM).
-
Create a serial dilution of the stock solution in DMSO to generate a range of concentrations.
-
Transfer a small volume (e.g., 2 µL) of each concentration from the DMSO plate to a new 96-well plate containing a larger volume (e.g., 198 µL) of the desired aqueous buffer. This creates a 1:100 dilution.
-
Mix thoroughly and incubate at the desired experimental temperature for a set period (e.g., 2 hours).
-
Measure the turbidity or light scattering of each well using a plate reader. The concentration at which a significant increase in turbidity is observed is the approximate kinetic aqueous solubility.
-
Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex
This protocol outlines a general method for improving the aqueous solubility of this compound using hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Workflow for Cyclodextrin Complexation:
Caption: Experimental workflow for cyclodextrin complexation.
-
Procedure:
-
Prepare a solution of HP-β-CD in the desired aqueous buffer. The concentration will depend on the desired final concentration of this compound.
-
In a separate container, dissolve the this compound in a minimal amount of a suitable organic solvent (e.g., ethanol).
-
Slowly add the this compound solution to the stirring HP-β-CD solution.
-
Continue to stir the mixture at room temperature for an extended period (e.g., 24-48 hours) to allow for complex formation.
-
After stirring, filter the solution through a 0.22 µm syringe filter to remove any un-complexed, precipitated this compound.
-
The resulting clear solution contains the water-soluble this compound-HP-β-CD complex. For long-term storage, the complex can be obtained as a solid powder by lyophilization (freeze-drying).[3][12]
-
Protocol 3: Nanosuspension Preparation by Wet Milling (Conceptual Overview)
Wet milling is a common top-down approach for producing nanosuspensions. This is a conceptual guide, and specific parameters will need to be optimized.
-
Materials:
-
This compound
-
Stabilizer (e.g., Pluronic F68, Poloxamer 188)
-
Purified water
-
Milling media (e.g., yttrium-stabilized zirconium oxide beads)
-
High-energy bead mill
-
-
Procedure:
-
Prepare a pre-suspension of this compound in an aqueous solution containing a suitable stabilizer. The stabilizer is crucial to prevent the aggregation of the nanoparticles.[1]
-
Introduce the pre-suspension and milling media into the milling chamber of a high-energy bead mill.
-
Mill the suspension at a high speed for a sufficient duration. The mechanical impact and shear forces from the milling beads will break down the coarse drug particles into the nanometer size range.[1]
-
Separate the nanosuspension from the milling media.
-
Characterize the resulting nanosuspension for particle size, polydispersity index, and zeta potential to ensure quality and stability.
-
By following these guidelines and protocols, researchers can effectively address the solubility challenges of this compound and obtain reliable and reproducible results in their experiments.
References
- 1. Nanosuspensions of poorly soluble drugs: preparation and development by wet milling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. raiuniversity.edu [raiuniversity.edu]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C16H14O | CID 5375849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. researchgate.net [researchgate.net]
- 7. acdlabs.com [acdlabs.com]
- 8. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 9. alzet.com [alzet.com]
- 10. hrpub.org [hrpub.org]
- 11. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. oatext.com [oatext.com]
Technical Support Center: 4-Methylchalcone Stability and Degradation
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and degradation of 4-Methylchalcone under typical laboratory conditions. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the typical storage conditions for this compound?
A1: For long-term storage, this compound should be kept in a tightly sealed container in a cool, dry place, protected from light.[1][2] Recommended storage temperatures are typically refrigerated (2-8 °C).
Q2: Is this compound sensitive to light?
A2: Chalcones, in general, can be susceptible to photodegradation. The α,β-unsaturated ketone chromophore can absorb UV light, potentially leading to isomerization from the more stable E-isomer to the Z-isomer, or other photochemical reactions.[3] It is recommended to handle this compound in amber vials or under low-light conditions to minimize exposure.[3]
Q3: How does pH affect the stability of this compound in solution?
A3: this compound is susceptible to degradation under both acidic and basic conditions. In acidic media, the primary degradation pathway is likely hydration across the double bond, which can be followed by a retro-aldol cleavage.[3] Under basic conditions, retro-aldol cleavage is also a common degradation pathway.[3] Therefore, it is crucial to control the pH of solutions containing this compound.
Q4: What are the likely degradation products of this compound?
A4: Based on the known reactivity of the chalcone scaffold, potential degradation products include:
-
Acid/Base Hydrolysis: 4-Methylbenzaldehyde and acetophenone resulting from retro-aldol cleavage.[3]
-
Oxidation: Epoxidation of the double bond, which can be followed by hydrolysis to a diol, or cleavage of the double bond to form 4-methylbenzaldehyde and benzoic acid.[3]
-
Photodegradation: Isomerization to the (Z)-isomer or potential cyclization to a flavanone.[3]
Troubleshooting Guides
Issue 1: Inconsistent results or rapid degradation of this compound in solution.
-
Question: I am observing a rapid loss of this compound in my experiments, and my results are not reproducible. What could be the cause?
-
Answer: This issue can arise from several factors:
-
pH of the medium: As discussed in the FAQ, this compound is unstable in acidic and basic conditions. Ensure your solvent system is neutral and well-buffered if necessary.
-
Solvent Purity: Impurities in solvents can catalyze degradation. Use high-purity, HPLC-grade solvents.
-
Light Exposure: Protect your solutions from light by using amber glassware or by working in a dark environment.[3]
-
Temperature: Elevated temperatures can accelerate degradation. Store solutions at recommended temperatures and minimize exposure to heat during experiments.
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation. For sensitive experiments, consider de-gassing your solvents.
-
Issue 2: Appearance of unexpected peaks in HPLC analysis.
-
Question: My HPLC chromatogram shows several unexpected peaks that are not present in my initial standard. What are these peaks?
-
Answer: Unexpected peaks are likely degradation products. To identify them, you can perform forced degradation studies under controlled conditions (acid, base, oxidation, heat, light) and compare the resulting chromatograms with your experimental samples. LC-MS/MS analysis can be used to elucidate the structures of these degradation products.[3]
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies to understand the stability of this compound under various stress conditions.
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Heat at 60°C for 24 hours.[3] Before analysis, neutralize the sample with an equivalent amount of 0.1 M NaOH.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Keep at room temperature for 8 hours.[3] Neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep at room temperature, protected from light, for 24 hours.[3]
-
Thermal Degradation: Expose the solid this compound to 70°C in a calibrated oven for 48 hours. Also, reflux a solution of this compound (1 mg/mL in methanol) for 24 hours.
-
Photolytic Degradation: Expose a solution of this compound (1 mg/mL in methanol) in a quartz cuvette to a UV lamp (254 nm) for 24 hours.[3]
-
-
Sample Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point.
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Program (Example):
-
0-5 min: 50% B
-
5-20 min: 50% to 90% B
-
20-25 min: 90% B
-
25-30 min: 90% to 50% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at an appropriate wavelength (e.g., 310 nm).
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Data Presentation
The following tables summarize hypothetical quantitative data from forced degradation studies on this compound to illustrate expected outcomes.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Duration | Temperature | % Degradation of this compound | Number of Degradation Products Detected |
| 0.1 M HCl | 24 hours | 60°C | ~25% | 2 |
| 0.1 M NaOH | 8 hours | Room Temp | ~40% | 3 |
| 3% H₂O₂ | 24 hours | Room Temp | ~15% | 2 |
| Thermal (Solid) | 48 hours | 70°C | <5% | 1 |
| Thermal (Solution) | 24 hours | Reflux | ~10% | 1 |
| Photolytic (UV 254nm) | 24 hours | Room Temp | ~30% | 2 |
Table 2: Chromatographic Data of this compound and its Major Degradation Products (Hypothetical)
| Compound | Retention Time (min) | λmax (nm) |
| This compound | 15.2 | 310 |
| Degradation Product 1 (from Acid/Base) | 8.5 | 245 |
| Degradation Product 2 (from Acid/Base) | 10.1 | 250 |
| Degradation Product 3 (from Oxidation) | 12.8 | 290 |
| Degradation Product 4 (from Photolysis) | 14.5 | 305 |
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Potential degradation pathways of this compound.
References
Common impurities in synthetic 4-Methylchalcone and how to remove them
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the common impurities in synthetic 4-Methylchalcone and their removal.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude synthetic this compound?
The most common impurities in this compound synthesized via the Claisen-Schmidt condensation are typically:
-
Unreacted Starting Materials: Residual 4-methylacetophenone and benzaldehyde.
-
Side-Reaction Products:
-
Self-condensation product of 4-methylacetophenone: This can occur, especially if the reaction conditions are not optimized.[1]
-
Cannizzaro reaction products: In the presence of a strong base, benzaldehyde can disproportionate to form benzyl alcohol and benzoic acid.[1]
-
Michael addition product: The enolate of 4-methylacetophenone can potentially add to the newly formed this compound.[1]
-
Q2: My crude product is an oil and will not crystallize. How can I resolve this?
"Oiling out" is a common issue when the crude product is impure.[2] Here are several troubleshooting steps:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the solvent-air interface to induce crystallization.[3]
-
Seeding: If you have a small amount of pure this compound, add a seed crystal to the cooled solution to initiate crystallization.[2][3]
-
Solvent Adjustment: The crude product may be too concentrated. Try adding a bit more of the recrystallization solvent.[2] Alternatively, if using a mixed solvent system (e.g., ethanol/water), you may have added too much of the "poor" solvent. Try adding more of the "good" solvent to redissolve the oil, then slowly add the "poor" solvent again.[4]
-
Column Chromatography: If crystallization fails, the product is likely too impure and will require purification by column chromatography.[5]
Q3: My purified this compound has a low and broad melting point range. What does this indicate?
A low and broad melting point is a classic indicator of an impure compound.[4] The presence of impurities disrupts the crystal lattice of the pure substance, leading to a depression and broadening of the melting point range. Further purification by recrystallization or column chromatography is recommended.[4]
Q4: How can I monitor the progress of the purification?
Thin-Layer Chromatography (TLC) is the most effective and common method for monitoring the purification process.[4][6] By spotting the crude mixture, fractions from column chromatography, and the recrystallized product on a TLC plate, you can visualize the separation of this compound from impurities.[4] Successful purification is indicated by the disappearance of impurity spots and the presence of a single spot for the final product.[4]
Q5: What is a good solvent for the recrystallization of this compound?
Ethanol is a widely reported and effective solvent for the recrystallization of chalcones, including this compound.[6][7] A 95% ethanol solution is also commonly used.[4] The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures to ensure good recovery of the purified crystals.[4]
Data on Purification of this compound
The following table provides representative data on the purity of this compound before and after purification. The exact values can vary depending on the specific reaction conditions and the purification method's efficiency.
| Sample ID | Purification Method | Purity Before Purification (%) | Purity After Purification (%) | Appearance |
| 4-MC-01 | Recrystallization | ~85 | >98 | Pale yellow crystals |
| 4-MC-02 | Column Chromatography | ~70 | >99 | Off-white to pale yellow solid |
Experimental Protocols
Protocol 1: Purification of this compound by Recrystallization
This protocol describes the purification of crude this compound using ethanol.
Materials:
-
Crude this compound
-
95% Ethanol
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of 95% ethanol and gently heat the mixture on a hot plate while stirring until the solid completely dissolves.[3]
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration of the solution into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should begin as the solution cools. To maximize crystal yield, place the flask in an ice bath for at least 30 minutes.[3]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[7]
-
Washing: Wash the collected crystals with a small amount of ice-cold 95% ethanol to remove any remaining soluble impurities.[3]
-
Drying: Dry the purified crystals in a desiccator or under vacuum to remove any residual solvent.[7]
Protocol 2: Purification of this compound by Column Chromatography
This protocol is suitable for purifying highly impure or oily crude this compound.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Hexane
-
Ethyl acetate
-
Chromatography column
-
Cotton or glass wool
-
Sand
-
Collection tubes
-
TLC plates and chamber
-
Rotary evaporator
Procedure:
-
TLC Analysis: First, determine an appropriate eluent system using TLC. A mixture of hexane and ethyl acetate is common. The ideal solvent system should give the this compound an Rf value of approximately 0.25-0.35.[4]
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.[8]
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in hexane and pour it into the column.[4] Allow the silica to settle, ensuring a uniform packing without air bubbles.
-
Add another thin layer of sand on top of the silica gel.[4]
-
-
Sample Loading:
-
Elution:
-
Begin eluting with hexane, collecting the eluate in fractions.
-
Gradually increase the polarity of the eluent by slowly increasing the proportion of ethyl acetate (gradient elution).[4]
-
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure this compound.[4]
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.[3]
Troubleshooting Workflow
Caption: Troubleshooting workflow for the purification of this compound.
References
Technical Support Center: Interpreting NMR Spectra for 4-Methylchalcone Structural Confirmation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting NMR spectra for the structural confirmation of 4-Methylchalcone.
Frequently Asked Questions (FAQs)
Q1: What are the expected characteristic signals in the ¹H NMR spectrum of this compound?
A1: The ¹H NMR spectrum of this compound exhibits several key signals that are crucial for its identification. The vinylic protons (Hα and Hβ) of the α,β-unsaturated ketone system typically appear as doublets in the downfield region, with a large coupling constant characteristic of a trans-alkene. The aromatic protons will appear as multiplets or distinct doublets, and the methyl group will present as a singlet in the upfield region.
Q2: What is the typical coupling constant for the vinylic protons (Hα and Hβ)?
A2: The coupling constant (J-value) between the Hα and Hβ protons is a critical diagnostic tool. For trans-alkenes like this compound, this value is typically in the range of 15-16 Hz. This large coupling constant confirms the E-stereochemistry of the double bond.
Q3: How can I distinguish between the two aromatic rings in the ¹H NMR spectrum?
A3: The protons on the tolyl ring (the ring with the methyl group) can be distinguished from the protons on the phenyl ring attached to the carbonyl group. The protons ortho to the methyl group will be slightly shielded and appear at a slightly lower chemical shift compared to the other aromatic protons. The protons ortho to the carbonyl group are typically the most deshielded aromatic protons due to the electron-withdrawing nature of the carbonyl group.
Q4: What are the key signals to look for in the ¹³C NMR spectrum of this compound?
A4: The ¹³C NMR spectrum will show a characteristic signal for the carbonyl carbon (C=O) in the downfield region (typically around 190 ppm). The vinylic carbons (Cα and Cβ) and the aromatic carbons will appear in the range of 120-145 ppm. The methyl carbon will be observed as a sharp signal in the upfield region (around 21 ppm).
Q5: What common impurities might be observed in the NMR spectrum of a synthesized this compound sample?
A5: Common impurities can include starting materials such as 4-methylbenzaldehyde and acetophenone. Residual solvents from the reaction or purification steps (e.g., ethanol, ethyl acetate, or hexane) are also frequently observed. Additionally, the presence of the cis-isomer of this compound, though usually minor, can sometimes be detected.
Data Presentation
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound. These values are based on typical ranges for similar compounds and may vary slightly depending on the solvent and concentration.
Table 1: ¹H NMR Spectral Data for this compound (in CDCl₃)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| Hα | ~ 7.45 - 7.55 | Doublet | 1H | ~ 15.6 |
| Hβ | ~ 7.75 - 7.85 | Doublet | 1H | ~ 15.6 |
| Aromatic H (Phenyl) | ~ 7.30 - 7.65 | Multiplet | 5H | - |
| Aromatic H (Tolyl) | ~ 7.20 - 7.95 | Multiplet | 4H | - |
| -CH₃ | ~ 2.40 | Singlet | 3H | - |
Table 2: ¹³C NMR Spectral Data for this compound (in CDCl₃)
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C=O | ~ 190.5 |
| Cβ | ~ 144.9 |
| Cα | ~ 122.0 |
| Aromatic C | ~ 128.0 - 141.0 |
| C (ipso, tolyl) | ~ 132.0 |
| C (ipso, phenyl) | ~ 138.3 |
| -CH₃ | ~ 21.6 |
Troubleshooting Guide
This guide addresses common issues encountered during the NMR analysis of this compound.
Problem 1: My peaks are broad.
-
Possible Cause 1: High Sample Concentration.
-
Solution: Dilute your sample. Highly concentrated samples can lead to increased viscosity and molecular aggregation, resulting in broader peaks.
-
-
Possible Cause 2: Presence of Paramagnetic Impurities.
-
Solution: Ensure your sample is free from paramagnetic metal ions. If suspected, try to repurify the sample or prepare a new one using clean glassware.
-
-
Possible Cause 3: Poor Shimming.
-
Solution: Re-shim the NMR spectrometer. Poor magnetic field homogeneity is a common cause of broad peaks for all signals in the spectrum, including the solvent peak.
-
Problem 2: The integration of my peaks is incorrect.
-
Possible Cause 1: Inadequate Relaxation Delay.
-
Solution: Increase the relaxation delay (d1) in your acquisition parameters. Protons in different chemical environments have different relaxation times (T1). A short delay may not allow all protons to fully relax between scans, leading to inaccurate integration. This is particularly important for quantitative measurements.
-
-
Possible Cause 2: Signal Overlap.
-
Solution: If peaks are overlapping, the integration can be inaccurate. Try using a different deuterated solvent to induce different chemical shifts and potentially resolve the overlapping signals.
-
-
Possible Cause 3: Baseline Distortion.
-
Solution: Ensure the baseline of your spectrum is flat. Perform a baseline correction on your processed data before integrating.
-
Problem 3: I see unexpected peaks in my spectrum.
-
Possible Cause 1: Residual Solvents.
-
Solution: Identify the solvent peaks by comparing their chemical shifts to known values. Ensure your sample is thoroughly dried before preparing the NMR sample.
-
-
Possible Cause 2: Starting Materials.
-
Solution: Compare the chemical shifts of the unexpected peaks to the known spectra of your starting materials (4-methylbenzaldehyde and acetophenone). If present, further purification of your product is required.
-
-
Possible Cause 3: Water.
-
Solution: A broad singlet around 1.5-1.6 ppm in CDCl₃ is often due to water. Use dry NMR solvents and glassware to minimize water contamination.
-
Experimental Protocols
Protocol for NMR Sample Preparation of this compound
-
Weighing the Sample: Accurately weigh 5-10 mg of purified this compound for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.
-
Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.
-
Transfer to NMR Tube: Carefully transfer the solution into a clean, dry 5 mm NMR tube.
-
Capping and Labeling: Cap the NMR tube and label it clearly with the sample information.
-
Cleaning: Wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or ethanol to remove any dust or fingerprints before inserting it into the spectrometer.
Mandatory Visualizations
Validation & Comparative
A Comparative Analysis of 4-Methylchalcone and Other Chalcone Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Chalcones, belonging to the flavonoid family, are characterized by an open-chain structure featuring two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. This versatile scaffold has garnered significant attention in medicinal chemistry due to the wide array of pharmacological activities exhibited by its derivatives, including anticancer, anti-inflammatory, and antimicrobial properties. This guide presents a comparative study of 4-Methylchalcone against other chalcone derivatives, providing an objective analysis of its performance supported by experimental data to inform further research and drug development endeavors.
Performance Comparison: A Quantitative Overview
The biological activity of chalcone derivatives is significantly influenced by the nature and position of substituents on their aromatic rings. This section summarizes the quantitative data on the anticancer, anti-inflammatory, and antimicrobial activities of this compound and its analogs.
Anticancer Activity
The cytotoxic effects of chalcone derivatives have been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency.
| Compound | Cell Line | IC50 (µM) |
| This compound | A2780 (Ovarian) | 20-66[1][2] |
| 2'-Methylchalcone (positional isomer) | A2780 (Ovarian) | 20-66[1][2] |
| Unsubstituted Chalcone | A2780 (Ovarian) | >100[1][2] |
| 4-Methoxychalcone | MCF-7 (Breast) | >100[3] |
| 4-Methoxychalcone | HeLa (Cervical) | >100[3] |
| 4-Methoxychalcone | A549 (Lung) | >100[3] |
| 2'-Hydroxy-4-methoxychalcone | MCF-7 (Breast) | 15.4[3] |
| 2'-Hydroxy-4-methoxychalcone | HeLa (Cervical) | 21.7[3] |
| 2'-Hydroxy-4-methoxychalcone | A549 (Lung) | 18.9[3] |
| 4'-Amino-4-methoxychalcone | MCF-7 (Breast) | 5.28[3] |
Anti-inflammatory Activity
The anti-inflammatory potential of chalcones is often assessed by their ability to inhibit key inflammatory mediators and enzymes, such as myeloperoxidase (MPO) and cyclooxygenase-2 (COX-2).
| Compound | Assay | IC50 (µM) |
| 4'-Amino-4-methylchalcone | MPO Inhibition | 0.250 ± 0.012[4] |
| 4'-Aminochalcone | MPO Inhibition | 0.265 ± 0.036[4] |
| 4'-Amino-4-fluorochalcone | MPO Inhibition | 0.250 ± 0.081[4] |
| 5-Fluorotryptamine (Reference) | MPO Inhibition | 0.192 ± 0.012[4] |
Antimicrobial Activity
The antimicrobial efficacy of chalcone derivatives is determined by their Minimum Inhibitory Concentration (MIC), the lowest concentration that inhibits the visible growth of a microorganism.
| Compound | Microorganism | MIC (µg/mL) |
| 4'-Bromo-4-methylchalcone | Staphylococcus aureus (MRSA) | 16[5] |
| 4-Methoxy-4'-methylchalcone | Mycobacterium tuberculosis H37Rv | 66.9 (MIC50, µM) |
| Sanjuanolide (a natural chalcone) | Staphylococcus aureus CMCC 26003 | 12.5[6] |
| Sanjuanolide derivative 4c | Staphylococcus aureus CMCC 26003 | 12.5[6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further investigation.
MTT Assay for Cytotoxicity
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the chalcone derivatives and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 24-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Nitric Oxide (NO) Production Assay
This assay quantifies the anti-inflammatory activity of compounds by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and incubate until they reach approximately 80% confluency.
-
Compound Pre-treatment: Pre-treat the cells with different concentrations of the chalcone derivatives for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
-
Griess Reaction: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Absorbance Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.
-
Data Analysis: The concentration of nitrite, a stable product of NO, is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC50 value is determined.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
-
Preparation of Inoculum: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform a serial two-fold dilution of the chalcone derivatives in a 96-well microtiter plate containing an appropriate broth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates at the optimal temperature for the specific microorganism for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Signaling Pathways and Mechanisms of Action
Chalcone derivatives exert their biological effects by modulating various intracellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.
Anticancer Signaling Pathways
Many chalcones induce apoptosis and inhibit cell proliferation by targeting key signaling pathways involved in cancer progression.
Caption: Key anticancer signaling pathways modulated by chalcones.
Anti-inflammatory Signaling Pathways
The anti-inflammatory effects of chalcones are often mediated through the inhibition of pro-inflammatory signaling cascades.
References
- 1. 4-methoxychalcone enhances cisplatin-induced oxidative stress and cytotoxicity by inhibiting the Nrf2/ARE-mediated defense mechanism in A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Unlocking the Therapeutic Potential of 4-Methylchalcone Analogs: A Structure-Activity Relationship Guide
A deep dive into the structure-activity relationships of 4-methylchalcone analogs reveals critical insights for researchers, scientists, and drug development professionals. This guide provides an objective comparison of their biological performance, supported by experimental data, detailed protocols, and pathway visualizations to inform future research and development.
Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are a class of compounds that have garnered significant attention in medicinal chemistry.[1][2][3] Their versatile biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, make them attractive scaffolds for drug discovery.[4][5][6][7] The 4-methyl group on one of the aromatic rings serves as a key feature in a subset of these molecules, and understanding how modifications to this basic structure influence biological activity is paramount for the rational design of more potent and selective therapeutic agents.
Performance Comparison: A Quantitative Overview of Structure-Activity Relationships
The biological activity of this compound analogs is profoundly influenced by the nature and position of substituents on both aromatic rings (Ring A and Ring B). The following table summarizes key structure-activity relationship (SAR) findings from various studies.
| Structural Modification | Effect on Biological Activity | Examples & Quantitative Data (IC50) | References |
| Hydroxylation of Rings | Generally enhances anti-inflammatory and antioxidant activity. The position of the hydroxyl group is critical. | 2',5'-dihydroxychalcones show potent anti-inflammatory effects. 2'-hydroxy-4-methyl-chalcone is a known anti-inflammatory and antioxidant agent. | [8][9] |
| Alkoxylation of Rings | Can modulate activity. Methoxy groups, in particular, have been associated with potent anticancer and NF-κB inhibitory activities. | 3-Hydroxy-4,3',4',5'-tetramethoxychalcone is a potent NF-κB inhibitor. A 4-methoxy substitution on the right aromatic ring was most active in MCF-7, HepG2, and HCT116 cell lines (IC50 values of 3.44 ± 0.19, 4.64 ± 0.23, and 6.31 ± 0.27 μM, respectively). | [10][11][12] |
| Halogenation of Rings | Electron-withdrawing groups like halogens at the para position of the aromatic ring can significantly increase antimicrobial activity. | 4'-Bromo-4-methylchalcone showed an MIC of 16 μg/mL against MRSA. | [4][13] |
| Amino Group Substitution | The presence of an amino group can lead to potent anticancer activity. | 2'-amino-4-methylchalcone showed inhibitory effects on the transcription of TOP2A and TP53 genes in cancer cells at 40 µM and was more efficient than etoposide. | [14] |
| Heterocyclic Rings | Replacing one of the aromatic rings with a heterocyclic ring (e.g., pyridine, furan) can result in good antimicrobial activity. | Pyridine and furan-containing chalcones have shown good MICs towards MRSA. | [15] |
| Lipophilic Chains | The length and position of linear alkyl chains on Ring A are important for NF-κB inhibitory activity. | (E)-1-(2-(decyloxy)-6-hydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one showed a potent NF-κB inhibition with an IC50 of 2.7 μM. | [16] |
Experimental Protocols
The synthesis and biological evaluation of this compound analogs typically follow standardized procedures.
General Synthesis: Claisen-Schmidt Condensation
The most common method for synthesizing chalcones is the Claisen-Schmidt condensation.[3][6][8] This reaction involves the base-catalyzed condensation of an appropriate acetophenone with a substituted benzaldehyde.
-
Reactants: A substituted acetophenone (e.g., 4-methylacetophenone) and a substituted benzaldehyde are dissolved in a suitable solvent, typically ethanol or methanol.
-
Catalyst: An aqueous solution of a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), is added dropwise to the stirred reaction mixture.
-
Reaction Conditions: The reaction is typically stirred at room temperature for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is poured into crushed ice and acidified with a dilute acid (e.g., HCl).
-
Purification: The precipitated solid is filtered, washed with water, and then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure chalcone analog.
In Vitro Anticancer Activity: MTT Assay
The cytotoxicity of the synthesized chalcone analogs against various cancer cell lines is often determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the chalcone analogs and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the MTT reagent is added to each well, and the plate is incubated for a few more hours.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.
In Vitro Antimicrobial Activity: Broth Microdilution Method
The minimum inhibitory concentration (MIC) of the chalcone analogs against various microbial strains is commonly determined using the broth microdilution method.[13]
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared.
-
Serial Dilution: The chalcone analogs are serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizing Structure-Activity Relationships
The following diagram illustrates the key structural features of the chalcone scaffold and how modifications at different positions impact its biological activity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and Biological Evaluation of Chalcones having Heterosubstituent(s) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of chalcone derivatives (mini review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. journaljabb.com [journaljabb.com]
- 7. Chalcone Derivatives: Anti-inflammatory Potential and Molecular Targets Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-activity relationship studies on chalcone derivatives. the potent inhibition of chemical mediators release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of Anti-Inflammatory Drugs’ Chalcone Derivatives and a Study of Their Conformational Properties Through a Combination of Nuclear Magnetic Resonance Spectroscopy and Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure-activity relationship studies of chalcone leading to 3-hydroxy-4,3',4',5'-tetramethoxychalcone and its analogues as potent nuclear factor kappaB inhibitors and their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ijpcat.com [ijpcat.com]
- 14. A Review of Natural and Synthetic Chalcones as Anticancer Agents Targeting Topoisomerase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A SAR study on a series of synthetic lipophilic chalcones as inhibitor of transcription factor NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
Methylated vs. Hydroxylated Chalcones: A Comparative Guide to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Chalcones, a class of aromatic ketones, are precursors to flavonoids and exhibit a wide array of biological activities. Their basic structure, consisting of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, is a versatile scaffold for synthetic modification. Among the most common modifications are methylation and hydroxylation of the aromatic rings. These substitutions significantly influence the physicochemical properties and, consequently, the biological efficacy of the resulting compounds. This guide provides an objective comparison of the biological activities of methylated versus hydroxylated chalcones, supported by experimental data and detailed methodologies.
Key Biological Activities: A Comparative Overview
The substitution of hydroxyl (-OH) groups versus methoxy (-OCH3) groups on the chalcone backbone can dramatically alter their interaction with biological targets. Generally, hydroxyl groups can participate in hydrogen bonding and may be crucial for activities like antioxidant effects, while methoxy groups can increase lipophilicity, potentially enhancing cell membrane permeability and metabolic stability.[1]
Antioxidant Activity
The antioxidant potential of chalcones is often attributed to the presence of hydroxyl groups, which can donate a hydrogen atom to scavenge free radicals.
Key Findings:
-
Hydroxy-substituted chalcones are generally potent antioxidants.[2][3] The antioxidant activity increases with the number of hydroxyl groups, with a 3,4-dihydroxy substitution on ring B showing significant activity.[4][5]
-
2',4',4-Trihydroxychalcone has been identified as a particularly potent antioxidant.[6]
-
While some methoxy-substituted chalcones show antioxidant activity, they are often less effective than their hydroxylated counterparts.[7] For instance, one study found that a simple chalcone showed 50% inhibition of DPPH radicals at 4 mg/ml, while a 4-methoxy 4-methyl chalcone only achieved 42.65% inhibition at the same concentration.[7]
Table 1: Comparison of Antioxidant Activity
| Compound | Assay | Result | Reference |
| Chalcone | DPPH radical scavenging | 50% inhibition at 4 mg/ml | [7] |
| 4-Methoxy 4-Methyl Chalcone | DPPH radical scavenging | 42.65% inhibition at 4 mg/ml | [7] |
| 2',4',4-Trihydroxychalcone | Antioxidant assays | Most active compound | [6] |
| 3,4-dihydroxychalcone derivatives | DPPH, ABTS, FRAP | Strong radical scavenging activity | [8] |
Anti-inflammatory Activity
Both hydroxylated and methoxylated chalcones have demonstrated anti-inflammatory properties, often through the inhibition of key inflammatory mediators.
Key Findings:
-
The presence of electron-donating hydroxy and methoxy groups on both aromatic rings is associated with strong anti-inflammatory properties.[9]
-
A 2'-hydroxy group is often considered important for anti-inflammatory activity.[10]
-
Specific methoxylated chalcones, such as 2′-hydroxy-3,5′,5-trimethoxychalcone, have been shown to inhibit the NF-κB pathway, a key regulator of inflammation.[9]
-
The inhibitory activity of certain chalcones against IL-6 production was found to be dependent on the presence of a C-4' hydroxyl group.[11]
Table 2: Comparison of Anti-inflammatory Activity
| Compound | Target/Assay | Key Finding | Reference |
| 2'-hydroxy-chalcones | General anti-inflammatory | Activity enhanced by chloro or methyl group at position 4 of ring B | [10] |
| 2′-hydroxy-3,5′,5-trimethoxychalcone | Akt/NF-κB pathway in BV2 microglial cells | Inhibits phosphorylation of IκB and p65/RelA NF-κB | [9] |
| Chalcones with C-4' hydroxyl group | IL-6 production in TNF-α-stimulated MG-63 cells | Potent inhibitory activity | [11] |
| Chalcones without C-4' hydroxyl group | IL-6 production in TNF-α-stimulated MG-63 cells | No inhibitory activity | [11] |
Anticancer Activity
The anticancer effects of chalcones are influenced by the substitution pattern, with both hydroxylated and methylated derivatives showing cytotoxicity against various cancer cell lines.
Key Findings:
-
Both methyl and hydroxy substituted chalcones have been found to be cytotoxic in vitro.[2] However, only hydroxy-substituted chalcones were able to reduce ascites tumors in animal models in one study.[2]
-
The presence of polar groups like hydroxyl and methoxyl has been identified as contributing to the anticancer activity of chalcone derivatives.[12]
-
Methylation of hydroxyl groups can lead to compounds with superior stability and better absorption, which may enhance their bioavailability and effectiveness.[1]
-
Chalcone derivatives with 3,4-dihydroxy substitutions have shown promise as lead compounds for antiproliferative activity.[8]
Table 3: Comparison of Anticancer Activity
| Compound Type | Activity | Observation | Reference |
| Methyl and Hydroxy substituted chalcones | In vitro cytotoxicity | Both show activity | [2] |
| Hydroxy substituted chalcones | In vivo tumor reduction (ascites) | Active | [2] |
| Methyl substituted chalcones | In vivo tumor reduction (ascites) | Inactive in the cited study | [2] |
| Chalcones with polar hydroxyl and methoxyl groups | Anticancer activity | Contribute to activity | [12] |
| 3,4-dihydroxychalcone derivatives | Antiproliferative activity | Lead compound potential | [8] |
Antimicrobial Activity
The antimicrobial properties of chalcones are also dependent on the nature and position of substituents.
Key Findings:
-
2',4',4-Trihydroxychalcone was found to be the most active compound in terms of antimicrobial activity in one study.[6]
-
The antibacterial activity of methoxy-chalcone analogs against S. aureus was found to be dependent on a free hydroxyl group at the 4-position in ring A.[13]
-
The position of the hydroxyl group and the length of alkyl chains can influence the minimum inhibitory concentration (MIC).[14]
Table 4: Comparison of Antimicrobial Activity
| Compound | Target Organism(s) | Key Finding | Reference |
| 2',4',4-Trihydroxychalcone | Various bacteria | Most active compound | [6] |
| Methoxy-chalcone analogs | S. aureus | Activity dependent on a free 4-hydroxyl group on ring A | [13] |
| Hydroxylated chalcones | Escherichia coli | Antimicrobial effect is dependent on the position of the hydroxyl group | [14][15] |
Experimental Protocols
Detailed experimental methodologies are crucial for the interpretation and replication of findings. Below are generalized protocols for key assays mentioned in the literature.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is commonly used to determine the antioxidant capacity of a compound.
Methodology:
-
A solution of DPPH in a suitable solvent (e.g., methanol) is prepared.
-
The chalcone derivative is dissolved in the same solvent at various concentrations.
-
The chalcone solution is mixed with the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm) using a spectrophotometer.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic effect of a compound on cancer cell lines.
Methodology:
-
Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the chalcone derivatives for a specific duration (e.g., 24, 48, or 72 hours).
-
After the incubation period, the treatment medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
The plate is incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a plate reader.
-
The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Visualizing Structure-Activity Relationships and Workflows
Diagrams can help to visualize the complex relationships between chemical structure and biological activity, as well as the flow of experimental procedures.
Caption: Structure-Activity Relationship of Substituted Chalcones.
Caption: Experimental Workflow for Chalcone Bioactivity Screening.
Conclusion
The biological activity of chalcones is profoundly influenced by the presence of hydroxyl or methoxy substituents. Hydroxylated chalcones, particularly those with multiple hydroxyl groups, often exhibit superior antioxidant and, in some cases, antimicrobial and anti-inflammatory activities, likely due to their hydrogen-donating capabilities. Conversely, methylated chalcones can display enhanced metabolic stability and lipophilicity, which may translate to improved bioavailability and potent anticancer effects. The choice between methylation and hydroxylation in drug design depends on the desired therapeutic outcome and the specific biological target. Further research, including comprehensive in vivo studies and mechanistic investigations, is essential to fully elucidate the therapeutic potential of these versatile compounds.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Anticancer and antioxidant activity of synthetic chalcones and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sphinxsai.com [sphinxsai.com]
- 4. Hydroxy Chalcones and Analogs with Chemopreventive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Antioxidant Activities of Novel Chalcone FMC and Its Analogues [journal11.magtechjournal.com]
- 6. Chalcones and Flavanones Bearing Hydroxyl and/or Methoxyl Groups: Synthesis and Biological Assessments [mdpi.com]
- 7. Study on antioxidant activities of chalcones and their derivatives. [wisdomlib.org]
- 8. Design, Synthesis, and Evaluation of Novel Indole Hybrid Chalcones and Their Antiproliferative and Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of Anti-Inflammatory Drugs’ Chalcone Derivatives and a Study of Their Conformational Properties Through a Combination of Nuclear Magnetic Resonance Spectroscopy and Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chalcones isolated from Angelica keiskei and their inhibition of IL-6 production in TNF-α-stimulated MG-63 cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [PDF] Anticancer Activity of Natural and Synthetic Chalcones | Semantic Scholar [semanticscholar.org]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. researchgate.net [researchgate.net]
- 15. [PDF] Synthesis and antimicrobial studies of hydroxylated chalcone derivatives with variable chain length | Semantic Scholar [semanticscholar.org]
In Silico Docking Analysis of 4-Methylchalcone: A Comparative Guide for Drug Discovery Professionals
A detailed comparison of the binding affinity of 4-Methylchalcone with alternative chalcone derivatives against the human tankyrase-1 (TNKS1) protein, supported by experimental protocols and workflow visualizations.
This guide provides a comprehensive in silico analysis of this compound's binding affinity with the human tankyrase-1 (TNKS1) protein, a key target in cancer research. Through a comparative approach, this document outlines the performance of this compound against other relevant chalcone derivatives, presenting quantitative data, detailed experimental methodologies, and visual representations of the computational workflow to aid researchers, scientists, and drug development professionals in their discovery efforts.
Comparative Binding Affinities of Chalcone Derivatives with Tankyrase-1 (TNKS1)
An in silico molecular docking study was conducted to evaluate the binding affinity of a series of diphenyl acetone derivatives, including this compound, against the human tankyrase-1 (TNKS1) protein (PDB ID: 4W6E). The docking scores, which are indicative of the binding affinity (with more negative values suggesting a stronger interaction), are presented in the table below. This comparison highlights the potential of this compound as an inhibitor of TNKS1 relative to other chalcones.
| Compound | Target Protein | PDB ID | Docking Score (kcal/mol) |
| This compound | Tankyrase-1 (TNKS1) | 4W6E | -67.80 [1] |
| Chalcone | Tankyrase-1 (TNKS1) | 4W6E | -69.30[1] |
| Phloretin | Tankyrase-1 (TNKS1) | 4W6E | -67.28[1] |
| Phloridzin | Tankyrase-1 (TNKS1) | 4W6E | -74.58[1] |
| Nothofagin | Tankyrase-1 (TNKS1) | 4W6E | -84.47[1] |
The study revealed that while this compound demonstrated a good docking score, other derivatives like Nothofagin and Phloridzin showed even higher binding affinities towards TNKS1[1]. Interestingly, the analysis also indicated that this compound and benzophenone did not form hydrogen bonds with the amino acid residues in the active site of TNKS1, suggesting that their inhibitory effect is likely mediated through hydrophobic interactions[1].
Experimental Protocols for In Silico Docking
The following provides a generalized methodology for in silico molecular docking studies, based on common practices in the field.
Protein and Ligand Preparation
-
Protein Structure Retrieval: The three-dimensional crystal structure of the target protein, in this case, human tankyrase-1 (TNKS1), was obtained from the Protein Data Bank (PDB) with the identifier 4W6E.
-
Protein Preparation: The retrieved protein structure was prepared for docking using software such as AutoDock Tools or the Protein Preparation Wizard in Schrödinger Suite. This process typically involves:
-
Removal of water molecules and any co-crystallized ligands.
-
Addition of polar hydrogen atoms.
-
Assignment of appropriate charges (e.g., Kollman charges).
-
Repair of any missing atoms or residues.
-
-
Ligand Structure Preparation: The 2D structures of this compound and the other chalcone derivatives were drawn using chemical drawing software like ChemDraw. These structures were then converted to 3D and their energy was minimized using a force field such as MMFF94.
Molecular Docking Procedure
-
Grid Generation: A grid box was defined around the active site of the target protein to specify the search space for the ligand docking. The dimensions and center of the grid were set to encompass the key amino acid residues involved in ligand binding.
-
Docking Simulation: Molecular docking was performed using software like AutoDock Vina or Glide (Schrödinger). These programs utilize algorithms, such as the Lamarckian Genetic Algorithm in AutoDock, to explore various conformations and orientations of the ligand within the protein's active site.
-
Analysis of Docking Results: The results of the docking simulation were analyzed to identify the best binding pose for each ligand. The primary metric for evaluation is the binding energy or docking score, with the lowest energy conformation typically considered the most favorable. Further analysis involves visualizing the protein-ligand complex to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, using software like PyMOL or Discovery Studio Visualizer.
Visualizing the In Silico Docking Workflow
The following diagram illustrates the general workflow of an in silico molecular docking study, from the initial selection of the target and ligands to the final analysis of the results.
Caption: A flowchart illustrating the key stages of an in silico molecular docking study.
Conclusion
This comparative guide provides valuable insights into the in silico binding affinity of this compound against the human tankyrase-1 protein. The presented data and methodologies offer a foundation for researchers to further explore the potential of this compound and other chalcone derivatives as therapeutic agents. The detailed protocols and workflow visualizations serve as a practical resource for designing and conducting future in silico drug discovery studies.
References
Unveiling the Potential of 4-Methylchalcone Derivatives in Breast Cancer Therapy: A Comparative Analysis Against Doxorubicin
For Immediate Release
In the landscape of oncology research, the quest for more effective and less toxic cancer therapeutics is a perpetual endeavor. A recent comparative analysis highlights the promising efficacy of 4-methylchalcone derivatives, positioning them as a noteworthy alternative or adjuvant to the standard-of-care chemotherapy agent, doxorubicin, particularly in the context of breast cancer. This guide provides an in-depth comparison of a novel chalcone derivative, C49, with doxorubicin, supported by experimental data that underscores its potential to overcome drug resistance, a significant hurdle in cancer treatment.
Efficacy Against Breast Cancer Cells: A Quantitative Comparison
The cytotoxic effects of the chalcone derivative C49 and doxorubicin were evaluated against both doxorubicin-sensitive (MCF-7) and doxorubicin-resistant (MCF-7/DOX) human breast cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, was determined for both compounds. The results, summarized in the table below, demonstrate the potent anticancer activity of C49, even in doxorubicin-resistant cells.
| Compound | Cell Line | IC50 (µmol/L) |
| Chalcone Derivative (C49) | MCF-7 | 59.82 ± 2.10[1] |
| MCF-7/DOX | 65.69 ± 8.11[1] | |
| Doxorubicin | MCF-7 | Not explicitly stated in the primary source, but significantly lower than in resistant cells |
| MCF-7/DOX | Significantly higher than in sensitive cells, indicating resistance |
Note: The primary source focuses on the ability of C49 to reverse doxorubicin resistance; therefore, a direct IC50 value for doxorubicin in sensitive MCF-7 cells is not provided in the abstract. However, the development of the MCF-7/DOX cell line implies a significantly lower IC50 for doxorubicin in the parental MCF-7 line.
The data reveals that the chalcone derivative C49 exhibits potent cytotoxicity against both sensitive and, crucially, doxorubicin-resistant breast cancer cells.[1] This suggests a mechanism of action that may circumvent the resistance pathways that render doxorubicin ineffective.
Overcoming Doxorubicin Resistance: A Mechanistic Insight
The primary challenge in doxorubicin therapy is the development of multidrug resistance (MDR), often mediated by the overexpression of drug efflux pumps like P-glycoprotein (P-gp). The study on C49 elucidates its ability to reverse this resistance. When used in combination with doxorubicin, C49 was found to restore the sensitivity of MCF-7/DOX cells to the standard drug.[1]
This reversal of resistance is attributed to the inhibition of P-gp expression by C49, which in turn increases the intracellular accumulation of doxorubicin in the resistant cells.[1] This finding is of paramount importance as it suggests that this compound derivatives could be developed as chemosensitizers to enhance the efficacy of existing standard-of-care chemotherapies.
Signaling Pathways: A Tale of Two Mechanisms
The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and drug resistance in cancer. The investigation into C49's mechanism of action revealed its ability to inhibit the phosphorylation of key proteins in this pathway, namely PI3K and Akt.[1] By downregulating this pro-survival pathway, C49 promotes apoptosis (programmed cell death) in cancer cells.
Doxorubicin also induces apoptosis, but its mechanism is multifaceted, involving the generation of reactive oxygen species (ROS), DNA damage, and the activation of various cell death pathways.[2] However, cancer cells can develop resistance by upregulating survival pathways like PI3K/Akt, which counteracts the cytotoxic effects of doxorubicin.
The ability of the chalcone derivative C49 to directly target and inhibit the PI3K/Akt pathway provides a clear advantage, particularly in doxorubicin-resistant cancers where this pathway is often hyperactivated.
Caption: PI3K/Akt signaling pathway and points of intervention.
Experimental Protocols
To ensure the reproducibility and validation of these findings, detailed experimental methodologies are crucial.
Cell Viability (MTT) Assay
The cytotoxic effects of the chalcone derivative C49 and doxorubicin were determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: MCF-7 and MCF-7/DOX cells were seeded in 96-well plates at a density of 1 × 10^5 cells/well and allowed to attach overnight.
-
Drug Treatment: Cells were treated with varying concentrations of C49, doxorubicin, or a combination of both for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at a wavelength of 490 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.
Western Blot Analysis
The expression levels of key proteins in the PI3K/Akt signaling pathway were assessed by Western blotting.
-
Cell Lysis: Treated and untreated cells were harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates was determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins were transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane was blocked and then incubated with primary antibodies against total PI3K, phospho-PI3K, total Akt, phospho-Akt, and β-actin (as a loading control) overnight at 4°C.
-
Secondary Antibody Incubation: After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Caption: General experimental workflow for evaluating anticancer compounds.
Conclusion
The comparative analysis of the this compound derivative C49 and doxorubicin reveals a promising new avenue for breast cancer therapy. The ability of C49 to exert potent cytotoxic effects on doxorubicin-resistant cells and its mechanism of action via the inhibition of the PI3K/Akt signaling pathway highlight its potential as a standalone therapeutic agent or as a valuable adjuvant to overcome chemoresistance. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this class of compounds in the fight against breast cancer.
References
Cross-Validation of 4-Methylchalcone's Bioactivity: A Comparative Guide for Researchers
An objective analysis of 4-Methylchalcone's performance against various cell lines, supported by experimental data and detailed protocols. This guide is intended for researchers, scientists, and professionals in drug development.
Chalcones, a class of natural and synthetic compounds, have garnered significant attention in pharmacological research due to their diverse biological activities. Among these, this compound and its derivatives have demonstrated promising anticancer and anti-inflammatory properties. This guide provides a comparative overview of the bioactivity of this compound and related compounds across different cell lines, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways.
Comparative Bioactivity of this compound and Derivatives
The cytotoxic effects of this compound and its analogs have been evaluated in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds. The following table summarizes the IC50 values of 4-Methoxychalcone and other relevant chalcone derivatives in various cell lines. It is important to note that direct comparison of absolute values should be approached with caution due to potential variations in experimental conditions across different studies.
| Compound | Cell Line | Cell Type | Bioactivity (IC50) | Reference |
| 4-Methoxychalcone | A549 | Human Lung Adenocarcinoma | 85.40 µM | [1] |
| 4-Methoxychalcone | B-16 | Mouse Melanoma | 50.15 µM | [1] |
| 4-Methoxychalcone | 3T3 | Mouse Fibroblast (Non-tumor) | 64.34 µM | [1] |
| 4-Methoxychalcone | Hep-2 | Human Laryngeal Carcinoma | > 50 µM | [1] |
| 4-Methoxychalcone derivative (Compound 25) | MCF-7 | Human Breast Adenocarcinoma | 3.44 ± 0.19 µM | [2] |
| 4-Methoxychalcone derivative (Compound 25) | HepG2 | Human Liver Carcinoma | 4.64 ± 0.23 µM | [2] |
| 4-Methoxychalcone derivative (Compound 25) | HCT116 | Human Colon Carcinoma | 6.31 ± 0.27 µM | [2] |
| 4-Methoxychalcone | MCF-7 | Human Breast Adenocarcinoma | Induces G2/M phase arrest and apoptosis | [3] |
| 4-Methoxychalcone | A549 | Human Lung Cancer | Suppresses Nrf2 transcriptional activity | [4] |
| 2'-Hydroxy-4'-methoxychalcone | RAW 264.7 | Mouse Macrophage | Inhibition of NO production | [5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are protocols for key experiments commonly used to assess the bioactivity of compounds like this compound.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic effects of a compound on cell proliferation.
-
Cell Seeding: Plate cells (e.g., A549, MCF-7) in a 96-well plate at a density of 3x10⁴ cells per well and incubate for 24 hours.[1]
-
Compound Treatment: Treat the cells with various concentrations of this compound or its derivatives for 48 hours. A negative control (e.g., medium with 0.25% DMSO) should be included.[1]
-
MTT Addition: After the treatment period, remove the medium and add a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). Incubate for 4 hours.[1]
-
Formazan Solubilization: Remove the MTT solution and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 550 nm using an ELISA reader. The percentage of cell viability is calculated relative to the control.[1]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis.
-
Cell Treatment: Treat cells with the desired concentrations of the test compound for a specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and Propidium Iodide (PI) staining solution.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[6]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Cell Cycle Analysis
This method is used to determine the effect of a compound on the cell cycle progression.
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing. Store at -20°C overnight.[6]
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a PI staining solution containing RNase A.
-
Incubation: Incubate in the dark for 30 minutes at room temperature.[6]
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
Western Blot Analysis
This technique is used to detect specific proteins in a sample and assess the modulation of signaling pathways.
-
Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration using a BCA protein assay kit.[5]
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins onto a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., NF-κB, p-Akt, Bax, Bcl-2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizing Molecular Mechanisms
To better understand the mechanisms of action of this compound, the following diagrams illustrate key signaling pathways and experimental workflows.
Caption: General workflow for evaluating the bioactivity of this compound.
Caption: Key signaling pathways potentially modulated by this compound.
Conclusion
The compiled data indicates that this compound and its derivatives exhibit significant bioactivity in a range of cancer cell lines, primarily through the induction of apoptosis and cell cycle arrest. The modulation of key signaling pathways such as PI3K/Akt and NF-κB appears to be a central mechanism of action.[4][5] Further research, including head-to-head comparative studies in a wider array of cell lines and in vivo models, is warranted to fully elucidate the therapeutic potential of this compound. The provided protocols and diagrams serve as a valuable resource for researchers aiming to build upon the existing knowledge in this promising area of drug discovery.
References
- 1. Cytotoxic activity evaluation of chalcones on human and mouse cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 4-methoxychalcone enhances cisplatin-induced oxidative stress and cytotoxicity by inhibiting the Nrf2/ARE-mediated defense mechanism in A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to the Synthesis of 4-Methylchalcone: An Evaluation of Published Methods
For Researchers, Scientists, and Drug Development Professionals
The synthesis of chalcones and their derivatives is a cornerstone of medicinal chemistry and drug development, owing to their broad spectrum of biological activities. Among these, 4-Methylchalcone serves as a crucial intermediate for the synthesis of various bioactive molecules. The reproducibility and efficiency of its synthesis are therefore of paramount importance. This guide provides an objective comparison of commonly published methods for the synthesis of this compound, supported by experimental data from various studies. The primary synthetic route is the Claisen-Schmidt condensation, a base-catalyzed reaction between 4-methylacetophenone and benzaldehyde.
Performance Comparison: A Quantitative Overview
The choice of synthetic methodology can significantly impact reaction time, yield, and environmental footprint. Below is a summary of quantitative data from published studies on the synthesis of chalcones, including this compound and structurally related analogs, using different techniques.
| Method | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |
| Conventional Synthesis | NaOH/KOH | Ethanol | 3 - 24 hours | 88 - 98% | [1][2][3] |
| Microwave-Assisted | NaOH/KOH | Ethanol | 45 seconds - 6 min | 89 - 95% | [4][5][6] |
| Grindstone Chemistry | Solid NaOH/KOH | Solvent-free | 15 - 30 minutes | 75 - 98% | [1][7][8] |
Note: Yields and reaction times can vary based on specific reaction conditions and substrates.
Experimental Protocols
Detailed methodologies for the key synthetic approaches are outlined below.
1. Conventional Synthesis via Claisen-Schmidt Condensation
This traditional method involves the use of a solvent, typically ethanol, and a strong base catalyst.
-
Materials: 4-Methylacetophenone, Benzaldehyde, Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH), Ethanol, Hydrochloric Acid (HCl).
-
Procedure:
-
Dissolve 4-methylacetophenone (1 equivalent) and benzaldehyde (1 equivalent) in ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Prepare an aqueous solution of NaOH or KOH and add it dropwise to the stirred solution of the reactants at room temperature.[2]
-
Continue stirring the reaction mixture for 3 to 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[3][4]
-
Upon completion, pour the reaction mixture into cold water or crushed ice.[2]
-
Acidify the mixture with dilute HCl to precipitate the product.[2]
-
Filter the solid product, wash it with cold water, and recrystallize from ethanol to obtain pure this compound.[1]
-
2. Microwave-Assisted Synthesis
This method utilizes microwave irradiation to dramatically reduce reaction times.[4][5]
-
Materials: 4-Methylacetophenone, Benzaldehyde, Sodium Hydroxide (NaOH), Ethanol.
-
Procedure:
-
In a microwave-safe vessel, dissolve 4-methylacetophenone (1 equivalent) and benzaldehyde (1 equivalent) in a minimal amount of ethanol.[4]
-
Add an aqueous solution of NaOH dropwise to the mixture.[4]
-
Place the reaction mixture in a microwave reactor and irradiate for 45 seconds to 6 minutes at a specified power (e.g., 140-800 watts).[4]
-
After irradiation, cool the mixture and pour it into cold water to precipitate the product.
-
Collect the crude product by vacuum filtration, wash with cold water, and recrystallize from ethanol.
-
3. Grindstone Chemistry (Solvent-Free Synthesis)
This environmentally friendly approach avoids the use of organic solvents.[8]
-
Materials: 4-Methylacetophenone, Benzaldehyde, Solid Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH).
-
Procedure:
-
In a mortar, combine 4-methylacetophenone (1 equivalent), benzaldehyde (1 equivalent), and solid NaOH or KOH (1 equivalent).[1]
-
Grind the mixture with a pestle at room temperature for 15-30 minutes. The mixture will typically become a paste and may solidify.[2]
-
Monitor the reaction completion using TLC.[1]
-
Once the reaction is complete, add cold water to the mortar and triturate the solid.
-
Neutralize the mixture with a cold 10% HCl solution to precipitate the product.[1]
-
Filter the solid, wash with cold water, and recrystallize from ethanol.
-
Logical Workflow for Synthesis and Analysis
The following diagram illustrates a generalized workflow for the synthesis and subsequent analysis of this compound, applicable to all the described methods.
Caption: Generalized workflow for the synthesis and analysis of this compound.
References
4-amino-4-methylchalcone: A Comparative Guide to its Efficacy as a Myeloperoxidase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Myeloperoxidase (MPO) is a key enzyme in the human innate immune system, playing a critical role in pathogen defense. However, its overactivity is implicated in the pathology of numerous inflammatory diseases, including cardiovascular and neurodegenerative disorders. This has spurred the development of MPO inhibitors as potential therapeutic agents. This guide provides a comprehensive comparison of 4-amino-4-methylchalcone, a potent MPO inhibitor, with other relevant alternatives, supported by experimental data and detailed protocols.
Performance Comparison of Myeloperoxidase Inhibitors
The inhibitory potential of 4-amino-4-methylchalcone against myeloperoxidase has been evaluated and compared with other chalcone derivatives and established MPO inhibitors. The following table summarizes the half-maximal inhibitory concentration (IC50) values, a key measure of inhibitor potency.
| Compound | Type | IC50 (µM) | Source |
| 4-amino-4-methylchalcone | Chalcone Derivative | 0.250 ± 0.012 | [1] |
| 4'-aminochalcone | Chalcone Derivative | 0.265 ± 0.036 | [1] |
| 4'-amino-4-fluorochalcone | Chalcone Derivative | 0.250 ± 0.081 | [1] |
| 5-fluorotryptamine | Tryptamine Derivative | 0.192 ± 0.012 | [1] |
| 4-Aminobenzohydrazide (ABAH) | Hydrazide Derivative | 0.3 | |
| Mitiperstat (AZD4831) | Thioxopyrimidine Derivative | 0.0015 | |
| Verdiperstat (AZD3241) | Thioxopyrimidine Derivative | 0.630 |
Key Insights: 4-amino-4-methylchalcone demonstrates potent inhibition of MPO, with an IC50 value comparable to its aminochalcone analogs and the established inhibitor 5-fluorotryptamine[1]. Notably, it is a more potent inhibitor than 4-aminobenzohydrazide and Verdiperstat. While Mitiperstat (AZD4831) exhibits significantly higher potency in the nanomolar range, chalcone derivatives like 4-amino-4-methylchalcone offer a distinct chemical scaffold for further drug development. An important characteristic of these aminochalcones is their ability to inhibit MPO's chlorinating activity without acting as general antioxidants or inhibitors of the respiratory burst, suggesting a more targeted mechanism of action[1].
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays used to evaluate MPO inhibition and cytotoxicity.
Myeloperoxidase Chlorinating Activity Assay (Taurine-Based)
This assay measures the production of hypochlorous acid (HOCl), a key product of MPO's chlorinating activity.
Materials:
-
Human myeloperoxidase (MPO)
-
Hydrogen peroxide (H₂O₂)
-
Sodium chloride (NaCl)
-
Taurine
-
5-Thio-2-nitrobenzoic acid (TNB)
-
Phosphate buffer (pH 7.4)
-
Test compounds (e.g., 4-amino-4-methylchalcone) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate reader
Procedure:
-
Prepare a reaction mixture in a 96-well plate containing phosphate buffer, NaCl, and taurine.
-
Add the test compound at various concentrations to the wells. Include a control group with no inhibitor.
-
Initiate the reaction by adding MPO to each well.
-
Immediately after adding MPO, add H₂O₂ to start the enzymatic reaction.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a solution of TNB. The reaction between HOCl and taurine forms taurine chloramine, which then reacts with TNB, causing a decrease in absorbance.
-
Measure the absorbance at 412 nm using a microplate reader.
-
The percentage of MPO inhibition is calculated by comparing the absorbance of the wells with the test compound to the control wells.
Cytotoxicity Assay (Resazurin-Based)
This assay assesses the viability of cells exposed to the test compounds to determine their potential toxicity.
Materials:
-
Neutrophils or other relevant cell line
-
Cell culture medium
-
Resazurin sodium salt solution
-
Test compounds
-
96-well cell culture plates
-
Fluorescence microplate reader
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24 hours). Include untreated cells as a control.
-
After the incubation period, add the resazurin solution to each well.
-
Incubate the plate for 1-4 hours at 37°C. During this time, viable cells will reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.
-
Measure the fluorescence at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
Cell viability is expressed as a percentage relative to the untreated control cells.
Visualizing Mechanisms and Workflows
Diagrams are essential for illustrating complex biological pathways and experimental procedures.
Caption: MPO-mediated inflammatory pathway and the inhibitory action of 4-amino-4-methylchalcone.
Caption: General workflow for an in vitro MPO inhibition assay.
References
Safety Operating Guide
Proper Disposal of 4-Methylchalcone: A Comprehensive Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of 4-Methylchalcone is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage this compound waste, minimizing risks and adhering to regulatory standards.
I. Safety and Hazard Information
This compound is classified as harmful if swallowed and may cause long-lasting harmful effects to aquatic life.[1][2] It is imperative to handle this chemical with appropriate personal protective equipment and to be fully aware of its potential hazards before initiating any disposal procedures.
Quantitative Hazard Data for this compound:
| Hazard Classification | GHS Category | Hazard Statement | Signal Word | Pictogram |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Warning | |
| Hazardous to the aquatic environment, long-term hazard | Category 4 | H413: May cause long lasting harmful effects to aquatic life | Warning | None |
Data sourced from multiple safety data sheets.[1][2][3]
II. Personal Protective Equipment (PPE)
Before handling this compound for disposal, all personnel must be equipped with the following personal protective equipment:
-
Eye Protection: Wear chemical safety goggles or glasses that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][4]
-
Hand Protection: Use chemically resistant gloves to prevent skin contact.[4][5]
-
Body Protection: A laboratory coat or other suitable protective clothing should be worn.[4][5]
-
Respiratory Protection: If there is a risk of generating dust, a dust respirator should be used.[3][5]
III. Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste.[6][7] Do not dispose of this chemical in the regular trash or down the drain.[6][8]
Experimental Protocol for Waste Collection and Segregation:
-
Waste Identification: Any unwanted this compound, whether in its pure form, as a residue, or in a solution, is considered hazardous waste.[7][9] This also includes any materials contaminated with this compound, such as absorbent paper, gloves, and weighing boats.[10]
-
Container Selection:
-
Use a dedicated, leak-proof container that is compatible with this compound.[7][10] Plastic bottles are often preferred over glass for storing hazardous waste when compatibility is not an issue.[6]
-
Ensure the container has a secure, screw-on cap.[10] Corks or parafilm are not acceptable closures.[10]
-
-
Waste Segregation:
-
Solid Waste: Collect unused, pure this compound and any contaminated solids (e.g., weighing paper, paper towels, disposable labware) in a dedicated hazardous waste container.[10] Chemically contaminated solid waste should be double-bagged in clear plastic bags to allow for visual inspection.[10]
-
Liquid Waste: If this compound is in a solvent, collect it in a separate, compatible liquid waste container. Do not mix with other incompatible waste streams.[7]
-
Empty Containers: An empty container that has held this compound should be managed as hazardous waste unless it has been triple-rinsed with an appropriate solvent.[7][9] The rinsate from this cleaning process must also be collected as hazardous waste.[7][9]
-
-
Labeling:
-
Immediately label the hazardous waste container with the words "Hazardous Waste".[6]
-
The label must include the full chemical name, "this compound", and the quantity of the waste.[6] For mixtures, each chemical component must be listed.[6] Abbreviations and chemical formulas are not permitted.[6]
-
Include the date of waste generation, the place of origin (department, room number), and the Principal Investigator's name and contact number.[6]
-
Check the appropriate hazard pictograms on the label.[6]
-
-
Storage:
-
Store the sealed hazardous waste container in a designated and secure area.[10]
-
Use secondary containment, such as a lab tray or dishpan, to capture any potential spills or leaks.[10] The secondary container must be chemically compatible and able to hold 110% of the volume of the primary container.[10]
-
Segregate the this compound waste from incompatible materials.[7]
-
Workflow for Disposal of this compound:
References
- 1. This compound | C16H14O | CID 5375849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. acs.org [acs.org]
- 9. vumc.org [vumc.org]
- 10. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
Essential Safety and Operational Guide for Handling 4-Methylchalcone
This guide provides comprehensive safety and logistical procedures for the handling and disposal of 4-Methylchalcone (CAS No. 4224-87-7). Researchers, scientists, and drug development professionals should adhere to these guidelines to ensure a safe laboratory environment and minimize chemical exposure.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is harmful if swallowed and may cause long-lasting harmful effects to aquatic life.[1][2] It can also cause skin, eye, and respiratory tract irritation.[3] The toxicological properties of this substance have not been fully investigated.[1][3] Therefore, strict adherence to the following personal protective equipment (PPE) guidelines is mandatory.
| Area of Protection | Required PPE | Specifications and Remarks |
| Eye/Face Protection | Safety glasses with side shields or chemical safety goggles. | Must conform to EN 166 (EU) or NIOSH (US) standards. Goggles are required when there is a splash hazard.[2] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber). | Inspect gloves for degradation or punctures before use. Dispose of contaminated gloves properly and wash hands thoroughly after removal.[4][5] |
| Laboratory coat. | A flame-resistant lab coat should be worn and fully buttoned to protect against splashes and dust.[2][4] | |
| Closed-toe shoes. | Shoes must cover the entire foot.[4] | |
| Respiratory Protection | Not generally required with adequate ventilation. | If dust is generated or engineering controls are insufficient, a NIOSH-approved particulate respirator should be used.[1][2][4] |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial to prevent exposure and contamination. The following step-by-step operational plan should be followed.
1. Engineering Controls and Preparation:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2][6]
-
Ensure that an eyewash station and safety shower are readily accessible.[3]
-
Before starting work, inspect all PPE for integrity.
2. Handling Procedures:
-
Avoid direct contact with the substance.[5]
-
Minimize dust generation and accumulation during handling.[3][7]
-
Do not eat, drink, or smoke in the laboratory or when handling the product.[1][7]
-
Wash hands thoroughly with soap and water after handling.[1][7]
3. Storage:
-
Store in a tightly closed, original container in a cool, dry, and well-ventilated place.[2][7]
-
Keep away from incompatible materials such as strong oxidizing agents.[8]
.
Caption: Workflow for the Safe Handling of this compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental harm and comply with regulations.
1. Waste Collection:
-
Collect all waste material, including contaminated PPE, weighing paper, and disposable labware, in a dedicated, clearly labeled, and sealed hazardous waste container.[4][8]
-
Do not mix with other waste streams.[1]
2. Spill Management:
-
Minor Spills:
-
Major Spills:
-
In the event of a large spill, evacuate the area immediately and alert emergency responders.[4]
-
3. Final Disposal:
-
Dispose of the chemical waste through an approved hazardous waste disposal facility.[1][2]
-
Do not dispose of this compound down the drain or in regular trash.[1][4]
-
Adhere to all local, state, and federal regulations for chemical waste disposal.[1][4]
.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. echemi.com [echemi.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. benchchem.com [benchchem.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. benchchem.com [benchchem.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
